2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid
Description
Propriétés
IUPAC Name |
2-bromo-1-methylimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c1-8-2-3(4(9)10)7-5(8)6/h2H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHJNZNZJCTGGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201243554 | |
| Record name | 2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201243554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852181-03-4 | |
| Record name | 2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852181-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201243554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid
This guide provides a comprehensive overview and detailed protocol for the synthesis of 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid, a key building block for the development of novel therapeutic agents and functional materials. This document is intended for researchers, scientists, and drug development professionals with a background in organic chemistry.
Introduction: The Significance of Substituted Imidazoles
The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a crucial pharmacophore for interacting with biological targets. Specifically, functionalized imidazole-4-carboxylic acids are of significant interest due to their structural resemblance to histidine and their potential as enzyme inhibitors, receptor antagonists, and anti-infective agents. The target molecule, this compound, offers multiple points for further chemical elaboration, making it a versatile intermediate in the synthesis of complex molecular architectures. The bromine atom at the 2-position is particularly amenable to various cross-coupling reactions, allowing for the introduction of diverse substituents.
Strategic Approach to Synthesis
The synthesis of this compound is most effectively approached through a two-step sequence, commencing with the commercially available precursor, 1-methyl-1H-imidazole-4-carboxylic acid. This strategy isolates the complexities of ring formation from the subsequent, targeted functionalization.
The key challenge in this synthesis is the regioselective introduction of the bromine atom at the C2 position of the imidazole ring. The C2 proton of N-alkylated imidazoles is known to be the most acidic, which kinetically favors deprotonation and subsequent electrophilic substitution at this site. However, the electronic directing effects of the N-methyl and C4-carboxylic acid groups must be carefully considered to ensure the desired regiochemical outcome. Our proposed method utilizes N-bromosuccinimide (NBS) as a mild and selective brominating agent, a reagent well-documented for the bromination of electron-rich heterocyclic systems.[2][3]
Visualizing the Synthetic Pathway
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for the preparation of the target compound.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents:
| Reagent | CAS Number | Supplier | Purity |
| 1-methyl-1H-imidazole-4-carboxylic acid | 41716-18-1 | Sigma-Aldrich | 97% |
| N-Bromosuccinimide (NBS) | 128-08-5 | Sigma-Aldrich | 99% |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | Sigma-Aldrich | 99.8% |
| Ethyl Acetate (EtOAc) | 141-78-6 | Fisher Scientific | ACS Grade |
| Hexanes | 110-54-3 | Fisher Scientific | ACS Grade |
| Deionized Water | - | - | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | Sigma-Aldrich | ≥99% |
Step 1: Synthesis of this compound
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 1-methyl-1H-imidazole-4-carboxylic acid (5.0 g, 39.6 mmol).
-
Dissolution: Add anhydrous N,N-dimethylformamide (DMF, 100 mL) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.
-
Addition of Brominating Agent: In a single portion, add N-bromosuccinimide (NBS, 7.4 g, 41.6 mmol, 1.05 eq.) to the stirred solution. Caution: NBS is a lachrymator and should be handled in a well-ventilated fume hood.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The starting material and product should have distinct Rf values.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a 1 L beaker containing deionized water (500 mL). This will precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration through a Büchner funnel. Wash the solid with copious amounts of deionized water to remove residual DMF and succinimide.
-
Drying: Dry the crude product in a vacuum oven at 50 °C overnight.
Purification:
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and then add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Final Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
Characterization and Data Analysis
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analysis Technique | Expected Results |
| ¹H NMR (DMSO-d₆) | A singlet for the C5-H proton, a singlet for the N-methyl protons, and a broad singlet for the carboxylic acid proton. The chemical shifts will be influenced by the bromine atom. |
| ¹³C NMR (DMSO-d₆) | Signals corresponding to the C2, C4, and C5 carbons of the imidazole ring, the N-methyl carbon, and the carboxylic acid carbonyl carbon. The C2 signal will show a significant downfield shift due to the attached bromine. |
| Mass Spectrometry (ESI) | The mass spectrum should show the molecular ion peaks corresponding to the two bromine isotopes ([M+H]⁺ and [M+2+H]⁺) in an approximately 1:1 ratio. |
| Melting Point | A sharp melting point should be observed, consistent with a pure compound. |
| Purity (HPLC) | A high-performance liquid chromatography analysis should show a single major peak, indicating high purity. |
Rationale and Mechanistic Insights
The bromination of 1-methyl-1H-imidazole-4-carboxylic acid with NBS proceeds via an electrophilic aromatic substitution mechanism. The imidazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles.
Caption: Simplified mechanism of electrophilic bromination.
The N-methyl group at the N1 position enhances the electron density of the imidazole ring, activating it towards electrophilic attack. The C2 position is the most electron-rich and sterically accessible site for electrophilic substitution in N-alkylated imidazoles. The carboxylic acid at the C4 position is a deactivating group, which further disfavors substitution at the C5 position, thus enhancing the regioselectivity for the C2 position. The use of a polar aprotic solvent like DMF facilitates the reaction by stabilizing the charged intermediates formed during the reaction.
Conclusion
This technical guide outlines a robust and reliable method for the synthesis of this compound. The two-step approach, starting from a commercially available precursor and employing a regioselective bromination, provides an efficient route to this valuable building block. The detailed protocol and mechanistic insights provided herein should enable researchers to successfully synthesize and utilize this compound in their drug discovery and materials science endeavors.
References
chemical properties of 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid
Introduction
This compound (CAS No: 852181-03-4) is a heterocyclic compound of significant interest to researchers in medicinal chemistry and organic synthesis.[1][2][3] Its structural framework is built upon the imidazole ring, a scaffold that is a cornerstone in numerous therapeutic agents due to its wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[4][5] This guide provides a detailed exploration of its chemical properties, reactivity, and synthetic utility, offering field-proven insights for its application in drug development and materials science.
The molecule's value lies in its bifunctional nature. It possesses two key reactive sites: a bromine atom at the C2 position and a carboxylic acid group at the C4 position.[4] This arrangement allows for sequential and regioselective modifications, making it a versatile synthon for constructing complex molecular architectures.[4] The bromine atom is particularly amenable to displacement through various cross-coupling reactions, while the carboxylic acid serves as a handle for amide bond formation or esterification, enabling the assembly of diverse compound libraries.
Physicochemical and Spectroscopic Profile
The fundamental properties of this compound are summarized below. These characteristics are crucial for its handling, storage, and characterization.
| Property | Value | Source |
| CAS Number | 852181-03-4 | [1][2][3] |
| Molecular Formula | C₅H₅BrN₂O₂ | [1][6] |
| Molecular Weight | 205.01 g/mol | [1][3] |
| Physical Form | Solid | [2] |
| Purity | ≥97% (Typical) | [2] |
| Canonical SMILES | CN1C=C(N=C1Br)C(=O)O | [1] |
| InChI Key | DYHJNZNZJCTGGW-UHFFFAOYSA-N | [1][2] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2][4] |
Spectroscopic Analysis (Expected) :
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the methyl group protons (a singlet around 3.5-4.0 ppm), the imidazole ring proton at the C5 position (a singlet around 7.5-8.0 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).
-
¹³C NMR : The carbon spectrum will display signals for the five carbon atoms, including the methyl carbon, the three imidazole ring carbons, and the carbonyl carbon of the carboxylic acid.
-
Mass Spectrometry (MS) : The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks [M]+ and [M+2]+ of nearly equal intensity, confirming the presence of a single bromine atom.
-
Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching band (around 1700 cm⁻¹), and C-N stretching vibrations from the imidazole ring.
Synthesis and Methodology
While specific, peer-reviewed syntheses for this exact molecule are not widely published, a logical and efficient synthetic route can be designed based on established imidazole chemistry. A plausible approach involves the regioselective bromination of a suitable precursor, 1-methyl-1H-imidazole-4-carboxylic acid. The C2 position of the imidazole ring is electronically activated and thus susceptible to electrophilic attack.
Proposed Synthetic Workflow
Caption: Proposed synthesis of the target compound via electrophilic bromination.
Experimental Protocol (Hypothetical)
-
Dissolution : Dissolve 1-methyl-1H-imidazole-4-carboxylic acid (1.0 eq) in a suitable polar aprotic solvent, such as acetonitrile (MeCN), in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling : Cool the solution to 0°C in an ice bath to control the reaction exothermicity.
-
Reagent Addition : Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5°C. The causality for using NBS is its ability to provide a low concentration of electrophilic bromine (Br+), which favors selective bromination at the most nucleophilic position (C2) while minimizing side reactions.
-
Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching and Workup : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Isolation and Purification : If the product precipitates, it can be isolated by filtration. Otherwise, the solvent can be removed under reduced pressure, and the resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product. This self-validating protocol relies on the distinct physical properties of the product for purification.
Chemical Reactivity and Synthetic Applications
The utility of this compound as a building block stems from the orthogonal reactivity of its two functional groups. This allows for a wide range of chemical transformations, positioning it as a valuable intermediate in multi-step syntheses.
Key Reaction Pathways
Caption: Major reaction pathways for functionalizing the title compound.
-
Cross-Coupling Reactions at the C2-Position : The C-Br bond is a prime site for transition metal-catalyzed cross-coupling reactions. This is the most powerful application of this synthon, enabling the introduction of diverse molecular fragments.
-
Suzuki-Miyaura Coupling : Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of C-C bonds, attaching aryl or heteroaryl groups. This is a foundational method for building biaryl structures common in pharmaceuticals.[7]
-
Sonogashira Coupling : Palladium/copper-catalyzed coupling with terminal alkynes introduces alkynyl substituents, providing a linear scaffold for further elaboration.
-
Buchwald-Hartwig Amination : This palladium-catalyzed reaction enables the formation of C-N bonds by coupling with primary or secondary amines, a critical transformation for synthesizing compounds with amine functionalities.
-
-
Transformations of the Carboxylic Acid Group : The carboxylic acid at the C4 position provides another avenue for diversification.
-
Amide Bond Formation : Standard peptide coupling reagents (e.g., EDC, HOBt, HATU) facilitate the reaction with a wide array of amines to form amides. This is arguably one of the most important reactions in medicinal chemistry for linking molecular fragments and modulating physicochemical properties.
-
Esterification : Fischer esterification with an alcohol under acidic conditions converts the carboxylic acid to its corresponding ester. Esters can serve as prodrugs or be used as synthetic intermediates for further reactions.[8]
-
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions.
-
Hazard Statements :
-
Precautionary Measures :
-
Use in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.[2]
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere to ensure stability.[2][4][9]
-
This product is intended for research and development purposes only and is not for diagnostic or therapeutic use in humans or animals.[4]
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 852181-03-4 [sigmaaldrich.com]
- 3. 2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid CAS#: 852181-03-4 [amp.chemicalbook.com]
- 4. This compound|CAS 852181-03-4 [benchchem.com]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. This compound,(CAS# 852181-03-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 7. thieme-connect.de [thieme-connect.de]
- 8. mdpi.com [mdpi.com]
- 9. chemicalbook.com [chemicalbook.com]
2-bromo-1-methyl-1H-imidazole-4-carboxylic acid CAS number
An In-depth Technical Guide to 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid
CAS Number: 852181-03-4
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. The document outlines its chemical properties, a detailed synthetic protocol, characterization data, reactivity, and applications in modern pharmaceutical research.
Introduction and Significance
This compound is a substituted imidazole derivative that has garnered interest in medicinal chemistry. The imidazole ring is a privileged scaffold, appearing in numerous natural products and synthetic drugs, where it often plays a crucial role in binding to biological targets.[1] The introduction of a bromine atom at the 2-position and a carboxylic acid at the 4-position provides two distinct reactive handles for synthetic diversification, making this compound a valuable intermediate for constructing complex molecular architectures.[2]
The bromine atom can participate in a variety of cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the introduction of aryl, heteroaryl, or alkyl groups. The carboxylic acid moiety can be converted into esters, amides, or other functional groups, or it can serve as a key pharmacophoric element for interacting with biological targets through hydrogen bonding or ionic interactions.[2] These features make this compound a critical starting material for developing novel therapeutic agents, particularly in areas such as oncology, infectious diseases, and inflammation.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 852181-03-4 | [3] |
| Molecular Formula | C₅H₅BrN₂O₂ | [3] |
| Molecular Weight | 205.01 g/mol | [3] |
| IUPAC Name | This compound | |
| Physical Form | Solid | |
| Storage | Inert atmosphere, 2-8°C |
Synthesis and Purification
The proposed synthesis involves the direct bromination of 1-methyl-1H-imidazole-4-carboxylic acid using N-Bromosuccinimide (NBS), a common and effective reagent for the bromination of electron-rich heterocyclic systems.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-methyl-1H-imidazole-4-carboxylic acid
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-imidazole-4-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Bromination: To the stirred solution, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature. The addition of NBS is crucial for the regioselective bromination at the C2 position, which is the most electron-deficient and thus most susceptible to electrophilic attack in the imidazole ring.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Upon completion, pour the reaction mixture into an equal volume of deionized water and quench with a saturated aqueous solution of sodium thiosulfate to destroy any unreacted bromine.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.
Characterization and Spectroscopic Data
While experimental spectra for this specific compound are not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of structurally similar compounds and known substituent effects.
Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |
| H5 (imidazole ring) | 7.5 - 8.0 | Singlet (s) | The proton at the C5 position is deshielded by the adjacent carboxylic acid group and the overall aromaticity of the ring. |
| N-CH₃ (methyl group) | 3.7 - 4.0 | Singlet (s) | The methyl group attached to the nitrogen atom is expected in this region, similar to other N-methylated imidazoles. |
| COOH (carboxylic acid) | 12.0 - 13.0 | Broad Singlet (br s) | Carboxylic acid protons are typically found far downfield and often appear as a broad signal.[5] |
Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |
| C=O (carbonyl) | 160 - 170 | The carbonyl carbon of a carboxylic acid attached to an aromatic ring is expected in this region.[6][7] |
| C2 (imidazole ring) | 120 - 130 | The carbon bearing the bromine atom (C2) is expected to be significantly shifted compared to its unbrominated counterpart. |
| C4 (imidazole ring) | 135 - 145 | The carbon attached to the carboxylic acid group (C4) will be deshielded. |
| C5 (imidazole ring) | 125 - 135 | The C5 carbon is part of the aromatic imidazole ring. |
| N-CH₃ (methyl group) | 30 - 35 | Typical chemical shift for an N-methyl group on an imidazole ring. |
Mass Spectrometry
In an electron ionization mass spectrum (EI-MS), the molecule is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the carboxylic acid group (-COOH) and potentially the methyl group (-CH₃).
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from its two orthogonal reactive sites.
Caption: Key reaction pathways for this compound.
This dual reactivity allows for the systematic exploration of chemical space in lead optimization campaigns. For instance, a library of analogs can be generated by first performing a Suzuki coupling at the C2 position with various boronic acids, followed by the amidation of the carboxylic acid with a diverse set of amines.
While specific examples of APIs synthesized directly from this molecule are not prevalent in public literature, the strategic importance of this scaffold is evident from the numerous patents and research articles describing the synthesis and biological evaluation of related brominated imidazole carboxylic acids and their derivatives.[8] These compounds are frequently investigated as inhibitors of kinases, proteases, and other enzymes implicated in a range of diseases.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Handle in a well-ventilated area or under a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place under an inert atmosphere.
For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in drug discovery and organic synthesis. Its dual reactivity allows for the creation of diverse molecular libraries, facilitating the exploration of structure-activity relationships. This guide provides a foundational understanding of its synthesis, characterization, and application, serving as a valuable resource for scientists working at the forefront of pharmaceutical research.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. This compound|CAS 852181-03-4 [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. compoundchem.com [compoundchem.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. thieme-connect.de [thieme-connect.de]
spectroscopic data for 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid
An In-depth Technical Guide to the Spectroscopic Characterization of 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the spectroscopic profile of this compound, a key heterocyclic building block in medicinal chemistry and materials science. For researchers, synthetic chemists, and drug development professionals, unambiguous structural confirmation is paramount. This document outlines the theoretical basis and expected experimental data from core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By synthesizing data from foundational principles and analogous structures, this guide serves as a predictive framework for the identification and quality control of the target compound, explaining not just the expected data, but the scientific rationale underpinning the spectroscopic signatures.
Introduction: The Significance of Substituted Imidazoles
The imidazole nucleus is a privileged scaffold in pharmacology, forming the core of numerous natural products like histidine and blockbuster drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile component in designing molecules with specific biological targets. The incorporation of a bromine atom and a carboxylic acid group, as in this compound, introduces key functionalities. Halogen atoms can modulate the electronic properties of the ring and serve as handles for further chemical modifications, such as cross-coupling reactions.[2] The carboxylic acid provides a site for amide bond formation or salt formation, crucial for modulating solubility and pharmacokinetic properties. Therefore, robust analytical methods to confirm the identity and purity of this specific regioisomer are essential for its application in complex synthetic pathways.[2]
Molecular Structure and Physicochemical Properties
A precise understanding of the molecular structure is the foundation for interpreting spectroscopic data.
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 852181-03-4 | [3] |
| Molecular Formula | C₅H₅BrN₂O₂ | [3] |
| Molecular Weight | 205.01 g/mol | [4] |
| IUPAC Name | This compound | [5] |
Experimental Workflow: From Synthesis to Analysis
The quality of spectroscopic data is intrinsically linked to the sample's purity and preparation.
Synthesis Context
This molecule is typically synthesized via a multi-step process. A common conceptual pathway involves the bromination of a suitable imidazole precursor, followed by N-methylation and functionalization to introduce the carboxylic acid. The choice of brominating agent (e.g., N-Bromosuccinimide) and reaction conditions is critical to control regioselectivity, as methylation of a brominated imidazole can lead to a mixture of isomers.[2] A robust purification step, such as recrystallization or column chromatography, is mandatory post-synthesis to remove regioisomers and residual reagents, which could otherwise confound spectroscopic interpretation.
Sample Preparation Protocols
-
NMR Spectroscopy: Accurately weigh ~5-10 mg of the purified, dry compound and dissolve in ~0.7 mL of a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆), as it effectively dissolves the polar carboxylic acid. The use of DMSO-d₆ also ensures that the acidic proton of the carboxyl group is observable.
-
IR Spectroscopy: No extensive preparation is needed for modern instruments. A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile. This solution is then infused directly or via liquid chromatography into the mass spectrometer.
References
The Ascendant Role of Substituted Imidazole Carboxylic Acids in Modern Drug Discovery: A Technical Guide
Foreword: The Imidazole Scaffold - A Privileged Motif in Medicinal Chemistry
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3] Its unique electronic properties, capacity for hydrogen bonding, and amphoteric nature have rendered it a "privileged" scaffold in the design of therapeutic agents.[4] When further functionalized with a carboxylic acid moiety, the resulting substituted imidazole carboxylic acids present a rich pharmacophore with a diverse and potent range of biological activities. This guide provides an in-depth exploration of the synthesis, biological activities, and analytical characterization of this promising class of compounds, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental designs and present robust, self-validating protocols to empower your research endeavors.
I. The Synthetic Landscape: Crafting the Imidazole Carboxylic Acid Core
The synthetic versatility of the imidazole ring allows for the creation of a vast library of substituted derivatives. Understanding the foundational synthetic strategies is paramount to designing novel compounds with tailored biological activities.
Foundational Synthesis: The Debus-Radziszewski Reaction
One of the most fundamental and enduring methods for constructing the imidazole ring is the Debus-Radziszewski synthesis.[5][6] This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia.
Conceptual Workflow of the Debus-Radziszewski Imidazole Synthesis:
Caption: The Debus-Radziszewski reaction pathway.
Experimental Protocol: Synthesis of a Trisubstituted Imidazole Derivative [7][8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,2-dicarbonyl compound (e.g., benzil, 1 equivalent) and a substituted aldehyde (1 equivalent) in glacial acetic acid.
-
Addition of Ammonia Source: Add ammonium acetate (10 equivalents) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure substituted imidazole.
Synthesis of Imidazole-4,5-dicarboxylic Acid: A Key Intermediate
Imidazole-4,5-dicarboxylic acid is a crucial building block for many biologically active compounds.[9] Several synthetic routes have been developed for its preparation.[10][11][12]
Experimental Protocol: Oxidation of Benzimidazole [12][13]
-
Dissolution: Dissolve benzimidazole (1 equivalent) in a solution of sulfuric acid.
-
Oxidation: Slowly add potassium permanganate (oxidizing agent) to the solution while maintaining the temperature below 40°C.
-
Reaction Monitoring: Stir the mixture until the purple color of the permanganate disappears.
-
Filtration: Filter the reaction mixture to remove the manganese dioxide byproduct.
-
Precipitation: Cool the filtrate in an ice bath and adjust the pH to 3 with a concentrated ammonia solution to precipitate the imidazole-4,5-dicarboxylic acid.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from hot water.
II. A Spectrum of Biological Activities: From Microbes to Man
Substituted imidazole carboxylic acids have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for a variety of therapeutic areas.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The imidazole scaffold is a well-established pharmacophore in antifungal agents (e.g., ketoconazole, clotrimazole).[14] Substituted imidazole carboxylic acids also exhibit significant antibacterial and antifungal properties.[14][15]
Mechanism of Action: The antimicrobial action of imidazole derivatives often involves the disruption of microbial cell membranes, leading to increased permeability and leakage of essential cellular components.[14] In fungi, they can inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[14] Some derivatives also interfere with bacterial DNA replication and cell wall synthesis.[16] The antibacterial mechanism can also involve the generation of reactive oxygen species (ROS), which cause damage to cellular components like nucleic acids, proteins, and lipids.[17][18]
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.
-
Serial Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity: Targeting the Hallmarks of Cancer
The imidazole moiety is present in several anticancer drugs, and novel substituted imidazole carboxylic acids are being actively investigated for their potential in oncology.[19][20][21]
Mechanisms of Action: Substituted imidazoles exert their anticancer effects through multiple mechanisms:
-
Kinase Inhibition: They can target various protein kinases involved in cancer cell signaling pathways, thereby inhibiting cell proliferation and metastasis.[19]
-
Enzyme Inhibition: Certain derivatives inhibit enzymes crucial for cancer cell survival and proliferation, such as carbonic anhydrases (CA IX and CA XII) and histone deacetylases (HDACs).[19][22]
-
Induction of Apoptosis: Some compounds can increase intracellular reactive oxygen species (ROS) levels in cancer cells, leading to programmed cell death (apoptosis).[19]
-
DNA Interaction: The imidazole ring can intercalate into DNA or bind to enzymes involved in DNA replication and repair.[20]
Signaling Pathway: Imidazole Derivatives in Cancer Therapy
Caption: Multifaceted anticancer mechanisms of imidazole derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.
Cardiovascular Applications: Angiotensin II Receptor Antagonism
Substituted imidazole-5-carboxylic acids have been extensively studied as nonpeptide angiotensin II (AII) receptor antagonists for the treatment of hypertension.[23][24]
Mechanism of Action: These compounds act as antagonists at the angiotensin II receptor type 1 (AT1).[25] By blocking the binding of angiotensin II to the AT1 receptor, they prevent vasoconstriction and the release of aldosterone, leading to a decrease in blood pressure.[26]
Experimental Protocol: In Vitro Angiotensin II Receptor Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human AT1 receptor.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled AII ligand (e.g., [125I]Sar1,Ile8-AII) in the presence of various concentrations of the test compound.
-
Filtration: After incubation, rapidly filter the reaction mixture through a glass fiber filter to separate the bound and free radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filter using a gamma counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).
Neuroprotective Effects: A Hope for Neurodegenerative Diseases
Recent research has highlighted the potential of imidazole derivatives in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[27][28][29][30]
Mechanism of Action: The neuroprotective effects of imidazole compounds are multifaceted and can include:
-
Antioxidant Activity: Scavenging of reactive oxygen species (ROS) and chelation of metal ions that contribute to oxidative stress.[27]
-
Anti-inflammatory Effects: Modulation of neuroinflammatory pathways.[27]
-
Modulation of Calcium Homeostasis: Some imidazole compounds can help regulate intracellular calcium levels, which are often dysregulated in neurodegenerative conditions.[29]
-
Enzyme Inhibition: Inhibition of enzymes implicated in the pathology of neurodegenerative diseases.
III. Analytical Characterization: Ensuring Purity and Identity
Accurate and reliable analytical methods are crucial for the characterization and quality control of synthesized substituted imidazole carboxylic acids.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of imidazole derivatives.[31][32][33]
Experimental Protocol: Purity Analysis of a Substituted Imidazole Carboxylic Acid by Reverse-Phase HPLC [31]
-
Sample Preparation: Dissolve a known amount of the synthesized compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
HPLC System: Use a reverse-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water containing a small amount of an acid (e.g., 0.1% trifluoroacetic acid) to ensure good peak shape.
-
Detection: Use a UV detector set at a wavelength where the compound has maximum absorbance.
-
Injection and Elution: Inject the sample onto the column and run the gradient to elute the compound and any impurities.
-
Data Analysis: Determine the purity of the compound by calculating the area percentage of the main peak in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile or derivatized imidazole compounds, GC-MS provides excellent separation and structural information.[34]
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of imidazole inhibition of a GH1 β‐glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazole Derivatives Biological Activity And Synthetic Approaches | PPT [slideshare.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of substituted imidazole-4,5-dicarboxylic acids - Brusina - Russian Chemical Bulletin [ogarev-online.ru]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]
- 14. nano-ntp.com [nano-ntp.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus [frontiersin.org]
- 18. The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijsrtjournal.com [ijsrtjournal.com]
- 20. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Nonpeptide angiotensin II receptor antagonists: synthesis, biological activities, and structure-activity relationships of imidazole-5-carboxylic acids bearing alkyl, alkenyl, and hydroxyalkyl substituents at the 4-position and their related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A Structure-Activity Relationship Study of Imidazole-5-Carboxylic Acid Derivatives as Angiotensin II Receptor Antagonists Combining 2D and 3D QSAR Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 26. Discovery and development of angiotensin receptor blockers - Wikipedia [en.wikipedia.org]
- 27. mdpi.com [mdpi.com]
- 28. Synthesis, structure, and neuroprotective properties of novel imidazolyl nitrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Imidazole improves cognition and balances Alzheimer's-like intracellular calcium homeostasis in transgenic Drosophila model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 31. benchchem.com [benchchem.com]
- 32. researchgate.net [researchgate.net]
- 33. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 34. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
molecular structure of 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid
An In-depth Technical Guide to 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid: Synthesis, Characterization, and Applications in Drug Discovery
Authored by: A Senior Application Scientist
Foreword
For the modern medicinal chemist, the imidazole scaffold remains a cornerstone of drug design, offering a versatile framework for constructing novel therapeutic agents.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation in a wide array of approved drugs. This guide focuses on a particularly valuable, yet underexplored, derivative: This compound . The strategic placement of a bromine atom and a carboxylic acid group on the 1-methylimidazole core provides two orthogonal points for chemical modification, making it a highly attractive starting material for the synthesis of complex molecular architectures. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, from its synthesis and characterization to its potential applications in the discovery of new medicines.
Physicochemical Properties and Strategic Importance
This compound (CAS Number: 852181-03-4) is a solid at room temperature with the molecular formula C₅H₅BrN₂O₂ and a molecular weight of 205.01 g/mol .[4]
| Property | Value |
| Molecular Formula | C₅H₅BrN₂O₂ |
| Molecular Weight | 205.01 g/mol |
| CAS Number | 852181-03-4 |
| Appearance | Solid |
| Storage | 2-8°C under an inert atmosphere |
The strategic importance of this molecule lies in its bifunctional nature. The bromine atom at the 2-position is a versatile handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents.[5] The carboxylic acid at the 4-position provides a convenient point for amide bond formation, esterification, or reduction to an alcohol, enabling the attachment of various side chains or pharmacophores. This dual reactivity makes it an ideal scaffold for generating libraries of diverse compounds for high-throughput screening in drug discovery programs.
Proposed Synthesis of this compound
Synthetic Workflow
The proposed synthetic pathway is outlined below. It begins with the synthesis of the precursor, 1-methyl-1H-imidazole-4-carboxylic acid, followed by a regioselective bromination at the C2 position. An alternative final step involving the hydrolysis of a methyl ester precursor is also considered.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a proposed method and should be optimized for safety and efficiency in a laboratory setting.
Step 1: Synthesis of 1-methyl-1H-imidazole-4-carboxylic acid
This procedure is adapted from a known synthesis of the precursor.[6]
-
Hydrolysis: A solution of 1-methyl-4,5-dicyanoimidazole in 6N NaOH is refluxed for 2 hours.
-
Acidification: After cooling, the reaction mixture is carefully acidified with concentrated HCl to a pH of approximately 2 to precipitate 1-methyl-4,5-imidazoledicarboxylic acid.
-
Isolation: The precipitate is filtered, washed with cold water, and dried.
-
Decarboxylation: The resulting dicarboxylic acid is heated in N,N-dimethylacetamide (DMA) at 180°C for 3 hours to effect decarboxylation.
-
Purification: The solvent is removed under reduced pressure, and the residue is recrystallized from ethanol to yield 1-methyl-1H-imidazole-4-carboxylic acid.
Step 2: Bromination of 1-methyl-1H-imidazole-4-carboxylic acid
This step is based on general procedures for the bromination of activated imidazole rings.[5]
-
Reaction Setup: To a solution of 1-methyl-1H-imidazole-4-carboxylic acid in a suitable solvent (e.g., chloroform or acetic acid), N-bromosuccinimide (NBS) (1.05 equivalents) is added portion-wise at 0°C.
-
Reaction: The reaction mixture is stirred at room temperature and monitored by TLC until the starting material is consumed. The imidazole ring is activated towards electrophilic substitution, and the C2 position is generally the most reactive site for bromination in N-substituted imidazoles.
-
Work-up: The reaction mixture is quenched with a solution of sodium thiosulfate to destroy any remaining bromine. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound.
Alternative Final Step: Hydrolysis of Methyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate
An alternative approach involves the bromination of the methyl ester of 1-methyl-1H-imidazole-4-carboxylic acid, followed by hydrolysis.
-
Esterification: 1-methyl-1H-imidazole-4-carboxylic acid can be converted to its methyl ester, methyl 1-methyl-1H-imidazole-4-carboxylate, using standard methods such as reaction with methanol in the presence of a catalytic amount of acid or by using a reagent like methyl imidazole carbamate (MImC).[7][8]
-
Bromination of the Ester: The resulting ester is then brominated using NBS as described above.
-
Hydrolysis: The purified methyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate is then hydrolyzed to the target carboxylic acid using aqueous base (e.g., LiOH or NaOH) followed by acidic workup.[9]
Structural Characterization
Definitive spectroscopic data for this compound is not currently available in public databases. However, based on the analysis of structurally similar compounds, the expected spectral characteristics can be predicted.
Disclaimer: The following spectroscopic data are illustrative and based on known values for similar brominated imidazole derivatives. They are intended to provide a general guide for characterization and have not been experimentally verified for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the C5-H of the imidazole ring, a singlet for the N-methyl protons, and a broad singlet for the carboxylic acid proton. The chemical shift of the C5-H will be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups.
-
¹³C NMR: The carbon NMR spectrum should display signals for the three imidazole ring carbons, the N-methyl carbon, and the carboxylic acid carbonyl carbon. The C2 carbon, being directly attached to bromine, will exhibit a characteristic downfield shift.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically in the range of 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and C-N and C=C stretching vibrations of the imidazole ring.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. High-resolution mass spectrometry would provide the exact mass, confirming the molecular formula.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its potential as a versatile scaffold for the synthesis of novel bioactive molecules. The imidazole core is a privileged structure in medicinal chemistry, found in numerous drugs with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][10][11][12]
A Scaffold for Novel Antibacterial Agents
The rise of antibiotic resistance is a major global health threat, necessitating the development of new antibacterial agents with novel mechanisms of action. Imidazole-containing compounds have shown promise as inhibitors of various bacterial enzymes.[10][12][13]
Caption: Drug discovery workflow utilizing the title compound as a scaffold.
Derivatives of this compound can be synthesized to target essential bacterial enzymes. For instance, by coupling different aryl or heteroaryl groups at the 2-position and various amine-containing fragments at the 4-position, a diverse library of compounds can be generated. These compounds could be screened for inhibitory activity against enzymes such as:
-
DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are the targets of the fluoroquinolone class of antibiotics. Novel inhibitors are urgently needed to combat resistance.
-
Mur Ligases (e.g., MurD): These enzymes are involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall.[13] Inhibition of this pathway leads to cell lysis and death.
-
Flavohemoglobin: This enzyme is involved in nitric oxide metabolism in microbes, and its inhibition has been explored as a potential antimicrobial strategy.[13]
The mechanism of action of such imidazole-based inhibitors often involves the coordination of the imidazole nitrogen atoms to metal ions in the active site of metalloenzymes or through hydrogen bonding and hydrophobic interactions with key amino acid residues.[11][13][14]
Potential as a Framework for Other Therapeutic Areas
Beyond antibacterial applications, the imidazole scaffold is prevalent in drugs targeting a multitude of diseases.[1][15] The functional handles on this compound allow for its elaboration into potential inhibitors of:
-
Kinases: Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding pocket of the enzyme.
-
G-protein coupled receptors (GPCRs): The imidazole ring can mimic the side chain of histidine, which is often involved in ligand-receptor interactions.
-
Viral Enzymes: Imidazole derivatives have been investigated as inhibitors of viral proteases and polymerases.
Conclusion
This compound represents a highly valuable and versatile building block for the synthesis of novel compounds with therapeutic potential. Its dual functionality allows for the rapid generation of diverse chemical libraries, making it an ideal starting point for drug discovery campaigns targeting a wide range of diseases, particularly in the search for new antibiotics to combat the growing threat of antimicrobial resistance. While a dedicated synthetic protocol and full characterization data are yet to be published, the proposed synthetic routes and predicted spectral data in this guide provide a solid foundation for researchers to begin exploring the potential of this promising scaffold. The continued investigation and derivatization of this compound are likely to yield novel molecules with significant biological activity and therapeutic utility.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-Methyl-1H-imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. Page loading... [wap.guidechem.com]
- 7. Methyl 1H-imidazole-1-carboxylate - Enamine [enamine.net]
- 8. Methyl 1-methyl-1H-imidazole-4-carboxylate | C6H8N2O2 | CID 2773510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl 4-imidazolecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 10. nano-ntp.com [nano-ntp.com]
- 11. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Imidazole Antibiotics Inhibit the Nitric Oxide Dioxygenase Function of Microbial Flavohemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of imidazole inhibition of a GH1 β‐glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Research Applications of Bromo-Methyl-Imidazole Derivatives
Introduction: The Strategic Importance of Bromo-Methyl-Imidazoles
The imidazole ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science, imparting unique electronic and biological properties to molecules. When functionalized with methyl and bromo groups, these derivatives are transformed into exceptionally versatile building blocks for organic synthesis. The strategic placement of the bromine atom provides a highly reactive handle for a multitude of cross-coupling reactions, while the methyl group can influence solubility, steric hindrance, and metabolic stability.
This guide serves as a technical resource for researchers, chemists, and drug development professionals, exploring the core chemical principles, synthetic strategies, and key applications of bromo-methyl-imidazole derivatives. We will delve into the causality behind their synthetic utility and provide actionable protocols to leverage these powerful intermediates in research and development.
Core Chemical Properties and Reactivity
The utility of bromo-methyl-imidazole derivatives stems from the distinct roles of the imidazole core and the carbon-bromine bond. The imidazole ring is an electron-rich aromatic system, and the nitrogen atoms can act as hydrogen bond donors/acceptors or as nucleophiles. The bromine atom, attached to an sp²-hybridized carbon, is an excellent leaving group, making it the primary site for synthetic elaboration.
This dual functionality makes the bromo-methyl-imidazole scaffold a cornerstone for constructing complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions.[1] These reactions enable the efficient formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental to modern chemical synthesis.
Caption: Versatility of the bromo-methyl-imidazole core in cross-coupling reactions.
Synthesis of Bromo-Methyl-Imidazole Derivatives
The synthesis of specific bromo-methyl-imidazole regioisomers can be a significant challenge. For instance, direct methylation of a bromo-imidazole precursor can lead to a mixture of N-methylated regioisomers that are difficult to separate.[2] Therefore, robust and scalable synthetic routes are critical for their practical application.
A common strategy involves the direct bromination of an N-methylated imidazole precursor using a brominating agent like N-Bromosuccinimide (NBS). The choice of solvent and reaction conditions is crucial for achieving high regioselectivity and yield.
General Protocol: Synthesis of 4-Bromo-1-methyl-1H-imidazole-5-carboxamide Derivative
This protocol is adapted from a patented method and illustrates a typical bromination step.[3]
-
Dissolution: Dissolve the starting material (a substituted 1-methyl-1H-imidazole-5-carboxamide) in a suitable solvent such as chloroform.
-
Reagent Addition: Add the catalyst, such as azobisisobutyronitrile (AIBN), followed by the brominating agent, N-Bromosuccinimide (NBS), to the solution. A typical molar ratio of substrate to NBS is between 1:2.5 and 1:3.[3]
-
Reaction Incubation: Stir the mixture at room temperature for approximately 30 minutes to ensure homogeneity.
-
Heating: Increase the temperature to around 50°C and maintain stirring for 12 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture and concentrate it under reduced pressure to remove the solvent.
-
Purification: Purify the resulting crude residue using column chromatography to isolate the desired 4-bromo-1-methyl-1H-imidazole product.
Self-Validation Insight: The progress of the reaction should be meticulously monitored by TLC. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates a successful transformation. A final purity check by ¹H NMR and Mass Spectrometry is essential to confirm the structure and integrity of the final compound.
Applications in Medicinal Chemistry and Drug Discovery
Bromo-methyl-imidazoles are foundational components in the pharmaceutical sector, serving as key intermediates for a wide range of Active Pharmaceutical Ingredients (APIs). Their structural motif is present in a multitude of diversified bioactive compounds.[2]
Key Therapeutic Areas:
-
Oncology: These derivatives are building blocks for various kinase inhibitors, which are a major class of anti-cancer drugs.[2] For example, 4-bromo-1,2-dimethyl-1H-imidazole is a crucial precursor for synthesizing casein kinase inhibitors for anticancer therapy.[2] They are also used in synthesizing novel BRAF inhibitors and bimetallic platinum(II) complexes with potent cytotoxic activity.[4][5]
-
Infectious Diseases: The imidazole core is a well-known pharmacophore in antifungal and antibacterial agents.[6][7] Bromo-substituted derivatives serve as starting materials for novel compounds tested against various bacterial strains and Mycobacterium tuberculosis.[6][8]
-
Inflammatory and Metabolic Diseases: The versatility of the scaffold allows for its incorporation into inhibitors for enzymes like xanthine oxidase and RIP1 kinase, which are targets for inflammatory conditions.[2]
The table below summarizes the utility of specific bromo-methyl-imidazole derivatives in the synthesis of various classes of bioactive molecules.
| Bromo-Methyl-Imidazole Derivative | Therapeutic Target/Application Area | Reference |
| 4-Bromo-1,2-dimethyl-1H-imidazole | Cathepsin K, Xanthine Oxidase, Casein Kinase, CDK8/19, RIP1 Kinase, TGFβ Inhibitors | [2] |
| 2-Bromo-1-methyl-1H-imidazole | Precursor for ligands in cytotoxic Platinum(II) complexes | [4] |
| Bromo-imidazole Scaffolds | BRAF Inhibitors (Oncology) | [5] |
| 5-(nitro/bromo)-styryl-2-benzimidazoles | Anti-tubercular and Antimicrobial Agents | [6][8] |
Applications in Materials Science and Catalysis
Beyond pharmaceuticals, bromo-methyl-imidazole derivatives are valuable in materials science and catalysis.
-
Ligand Synthesis: They are used to synthesize complex ligands for transition metal catalysts.[9][10] The resulting metal complexes can have unique catalytic properties or applications as functional materials.
-
Advanced Materials: The imidazole scaffold is a component in the development of advanced materials, and the bromo-functionality allows for its covalent incorporation into larger polymer or crystal structures.
-
Ionic Liquids: The parent compound, 1-methylimidazole, is a fundamental building block for imidazolium-based ionic liquids.[11] Brominated versions can be used to create functionalized ionic liquids with specific properties.
Detailed Experimental Workflow: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is arguably the most common application for bromo-methyl-imidazole derivatives, enabling the formation of a C-C bond with an aryl or heteroaryl boronic acid.
Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol:
-
Reactant Preparation: To a flame-dried round-bottom flask, add 5-bromo-1-methyl-1H-imidazole (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a base such as potassium carbonate (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon gas for 5-10 minutes. This is critical because the palladium catalyst is oxygen-sensitive.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.), to the flask under a positive pressure of inert gas.
-
Heating and Monitoring: Immerse the flask in a preheated oil bath (typically 80-100°C) and stir vigorously. Monitor the reaction by TLC until the bromo-imidazole spot is no longer visible.
-
Quenching and Extraction: Once complete, cool the reaction to room temperature. Add water and extract the product with an organic solvent like ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel to yield the pure coupled product. The final product's identity and purity should be confirmed by NMR and MS analysis.
Physicochemical Data of Key Isomers
The specific isomer of bromo-methyl-imidazole used is critical. The position of the bromo and methyl groups influences the compound's physical properties and reactivity.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form | Boiling Point (°C) | Density (g/mL) |
| 2-Bromo-1-methyl-1H-imidazole | 16681-59-7 | C₄H₅BrN₂ | 161.00 | Solid | 172 | 1.649 |
| 4-Bromo-1-methyl-1H-imidazole | 25676-75-9 | C₄H₅BrN₂ | 161.00 | Liquid | >110 (flash pt) | 1.614 |
| 5-Bromo-1-methyl-1H-imidazole | 1003-21-0 | C₄H₅BrN₂ | 161.00 | - | - | - |
(Data sourced from PubChem and commercial supplier data sheets)[4][12][13][14][15]
Conclusion and Future Outlook
Bromo-methyl-imidazole derivatives are far more than simple chemical intermediates; they are strategic enablers of molecular innovation. Their predictable reactivity in robust cross-coupling reactions provides a reliable pathway to novel chemical entities in drug discovery and materials science.[1] The continued development of more efficient and regioselective synthetic methods will further expand their accessibility and application.[2] Future research will likely focus on incorporating these scaffolds into new therapeutic modalities, such as targeted protein degraders and covalent inhibitors, as well as developing novel functional materials with tailored electronic and photophysical properties.
References
- 1. Buy (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol | 861362-06-3 [smolecule.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents [patents.google.com]
- 4. 2-Bromo-1-methyl-1H-imidazole 95 16681-59-7 [sigmaaldrich.com]
- 5. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. scialert.net [scialert.net]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. 2-Bromo-1-methyl-1H-imidazole | 16681-59-7 [chemicalbook.com]
- 10. 2-Bromo-1-methylimidazole, 95% | Fisher Scientific [fishersci.ca]
- 11. benchchem.com [benchchem.com]
- 12. 4-Bromo-1-methyl-1H-imidazole | C4H5BrN2 | CID 1277653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-Bromo-1-methyl-1H-imidazole | C4H5BrN2 | CID 2773262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 4-溴-1-甲基-1H-咪唑 95% | Sigma-Aldrich [sigmaaldrich.com]
- 15. 5-ブロモ-1-メチル-1H-イミダゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Discovery and History of Imidazole-Based Carboxylic Acids
This guide provides a comprehensive exploration of the discovery and historical development of imidazole-based carboxylic acids, pivotal scaffolds in medicinal chemistry and drug development. We will delve into the foundational discoveries of the imidazole ring, trace the evolution of synthetic methodologies for its carboxylation, and illuminate the rationale behind these experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this important class of molecules.
The Imidazole Nucleus: A Privileged Scaffold in Chemistry and Biology
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties, including its aromaticity and the presence of both a pyridine-like and a pyrrole-like nitrogen atom, confer upon it a remarkable versatility. The imidazole moiety can act as a proton donor and acceptor, a nucleophile, and a ligand for metal ions, making it a frequent participant in biological processes.[3][4]
This inherent reactivity and ability to engage in various non-covalent interactions, such as hydrogen bonding, are fundamental to its role as a "privileged scaffold" in drug design.[3] The imidazole ring is a key component of naturally occurring biomolecules like the essential amino acid histidine and the neurotransmitter histamine.[2] Its presence in these vital compounds underscores its profound biological significance and has inspired chemists for over a century to incorporate it into synthetic therapeutic agents. The addition of a carboxylic acid functionality to this already versatile ring system further enhances its utility, providing an additional site for interaction and modification, and often improving the pharmacokinetic properties of drug candidates.[5]
Foundational Discoveries: The Dawn of Imidazole Chemistry
The story of imidazole begins in the mid-19th century. In 1858, the German chemist Heinrich Debus first synthesized the parent imidazole ring, which he named "glyoxaline," through the reaction of glyoxal and formaldehyde with ammonia.[1][6] This reaction, while groundbreaking, often resulted in low yields.
A significant advancement came with the work of Polish chemist Bronisław Radziszewski. Building upon Debus's work, Radziszewski developed a more general and higher-yielding method for imidazole synthesis. The Debus-Radziszewski imidazole synthesis involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[6] This multicomponent reaction proved to be a robust method for preparing a variety of substituted imidazoles and remains a cornerstone of heterocyclic chemistry.[7]
Another pivotal early contribution was the Marckwald synthesis , which provides a route to 2-mercaptoimidazoles from α-aminoketones or α-aminoaldehydes and thiocyanates.[6][7] The resulting 2-mercaptoimidazoles can then be desulfurized to yield the corresponding imidazoles. These early synthetic methodologies laid the essential groundwork for the subsequent exploration and functionalization of the imidazole ring, including the introduction of carboxylic acid groups.
The Emergence of Imidazole-Based Carboxylic Acids: Key Synthetic Milestones
With the imidazole core established, the subsequent challenge was the introduction of functional groups, particularly the carboxylic acid moiety, to modulate the molecule's properties. The development of synthetic routes to imidazole-based carboxylic acids can be traced through several key historical advancements.
Imidazole-4,5-dicarboxylic Acid: From Natural Product Derivatives to Direct Synthesis
One of the earliest and most important imidazole carboxylic acids to be synthesized was imidazole-4,5-dicarboxylic acid. Its development highlights the evolution of synthetic strategies from complex, multi-step processes to more direct and economical methods.
Classical Synthesis from Tartaric Acid Dinitrate (1891): One of the first documented syntheses of imidazole-4,5-dicarboxylic acid involved the reaction of tartaric acid dinitrate with ammonia and formaldehyde in an aqueous solution.[8][9] This method, while historically significant, relied on a starting material derived from a natural product and involved nitration, a potentially hazardous step.
Oxidation of Benzimidazole (1956): A major step forward was the development of a method involving the oxidative cleavage of the benzene ring of benzimidazole.[8][9] This process utilized strong oxidizing agents like potassium permanganate or potassium dichromate to yield imidazole-4,5-dicarboxylic acid.[8] This approach was advantageous as benzimidazole was a readily available starting material.
Protocol: Oxidation of Benzimidazole to Imidazole-4,5-dicarboxylic Acid
Causality of Experimental Choices:
-
Strong Oxidizing Agent: Potassium permanganate (KMnO₄) is chosen for its ability to oxidatively cleave the aromatic benzene ring of benzimidazole while leaving the more robust imidazole ring intact under controlled conditions.
-
Aqueous Basic Conditions: The reaction is typically run in an aqueous solution of a base, such as potassium hydroxide. The base helps to solubilize the benzimidazole and the permanganate, and the resulting carboxylates are formed as their potassium salts, which are soluble in the reaction medium.
-
Temperature Control: The reaction is exothermic and requires careful temperature control (e.g., heating to reflux) to ensure the reaction proceeds to completion without uncontrolled side reactions.
-
Acidic Workup: After the oxidation is complete, the reaction mixture is acidified. This protonates the carboxylate salts, causing the desired imidazole-4,5-dicarboxylic acid to precipitate out of the solution, allowing for its isolation.
Step-by-Step Methodology:
-
Dissolution: Dissolve benzimidazole in an aqueous solution of potassium hydroxide in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Oxidant Addition: While stirring and heating the solution to reflux, slowly add a solution of potassium permanganate in water portion-wise. The purple color of the permanganate will disappear as it is consumed in the reaction, and a brown precipitate of manganese dioxide will form.
-
Reaction Monitoring: Continue the addition of the permanganate solution until a faint pink color persists, indicating that the oxidation is complete.
-
Quenching and Filtration: Cool the reaction mixture and filter to remove the manganese dioxide precipitate.
-
Precipitation: Carefully acidify the filtrate with a mineral acid (e.g., sulfuric acid) to a low pH. The white precipitate of imidazole-4,5-dicarboxylic acid will form.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from hot water.
Modern Economical Synthesis from Imidazole: A more recent and economically viable method starts from the parent imidazole.[9] This process involves an initial hydroxymethylation of imidazole with formaldehyde, followed by oxidation of the resulting hydroxymethyl groups to carboxylic acids using nitric acid.[8][9]
Imidazole-4-carboxylic Acid and Imidazole-2-carboxylic Acid: Expanding the Synthetic Toolkit
The synthesis of monocarboxylic acid derivatives of imidazole also saw significant progress, with various methods developed to achieve regioselective carboxylation.
Oxidation of Hydroxymethylimidazoles: A common and effective strategy for the synthesis of imidazole-4-carboxylic acid involves the oxidation of 4-hydroxymethylimidazole. This precursor can be prepared from the reaction of dihydroxyacetone with formamide. The subsequent oxidation of the hydroxymethyl group to a carboxylic acid can be achieved using various oxidizing agents, including nitric acid.
Direct Carboxylation of Imidazoles: The direct introduction of a carboxyl group onto the imidazole ring represents a more atom-economical approach. Early methods for the carboxylation of heterocycles often required harsh conditions. However, later developments demonstrated that imidazoles could be carboxylated by heating with carbon dioxide under pressure in the presence of a base.[10] This reaction typically yields a mixture of imidazole-4(5)-carboxylic acid and imidazole-4,5-dicarboxylic acid.[10] More recent methods have focused on improving the selectivity and efficiency of this transformation. For instance, 4,5-disubstituted imidazoles can be selectively carboxylated at the 2-position under high pressure and temperature in the presence of a base.[10]
Synthesis from Imidazole-2-carboxaldehyde: Imidazole-2-carboxylic acid can be readily prepared by the oxidation of imidazole-2-carboxaldehyde.[11] A mild and efficient method for this transformation is the use of hydrogen peroxide in an aqueous solution.[11]
Protocol: Synthesis of Imidazole-2-carboxylic Acid from Imidazole-2-carboxaldehyde
Causality of Experimental Choices:
-
Mild Oxidant: 30% aqueous hydrogen peroxide (H₂O₂) is a suitable oxidant for this transformation as it is effective at converting the aldehyde to a carboxylic acid without requiring harsh conditions that could lead to decarboxylation or degradation of the imidazole ring.
-
Aqueous Medium: The reaction is conveniently carried out in water, which is an environmentally benign solvent and allows for easy workup.
-
Room Temperature Reaction: The reaction proceeds at room temperature, avoiding the need for heating which could promote decarboxylation of the product.
-
Non-extractive Workup: The product can be isolated by simply removing the water under reduced pressure, avoiding the need for solvent extraction.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve imidazole-2-carboxaldehyde in water in a round-bottom flask.
-
Oxidant Addition: Slowly add 30% aqueous hydrogen peroxide to the stirred solution at room temperature.
-
Reaction Time: Allow the reaction to stir at room temperature for an extended period (e.g., 72 hours) to ensure complete conversion.
-
Isolation: Remove the water by distillation under reduced pressure at room temperature to obtain the crude product as a white solid.
-
Purification: Wash the solid with a mixture of diethyl ether and water to remove any residual hydrogen peroxide. The product is obtained in high yield and purity.[11]
Visualization of Synthetic Pathways
To better illustrate the relationships between the key synthetic methods discussed, the following diagrams are provided in the Graphviz DOT language.
Caption: Foundational Syntheses of the Imidazole Ring.
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. benchchem.com [benchchem.com]
- 9. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]
- 10. US5117004A - Preparation of imidazole-2-carboxylic acids - Google Patents [patents.google.com]
- 11. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Safe Handling of 2-Bromo-1-methyl-1H-imidazole-4-carboxylic Acid
Abstract: This technical guide provides a comprehensive overview of the safety protocols, handling procedures, and essential physicochemical properties of 2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid (CAS No. 852181-03-4). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure safe and effective laboratory operations. The guide details hazard identification, personal protective equipment (PPE), emergency response, and proper disposal methods, grounded in authoritative safety data.
Introduction: Compound Profile and Significance
This compound is a versatile heterocyclic building block crucial in the field of medicinal chemistry and organic synthesis.[1] Its imidazole core is a privileged scaffold found in numerous therapeutic agents, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The compound's structure, featuring a reactive bromine atom at the 2-position and a carboxylic acid at the 4-position, offers two distinct points for molecular elaboration, making it a valuable intermediate for constructing complex drug candidates.[1]
Given its reactivity and potential biological activity, a thorough understanding and strict adherence to safety and handling protocols are paramount for researchers. This guide serves as an essential resource to mitigate risks and ensure a safe laboratory environment.
Section 1: Physicochemical and Hazard Profile
A foundational aspect of safe handling is understanding the compound's fundamental properties and associated hazards.
Table 1: Compound Identification and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | |
| CAS Number | 852181-03-4 | [1] |
| Molecular Formula | C₅H₅BrN₂O₂ | [1] |
| Molecular Weight | 205.01 g/mol | [1] |
| Physical Form | Solid |
| Recommended Storage | 2-8°C, under inert atmosphere |[1] |
Table 2: GHS Hazard Classification | Category | Information | Source | | :--- | :--- | :--- | | Signal Word | Warning |[1] | | Pictograms |
ngcontent-ng-c1205671314="" class="ng-star-inserted">| GHS Standard | | Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |[1] | | Precautionary Statements | P261: Avoid breathing dust.P264: Wash hands and exposed skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[3][4] |
Section 2: Hazard Analysis and Causality
Understanding the chemical reasoning behind the hazard classifications is critical for developing an intuitive sense of safety.
-
Oral Toxicity (H302): As a functionalized heterocyclic compound, ingestion can lead to systemic toxicity. The specific metabolic pathways are not well-documented in public literature, but its classification necessitates preventing any oral exposure.
-
Skin and Eye Irritation (H315, H319): The compound possesses a carboxylic acid moiety, which can cause chemical irritation upon direct contact with skin and mucous membranes. The brominated imidazole ring system can also contribute to this irritant effect. Prolonged contact should be avoided, and any exposure must be addressed immediately.
-
Respiratory Irritation (H335): The compound is a solid that can form fine dust. Inhalation of this dust can irritate the mucous membranes and lining of the respiratory tract, leading to coughing, shortness of breath, or inflammation. All handling of the solid powder must be performed in a well-ventilated area, preferably within a certified chemical fume hood, to prevent aerosolization and inhalation.
Section 3: Standard Operating Procedure (SOP) for Safe Handling
This section outlines a self-validating protocol designed to minimize exposure and mitigate risk during routine laboratory use.
Engineering Controls
-
Ventilation: All work involving the solid compound or its solutions must be conducted in a properly functioning chemical fume hood or other suitable ventilated enclosure.
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible and located in close proximity to the workstation.[5]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.
-
Hand Protection: Nitrile gloves (or other chemically resistant gloves) must be worn. Gloves should be inspected for integrity before use and changed immediately if contamination occurs.
-
Body Protection: A flame-resistant lab coat must be worn and fully fastened.
-
Respiratory Protection: If engineering controls are insufficient or during a large-scale powder transfer where dust generation is unavoidable, a NIOSH-approved N95 dust mask or a higher-level respirator should be used.
Experimental Workflow Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Decontaminate the work surface within the fume hood.
-
Weighing: To minimize dust, weigh the compound on wax paper or in a tared container. Perform this task in a ventilated enclosure or a balance draft shield. Avoid pouring the powder from a height.
-
Dispensing: Use a spatula to transfer the solid. If creating a solution, add the solid slowly to the solvent to avoid splashing.
-
Post-Handling: After use, securely seal the primary container. Decontaminate the spatula and work surface.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Caption: General laboratory workflow for handling the compound.
Section 4: Storage and Stability
Proper storage is essential to maintain the compound's integrity and prevent hazardous situations.
-
Storage Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1] The storage location should be a dry, cool, and well-ventilated area designated for chemical reagents.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids. While specific reactivity data for this compound is limited, imidazoles as a class can react exothermically with strong acids.[6][7]
-
Stability: The compound is stable under the recommended storage conditions.[8] Avoid exposure to excessive heat or moisture.
Section 5: Emergency Response Protocols
Rapid and correct response to an exposure or spill is critical.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention if symptoms persist.[3][7]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if skin irritation develops or persists.[3][7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[6][7] Rinse the mouth with water. If the person is conscious, give them one or two glasses of water to drink. Seek immediate medical attention.[3]
Accidental Release Measures
For a small spill of solid material:
-
Restrict access to the area.
-
Ensure proper PPE is worn, including respiratory protection.
-
Gently sweep or scoop the material into a suitable container for disposal, avoiding the creation of dust clouds.
-
Wipe the spill area with a damp cloth, and then decontaminate the area.
-
Place all contaminated materials (including cleaning cloths and PPE) into a sealed bag for hazardous waste disposal.
Caption: Decision tree for emergency response procedures.
Section 6: Disposal Considerations
Chemical waste must be managed responsibly to protect personnel and the environment.
-
Procedure: Dispose of unused material and contaminated waste in accordance with all applicable federal, state, and local environmental regulations.[3][8] Do not dispose of it down the drain.
-
Consultation: Contact your institution's Environmental Health & Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
References
- 1. This compound|CAS 852181-03-4 [benchchem.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. echemi.com [echemi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Methodological & Application
Application Notes & Protocols: Strategic Use of 2-Bromo-1-methyl-1H-imidazole-4-carboxylic Acid in Synthetic Chemistry
Introduction: The Versatility of a Privileged Scaffold
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and therapeutic agents, including the essential amino acid histidine.[1][2][3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a "privileged structure" for molecular recognition by biological targets.[2] 2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid (BMICA) is a highly functionalized and versatile building block designed for strategic elaboration in drug discovery programs.[4]
This molecule, with a molecular formula of C₅H₅BrN₂O₂ and a molecular weight of 205.01 g/mol , offers two distinct and orthogonal reactive sites: a bromine atom at the C2 position and a carboxylic acid at the C4 position.[4] The C2-bromine is an ideal handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions, while the carboxylic acid provides a classic site for amide bond formation or esterification. This dual functionality allows for the systematic construction of complex molecular architectures, making BMICA a critical intermediate for synthesizing novel bioactive compounds aimed at a wide range of therapeutic targets, including kinases, G-protein coupled receptors, and infectious disease agents.[1][5]
These application notes provide detailed, field-proven protocols for the synthetic utilization of BMICA, focusing on the causality behind experimental choices to ensure reproducible and high-yielding transformations.
Physicochemical Properties & Safety Data
Handling BMICA requires adherence to standard laboratory safety protocols. It is classified as an irritant, causing skin, eye, and respiratory irritation.[4][6] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]
| Property | Value | Source |
| CAS Number | 852181-03-4 | [4] |
| Molecular Formula | C₅H₅BrN₂O₂ | [4] |
| Molecular Weight | 205.01 | [4] |
| Physical Form | Solid | [8] |
| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | [4][8] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere. Keep container tightly closed in a dry, well-ventilated place. | [4][8] |
Core Synthetic Applications: A Two-Pronged Approach
The primary utility of BMICA lies in its capacity for sequential or orthogonal functionalization. A typical synthetic workflow involves an initial carbon-carbon or carbon-heteroatom bond formation at the C2 position, followed by modification of the carboxylic acid. This strategy allows for the rapid generation of diverse chemical libraries from a common intermediate.
Caption: General synthetic workflows utilizing BMICA.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron compound.[9] For nitrogen-rich heterocycles like BMICA, which can act as ligands and potentially inhibit the catalyst, careful selection of the catalyst system is crucial for efficient coupling.[9]
Principle & Mechanistic Insight
The reaction proceeds via a catalytic cycle involving a palladium catalyst.[10] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of BMICA.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]
Use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can stabilize the palladium catalyst and promote the reaction, preventing catalyst deactivation by the imidazole nitrogen.[9][10]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Step-by-Step Protocol
This protocol describes a representative Suzuki coupling of BMICA with an arylboronic acid.
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 mmol, 2.0-3.0 eq).[9]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) to the flask. Alternatively, use a pre-formed palladium pre-catalyst.
-
Solvent Addition: Add a suitable solvent system. A mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., 4:1 ratio, 5 mL total) is commonly effective.[9]
-
Degassing: Seal the vessel and thoroughly degas the mixture. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst. This can be achieved by bubbling argon or nitrogen through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Carefully acidify the aqueous layer with 1N HCl to a pH of ~3-4 to protonate the carboxylic acid.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 60-85 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 75-95 |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 70-90 |
Protocol 2: Amide Bond Formation
The carboxylic acid moiety of BMICA is readily converted to an amide, a key functional group in many pharmaceuticals. Direct amidation requires harsh conditions; therefore, activation of the carboxylic acid is standard practice.
Principle & Rationale
Amide coupling reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by an amine. Common coupling agents include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) often used with an additive like HOBt (hydroxybenzotriazole), or uronium/phosphonium salts like HATU or PyBOP. The choice of reagent depends on factors like substrate sensitivity and the need to suppress side reactions, particularly racemization if chiral amines are used.[11]
Detailed Step-by-Step Protocol
-
Reaction Setup: Dissolve the carboxylic acid (BMICA or its C2-functionalized derivative) (1.0 mmol, 1.0 eq) in a suitable aprotic solvent such as DMF or CH₂Cl₂ (5-10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Add the coupling agent (e.g., HATU, 1.1 mmol, 1.1 eq) and a non-nucleophilic base such as DIPEA (diisopropylethylamine) or triethylamine (2.0-3.0 mmol, 2.0-3.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.
-
Amine Addition: Add the desired primary or secondary amine (1.1 mmol, 1.1 eq) to the activated acid mixture.
-
Reaction: Allow the reaction to stir at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the product into an organic solvent like ethyl acetate or CH₂Cl₂ (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude amide by flash chromatography or recrystallization.
Protocol 3: Fischer Esterification
Esterification is another common transformation for the carboxylic acid group, often used to improve properties like cell permeability or to act as a protecting group. The Fischer esterification is a classic, acid-catalyzed method.[12]
Principle & Rationale
In the presence of a strong acid catalyst (e.g., H₂SO₄), the carbonyl oxygen of the carboxylic acid is protonated.[12] This protonation significantly increases the electrophilicity of the carbonyl carbon, allowing it to be attacked by a weakly nucleophilic alcohol. The reaction is an equilibrium, so using the alcohol as the solvent or removing the water byproduct drives the reaction toward the ester product.[12]
Detailed Step-by-Step Protocol
-
Reaction Setup: Suspend or dissolve the carboxylic acid (BMICA or its derivative) (1.0 mmol, 1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which will serve as both the reagent and the solvent (10-20 mL).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (2-3 drops) or p-toluenesulfonic acid (TsOH, 0.1 mmol, 0.1 eq).
-
Reaction: Heat the mixture to reflux and stir for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.
-
Purification: Remove the excess alcohol under reduced pressure. The resulting residue can be partitioned between water and an organic solvent like ethyl acetate. Dry the organic layer, concentrate, and purify the crude ester by flash chromatography.
Conclusion
This compound is a powerful and versatile building block for modern organic synthesis and drug discovery. Its orthogonal reactive sites—the C2-bromide and C4-carboxylic acid—provide a reliable platform for constructing diverse molecular libraries. The protocols detailed herein for cross-coupling, amidation, and esterification offer robust and reproducible methods for leveraging the full synthetic potential of this valuable intermediate. Careful selection of catalysts, reagents, and reaction conditions, grounded in an understanding of the underlying chemical principles, is paramount to achieving success.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. mdpi.com [mdpi.com]
- 3. Facile Synthesis of Optically Active Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|CAS 852181-03-4 [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | 852181-03-4 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: 2-Bromo-1-methyl-1H-imidazole-4-carboxylic Acid as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Value of the Imidazole Scaffold
The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and therapeutic agents.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for other functional groups contribute to its remarkable versatility.[2][3] Imidazole-based compounds exhibit a vast spectrum of biological activities, including anticancer, antifungal, anti-inflammatory, and antimicrobial properties.[1][2][3][4]
Within this important class of heterocycles, 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid (CAS 852181-03-4) emerges as a particularly valuable and versatile building block for drug discovery.[5] Its structure is strategically designed for facile and divergent functionalization. The carboxylic acid at the C4 position provides a handle for amide bond formation, a cornerstone reaction in medicinal chemistry for linking molecular fragments and modulating physicochemical properties.[6] Simultaneously, the bromine atom at the C2 position is an ideal electrophilic partner for modern cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl substituents.[5][7] This dual functionality allows for the rapid construction of complex molecular architectures and the systematic exploration of structure-activity relationships (SAR).
This guide provides an in-depth overview of the synthetic utility of this compound, complete with detailed, field-proven protocols for its key transformations.
Synthetic Strategy & Characterization
The synthesis of this compound can be approached through several routes, typically involving the construction of the imidazole core followed by sequential functionalization. A representative, though not exhaustive, pathway is illustrated below. The precise order of bromination, N-methylation, and ester hydrolysis can be optimized to maximize yields and simplify purification.
Caption: A potential synthetic pathway to the target building block.
Physicochemical & Safety Data:
| Property | Value | Reference |
| Molecular Formula | C₅H₅BrN₂O₂ | [5] |
| Molecular Weight | 205.01 g/mol | [5] |
| Appearance | Solid | |
| Storage | 2-8°C, under inert atmosphere | [5] |
| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin/eye irritation, May cause respiratory irritation) | [5] |
Characterization of the final compound and its derivatives is typically achieved using standard analytical techniques including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm structure and assess purity.
Core Application I: Amide Bond Formation via the Carboxylic Acid Moiety
The formation of an amide bond is arguably the most common reaction in medicinal chemistry, used to link fragments and build complex molecules.[6] The carboxylic acid of the title compound can be activated by a variety of coupling reagents to facilitate its reaction with a primary or secondary amine.
Causality Behind Experimental Choices: Direct condensation of a carboxylic acid and an amine is inefficient due to the formation of a stable ammonium carboxylate salt.[8] Coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine. The choice of reagent depends on factors like the steric hindrance of the substrates, the potential for racemization (if chiral centers are present), and the cost and ease of removal of byproducts.[6] Uronium/aminium salts like HATU are often preferred for their high efficiency and fast reaction times, even with challenging substrates.[9]
Comparative Data for Common Coupling Reagents:
| Coupling Reagent System | Typical Solvent | Base | Key Advantages | Potential Issues |
| HATU / DIPEA | DMF, DCM | DIPEA | High reactivity, fast, low racemization | Higher cost, byproducts can be hard to remove |
| EDC / HOBt | DMF, DCM | DIPEA, TEA | Cost-effective, common | Can form stable O-acylisourea, potential for racemization |
| PyBOP / DIPEA | DMF, DCM | DIPEA | Good for hindered substrates | Byproducts can be challenging to remove |
| SOCl₂ / Thionyl Chloride | DCM, Toluene | Pyridine, TEA | Highly reactive (via acyl chloride) | Harsh conditions, not suitable for sensitive functional groups |
Protocol 3.1: General Procedure for HATU-Mediated Amide Coupling
This protocol describes a robust and generally applicable method for coupling this compound with a representative amine.
Caption: General workflow for HATU-mediated amide coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF, ~0.2 M), add N,N-diisopropylethylamine (DIPEA, 3.0 equivalents).
-
Activation: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.1 equivalents) in one portion. Stir the mixture at room temperature for 15-30 minutes. The solution should become a pale yellow.
-
Amine Addition: Add the desired primary or secondary amine (1.05 equivalents) to the activated acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-12 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired amide product.
Core Application II: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C2 position is a key functional handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C and C-N bonds. This dramatically expands the chemical space accessible from this single building block.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds by coupling an organohalide with an organoboron species, typically a boronic acid or its ester.[10] For this building block, it enables the introduction of diverse aryl and heteroaryl groups at the C2 position, a common strategy in scaffold decoration for SAR studies.[11][12]
Causality Behind Experimental Choices: The reaction proceeds via a catalytic cycle involving a palladium(0) species.[11] The key steps are: (1) Oxidative Addition of the aryl bromide to the Pd(0) complex, (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the oxidative addition and reductive elimination steps, especially with electron-rich or sterically hindered substrates.[11] A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step.[10]
References
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. This compound|CAS 852181-03-4 [benchchem.com]
- 6. hepatochem.com [hepatochem.com]
- 7. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Execution of Suzuki-Miyaura Coupling with 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid
Introduction: The Strategic Value of Functionalized Imidazoles
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its diverse biological activities.[1] The ability to precisely functionalize the imidazole ring is therefore of paramount importance in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for forging carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents onto the imidazole core.[2][3]
This guide provides a detailed examination of the Suzuki-Miyaura coupling reaction specifically involving 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid. This substrate presents unique challenges due to the presence of the carboxylic acid and the Lewis-basic imidazole nitrogens. We will dissect the mechanistic nuances, provide robust experimental protocols, and offer field-proven insights to empower researchers to successfully synthesize novel 2-aryl-1-methyl-1H-imidazole-4-carboxylic acid derivatives.
Reaction Principle and Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[3][4] The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
The general mechanism is illustrated below:
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Critical Considerations for the Substrate
Executing a successful Suzuki coupling with this compound requires a nuanced approach. The inherent chemical properties of the substrate can lead to catalyst inhibition or undesirable side reactions if not properly managed.
-
Catalyst Inhibition: The imidazole ring contains Lewis-basic nitrogen atoms that can coordinate to the palladium center, potentially deactivating the catalyst.[7][8] Furthermore, the carboxylic acid group can deprotonate under basic conditions to form a carboxylate, which may also bind to the palladium and inhibit catalysis. The selection of bulky, electron-rich ligands is crucial to shield the metal center and favor the desired catalytic cycle over inhibitory pathways.[3]
-
Role of the Base: The base is essential for activating the boronic acid to facilitate transmetalation.[9] However, with an acidic proton on the carboxylic acid, a strong base could lead to solubility issues or other side reactions. A moderately strong inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is often preferred as it is effective in the catalytic cycle while being compatible with the acidic functionality.[7][10]
-
Solvent Selection: The starting material has high polarity and may exhibit poor solubility in common nonpolar organic solvents.[8] A polar aprotic solvent system, often in combination with water, is necessary to ensure all components remain in solution for the reaction to proceed efficiently. Mixtures like 1,4-dioxane/water or DMF/water are common choices.[10][11]
Recommended Reaction Components & Optimization
Careful selection of each reaction component is critical for achieving high yields and purity.
| Component | Recommended Reagents | Rationale & Key Insights |
| Substrate | This compound | The N-methylation prevents complications from an acidic N-H proton, but the C4-carboxylic acid remains the primary challenge. |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or Pre-catalysts (e.g., XPhos-Pd-G3) | Pd(OAc)₂ is cost-effective, but pre-catalysts often provide more consistent results and higher activity at lower loadings, as they form the active Pd(0) species more readily.[7] |
| Ligand | Buchwald-type phosphine ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs) | These ligands are both bulky and electron-donating. This stabilizes the palladium center, promotes the crucial oxidative addition and reductive elimination steps, and mitigates catalyst inhibition from the substrate's functional groups.[3][11] |
| Boronic Acid | Aryl- or Heteroarylboronic Acids/Esters (1.5 - 2.0 equiv.) | A slight excess of the boronic acid is used to drive the reaction to completion. Boronate esters can sometimes offer greater stability and reduced side reactions like protodeboronation.[7][8] |
| Base | K₃PO₄ or K₂CO₃ (2.0 - 3.0 equiv.) | These bases are strong enough to promote transmetalation but generally mild enough to avoid deleterious side reactions with the carboxylic acid. Cs₂CO₃ can also be effective but is more expensive.[5][11] |
| Solvent System | 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or DMF/H₂O | The aqueous mixture aids in dissolving the base and the boronic acid complex, while the organic solvent dissolves the substrate and catalyst system. Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst.[11] |
| Temperature | 80 - 110 °C | Heating is required to overcome the activation energy for the catalytic steps. The optimal temperature should be determined empirically for each specific coupling partner.[5][7] |
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Figure 2: General experimental workflow for the Suzuki coupling protocol.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.5 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (3 mol%)
-
SPhos (6 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv.)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (e.g., 1.0 mmol, 221 mg), the arylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol, 424 mg).
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst (Pd(OAc)₂, 0.03 mmol, 6.7 mg) and the ligand (SPhos, 0.06 mmol, 24.6 mg) and add them to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with water (20 mL).
-
Carefully acidify the aqueous mixture to a pH of approximately 3-4 using 1M HCl. The product should precipitate out of the solution.
-
Collect the solid product by vacuum filtration, washing with cold water and then a minimal amount of a non-polar solvent like hexane to aid drying.
-
-
Purification: If necessary, the crude product can be further purified by column chromatography (using a mobile phase suitable for polar, acidic compounds, e.g., DCM/MeOH with 1% acetic acid) or by recrystallization.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized Pd).2. Insufficient degassing.3. Poor solubility of reagents.4. Catalyst inhibition. | 1. Use a fresh palladium source or a pre-catalyst.2. Ensure thorough degassing of solvents.3. Try a different solvent system (e.g., DMF/H₂O) or increase reaction temperature.4. Increase ligand loading or switch to a different ligand (e.g., XPhos). |
| Protodebromination | Presence of excess water or other proton sources leading to the replacement of Bromine with Hydrogen. | Ensure anhydrous solvents are used for the organic portion. Minimize reaction time once the starting material is consumed. |
| Homocoupling of Boronic Acid | Presence of oxygen, leading to oxidative coupling of the boronic acid. | Improve the degassing procedure. Ensure a robust inert atmosphere is maintained throughout the reaction. |
| Complex Product Mixture | 1. Reaction temperature is too high.2. Incorrect base or stoichiometry. | 1. Lower the reaction temperature and monitor carefully.2. Re-verify the identity and amount of base used. Consider a milder base like K₂CO₃. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective transformation that requires careful consideration of the substrate's unique chemical properties. By selecting an appropriate palladium source, a bulky electron-rich ligand, a compatible base, and a suitable polar solvent system, researchers can successfully mitigate challenges such as catalyst inhibition and achieve high yields of desired 2-aryl-imidazole derivatives. The protocols and insights provided herein serve as a comprehensive resource to facilitate the synthesis of novel compounds for medicinal chemistry and drug development programs.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. jocpr.com [jocpr.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Amide Bond Formation with 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-bromo-1-methyl-1H-imidazole-4-carboxylic acid is a key building block in contemporary medicinal chemistry. Its structural motif is present in a variety of biologically active compounds, including inhibitors of kinases and other enzymes.[1] The ability to efficiently form amide bonds with this heterocyclic carboxylic acid is crucial for the synthesis of diverse compound libraries for drug discovery.
This document provides a comprehensive guide to the amide bond formation using this compound. It covers the underlying chemical principles, detailed experimental protocols with commonly used coupling reagents, and troubleshooting advice to enable researchers to successfully synthesize the desired amide derivatives.
Mechanistic Considerations for Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[2] This is due to the formation of a non-reactive ammonium carboxylate salt. To facilitate the reaction, the carboxylic acid must be activated to a more electrophilic species. This is typically achieved using coupling reagents.
Two of the most common and effective classes of coupling reagents are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-hydroxybenzotriazole (HOBt), and uronium/aminium salts, such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[2][3]
EDC/HOBt Pathway
The reaction with EDC and HOBt proceeds through a two-step mechanism. First, the carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is then intercepted by the nucleophilic HOBt to generate a more stable HOBt-ester. The amine then attacks this activated ester to form the desired amide bond, regenerating HOBt in the process.
Caption: EDC/HOBt mediated amide bond formation pathway.
HATU Pathway
HATU is a highly efficient uronium-based coupling reagent. In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, which then readily reacts with the amine to yield the amide product.[2]
Caption: HATU mediated amide bond formation pathway.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the amide coupling of this compound with a primary or secondary amine. The choice of coupling reagent and conditions may need to be optimized depending on the specific amine being used.
Protocol 1: Amide Coupling using HATU
This protocol is generally recommended for its high efficiency and fast reaction times.[2]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
HATU (1.1-1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents (Ethyl acetate, 1N HCl, saturated aq. NaHCO₃, brine, anhydrous Na₂SO₄, silica gel)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and the amine (1.1 equiv).
-
Dissolve the solids in anhydrous DMF (to a concentration of 0.1-0.5 M).
-
Add HATU (1.1 equiv) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add DIPEA (2.5 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: Amide Coupling using EDC/HOBt
This is a classic and cost-effective method for amide bond formation.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
EDC·HCl (1.2-1.5 equiv)
-
HOBt (1.2-1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup and purification reagents
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS.
-
Once complete, dilute the mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic phase with water (to remove EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude amide product via flash column chromatography or recrystallization.
| Parameter | Protocol 1 (HATU) | Protocol 2 (EDC/HOBt) |
| Coupling Reagent | HATU | EDC·HCl |
| Additive | None | HOBt |
| Base | DIPEA | DIPEA or TEA |
| Solvent | Anhydrous DMF | Anhydrous DMF or DCM |
| Reaction Time | 1-4 hours | 8-24 hours |
| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. |
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Incomplete activation of the carboxylic acid. Sterically hindered amine. Low nucleophilicity of the amine. | Switch to a more powerful coupling reagent like HATU. Increase the reaction temperature or time. Consider using a different base or solvent. |
| Formation of Byproducts | Side reaction of the coupling reagent with the amine (guanidinium formation with HATU). Racemization of chiral centers. | Add the amine after a pre-activation period of the carboxylic acid with the coupling reagent. Use a less reactive coupling reagent or additives like HOBt to suppress racemization. |
| Difficult Purification | Water-soluble byproducts from EDC. Difficulty in separating the product from unreacted starting materials. | Perform a thorough aqueous workup to remove the urea byproduct from EDC. Optimize the chromatography conditions, potentially using a gradient elution or a different stationary phase like alumina for basic compounds.[4] |
Characterization of the Final Product
The purified amide product should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the amide.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
References
experimental procedure for derivatization of 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid
An In-Depth Guide to the Derivatization of 2-Bromo-1-methyl-1H-imidazole-4-carboxylic Acid: Protocols and Applications
Authored by a Senior Application Scientist
Abstract
This comprehensive guide details the experimental procedures for the chemical derivatization of this compound (CAS 852181-03-4), a versatile heterocyclic building block in medicinal chemistry. The imidazole scaffold is a privileged structure in numerous therapeutic agents, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The strategic functionalization of this core intermediate is paramount for the development of novel drug candidates and molecular probes.[4] This document provides field-proven, step-by-step protocols for key derivatization reactions, including esterification, amidation, and palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Sonogashira). Each protocol is supported by mechanistic insights, troubleshooting advice, and methods for product characterization, designed for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Imidazole Scaffold
The imidazole ring is a five-membered aromatic heterocycle present in many natural products and synthetic molecules of profound biological importance, such as the amino acid histidine and the hormone histamine.[5][6] Its unique electronic properties and ability to engage in various non-covalent interactions make imidazole derivatives ideal candidates for binding to enzymes and receptors.[1] Consequently, imidazole-based compounds are extensively used as clinical drugs for treating a wide array of diseases.[2]
This compound is a particularly valuable synthetic intermediate due to its two distinct and orthogonally reactive functional groups: a carboxylic acid at the C4 position and a bromine atom at the C2 position. This bifunctionality allows for a diverse range of chemical modifications, enabling the systematic exploration of chemical space in drug discovery programs. Derivatization at these sites can modulate the molecule's physicochemical properties, such as solubility and lipophilicity, and introduce new pharmacophoric elements to enhance biological activity and selectivity.
Chemical Reactivity Profile
The derivatization strategy for this compound is dictated by its two primary reactive sites:
-
The Carboxylic Acid Group (-COOH): This group is amenable to classic transformations such as esterification and amidation. These reactions typically require activation of the carboxyl group to facilitate nucleophilic attack by an alcohol or amine.
-
The 2-Bromo Substituent (-Br): The bromine atom on the electron-rich imidazole ring is an excellent leaving group for transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, providing access to a vast array of biaryl, alkenyl, and alkynyl derivatives.
The following sections provide detailed protocols for exploiting this reactivity.
Caption: Derivatization pathways for the title compound.
Experimental Protocols
Safety Precaution: this compound is harmful if swallowed and causes skin and eye irritation.[4] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety information.
Protocol 1: Fischer Esterification
Principle: Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[7] Using the alcohol as the solvent drives the equilibrium towards the ester product. This method is cost-effective for simple, unhindered alcohols.
Materials:
-
This compound
-
Methanol (or other simple alcohol, anhydrous)
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq). Add the desired alcohol (e.g., methanol) in large excess to act as the solvent (approx. 0.2-0.5 M concentration).
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) to the mixture. The addition is exothermic; cooling in an ice bath may be necessary for larger scales.
-
Reaction: Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Extraction: If a solid precipitates, it can be filtered. Otherwise, remove the bulk of the alcohol solvent using a rotary evaporator. Partition the residue between ethyl acetate and water. Separate the organic layer, and wash it sequentially with saturated NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel or by recrystallization.
Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[7] Using excess alcohol as the solvent shifts the reaction equilibrium to favor product formation, in accordance with Le Châtelier's principle.
Protocol 2: Amide Synthesis via Coupling Agents
Principle: Direct reaction of a carboxylic acid and an amine is generally inefficient. Amide coupling agents activate the carboxylic acid, converting the hydroxyl group into a better leaving group, thus facilitating amide bond formation under mild conditions. Boric acid can also be used as a catalyst for direct amidation.[8]
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)
-
Hydroxybenzotriazole (HOBt, 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard work-up and purification reagents
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Activation: Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution. Stir at room temperature for 30 minutes to form the activated ester intermediate.
-
Amine Addition: Add the desired amine (1.1 eq) followed by the slow addition of DIPEA (2.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. In the presence of HOBt, this intermediate is rapidly converted to an HOBt-ester, which is less prone to side reactions (like racemization if chiral centers are present) and reacts cleanly with the amine to form the desired amide.[9] DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and any acid formed during the reaction.
Protocol 3: Suzuki-Miyaura Cross-Coupling
Principle: The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, enabling the formation of C(sp²)-C(sp²) bonds.[10][11] It is widely used to synthesize biaryl and heteroaryl compounds.
Materials:
-
Derivatized 2-bromo-1-methyl-1H-imidazole-4-carboxylate or carboxamide (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl, 0.1 eq) or other suitable ligand
-
Potassium phosphate (K₃PO₄, 3.0 eq) or Cesium fluoride (CsF, 10 eq)[12]
-
Anhydrous 1,4-dioxane and water (e.g., 4:1 v/v)
-
Standard work-up and purification reagents
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the imidazole substrate (1.0 eq), boronic acid (1.5 eq), and base (e.g., K₃PO₄, 3.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos). Add this catalyst system to the Schlenk flask.
-
Solvent and Degassing: Add the anhydrous solvent system (e.g., dioxane/water). Degas the mixture thoroughly by bubbling nitrogen or argon through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere for 6-24 hours, until TLC or LC-MS indicates consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst. Rinse the pad with ethyl acetate.
-
Extraction & Purification: Concentrate the filtrate and partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography.
Causality: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid (which is activated by the base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[10] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the cycle.
Caption: General experimental workflow for derivatization.
Protocol 4: Sonogashira Cross-Coupling
Principle: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst.[13] This reaction is highly efficient for creating C(sp²)-C(sp) bonds, introducing an alkyne functionality that is itself a versatile handle for further chemistry (e.g., click reactions).
Materials:
-
Derivatized 2-bromo-1-methyl-1H-imidazole-4-carboxylate or carboxamide (1.0 eq)
-
Terminal alkyne (1.2-1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq)
-
Copper(I) iodide (CuI, 0.06 eq)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) as both base and solvent
-
Anhydrous THF (optional co-solvent)
-
Standard work-up and purification reagents
Procedure:
-
Reaction Setup: To a Schlenk flask, add the imidazole substrate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Solvent and Reagents: Evacuate and backfill the flask with an inert gas. Add anhydrous TEA or DIPA, followed by the terminal alkyne (1.2 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Directly purify the residue by flash column chromatography on silica gel to obtain the desired alkynylated product.
Causality: The reaction is believed to proceed via two interconnected catalytic cycles.[14] The palladium cycle is similar to the Suzuki reaction. The copper cycle involves the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the aryl-palladium(II) complex. The amine base is crucial for deprotonating the terminal alkyne and neutralizing the HBr formed.[15]
Data Presentation and Characterization
Successful derivatization must be confirmed by rigorous analytical characterization.
| Derivatization Method | Key Reagents | Product Type | Typical Analytical Shifts / Signals |
| Esterification | Alcohol (e.g., MeOH), H₂SO₄ | Methyl Ester | ¹H NMR: New singlet ~3.8 ppm (-OCH₃). MS: M+14 mass increase. IR: C=O stretch ~1720-1740 cm⁻¹. |
| Amidation | Amine, EDC, HOBt, DIPEA | Amide | ¹H NMR: Disappearance of -COOH proton; appearance of new N-H proton(s) and signals for the amine moiety. MS: Mass increase corresponding to the amine minus H₂O. |
| Suzuki Coupling | Boronic Acid, Pd Catalyst, Ligand, Base | Aryl/Heteroaryl Derivative | ¹H NMR: Disappearance of C2-H proton (if starting from non-brominated); appearance of new aromatic protons. MS: Mass increase corresponding to the coupled aryl group minus H. |
| Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalysts, Amine Base | Alkynyl Derivative | ¹³C NMR: Appearance of two new signals in the 80-100 ppm range for the alkyne carbons. MS: Mass increase corresponding to the coupled alkynyl group minus H. |
Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the structural integrity of the synthesized derivatives. The appearance of new signals corresponding to the added functional group and shifts in the imidazole ring protons provide definitive evidence of a successful reaction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition of the new compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final products. Derivatization can also be employed specifically to enhance detection in LC-MS analysis.[16][17]
Conclusion
This compound is a powerful and versatile building block for medicinal chemistry and drug discovery. The protocols detailed in this guide for esterification, amidation, Suzuki-Miyaura coupling, and Sonogashira coupling provide robust and reproducible methods for creating diverse libraries of novel imidazole derivatives. By explaining the causality behind each experimental choice and providing a framework for characterization, this document equips researchers to effectively utilize this key intermediate in their synthetic programs, accelerating the discovery of new therapeutic agents.
References
- 1. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 4. This compound|CAS 852181-03-4 [benchchem.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. ajrconline.org [ajrconline.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 2-bromo-1-methyl-1H-imidazole-4-carboxylic Acid for the Development of Novel Enzyme Inhibitors
Introduction: A Privileged Scaffold for Targeted Drug Discovery
The imidazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically significant drugs and biologically active molecules.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal scaffold for designing enzyme inhibitors.[3][4] The compound 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid (CAS 852181-03-4) emerges as a particularly versatile starting material for the synthesis of novel therapeutic agents.[5] This versatile building block combines the bioactivity of the imidazole core with the synthetic utility of a bromine atom and a carboxylic acid group, providing multiple avenues for chemical modification and optimization of pharmacological properties.[5][6]
The bromine atom at the 2-position serves as a strategic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][8] This allows for the systematic introduction of a wide array of aryl and heteroaryl substituents, enabling the exploration of the chemical space around the imidazole core to enhance potency and selectivity for a target enzyme.[7] Furthermore, the carboxylic acid at the 4-position offers another site for modification, for instance, through amide bond formation, to further refine the inhibitor's interaction with its biological target. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound to create and characterize novel enzyme inhibitors.
Postulated Mechanisms of Action: Targeting Key Enzyme Families
Derivatives of this compound hold the potential to inhibit a broad range of enzymes through various mechanisms, largely dictated by the nature of the substituents introduced.
-
Kinase Inhibition: The imidazole scaffold is a prominent feature in many kinase inhibitors.[1] Kinases are a critical class of enzymes that regulate numerous cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer.[1][4] The substituted imidazole core can act as a scaffold to correctly position functional groups that interact with the ATP-binding site of kinases.[7] The nitrogen atoms of the imidazole ring can form crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for many kinase inhibitors.[7][9] The introduced aryl or heteroaryl groups can then extend into hydrophobic pockets, enhancing binding affinity and selectivity.[9]
-
Metalloenzyme Inhibition: The nitrogen atoms in the imidazole ring are excellent metal coordinators.[3] This property makes imidazole derivatives potent inhibitors of metalloenzymes, where a metal ion is essential for catalytic activity. A prominent example is the inhibition of cytochrome P450 enzymes, a superfamily of heme-containing monooxygenases. The N3 of the imidazole ring can directly coordinate with the heme iron atom, disrupting the enzyme's catalytic cycle.[10][11] This mechanism is the basis for the action of many azole antifungal drugs.[3][10]
-
Competitive and Non-Competitive Inhibition: Depending on the specific interactions with the enzyme, the synthesized inhibitors can exhibit different modes of inhibition.[12][13] If the inhibitor is designed to mimic the substrate and bind to the active site, it will likely act as a competitive inhibitor.[14] Conversely, if the inhibitor binds to an allosteric site, a location on the enzyme other than the active site, it may function as a non-competitive inhibitor, preventing the enzyme from performing its function regardless of substrate binding.[13]
Experimental Design Workflow: From Synthesis to Biological Evaluation
The following workflow provides a strategic overview for the synthesis and characterization of enzyme inhibitors derived from this compound.
Figure 1: A comprehensive workflow for the development of enzyme inhibitors.
Protocols
Protocol 1: Synthesis of Aryl/Heteroaryl Derivatives via Suzuki-Miyaura Coupling
This protocol describes a general method for the diversification of the this compound scaffold using the Suzuki-Miyaura cross-coupling reaction.[7] This will generate a library of 2-aryl- or 2-heteroaryl-1-methyl-1H-imidazole-4-carboxylic acids for screening.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, 3:1)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Stirring plate and heating mantle
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane, methanol)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1 equivalent), the desired aryl/heteroaryl boronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and the palladium catalyst (5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to remove oxygen.
-
Solvent Addition: Add the degassed solvent mixture (1,4-dioxane/water) to the flask.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure 2-substituted imidazole derivative.
-
Characterization: Confirm the structure of the purified compound using NMR (¹H and ¹³C) and mass spectrometry.
Protocol 2: General Enzyme Kinetic Assay (Spectrophotometric)
This protocol outlines a general method for screening the synthesized compounds for their ability to inhibit a model enzyme using a spectrophotometer.[15][16] The assay assumes the enzyme reaction produces a change in absorbance.
Materials:
-
Target enzyme in a suitable buffer
-
Substrate for the enzyme
-
Synthesized inhibitor compounds dissolved in DMSO (stock solutions)
-
Assay buffer (e.g., Tris-HCl, HEPES at optimal pH for the enzyme)
-
96-well microplate
-
Microplate reader (spectrophotometer)
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of the substrate in the assay buffer.
-
Prepare dilutions of the synthesized inhibitors in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.
-
Prepare the enzyme solution at the desired concentration in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Assay buffer only.
-
Control wells (no inhibitor): Enzyme, substrate, and assay buffer with the same final concentration of DMSO as the inhibitor wells.
-
Inhibitor wells: Enzyme, substrate, assay buffer, and the inhibitor at various concentrations.
-
-
Initiate the Reaction: Add the substrate to all wells (except the blank) to start the reaction.
-
Measurement: Immediately place the microplate in the microplate reader and measure the change in absorbance at the appropriate wavelength over time (kinetic mode).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the control (no inhibitor) reaction.
-
% Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] * 100
-
Protocol 3: Determination of IC₅₀ and Inhibition Type
This protocol describes how to determine the potency of an inhibitor (IC₅₀) and to gain insight into its mechanism of action.[17][18]
Part A: IC₅₀ Determination
-
Dose-Response Curve:
-
Perform the enzyme assay as described in Protocol 2, using a range of inhibitor concentrations (typically a serial dilution, e.g., 100 µM to 1 nM).
-
Keep the enzyme and substrate concentrations constant. The substrate concentration should ideally be at or near its Kₘ value.[17]
-
-
Data Analysis:
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin).
-
The IC₅₀ is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Part B: Preliminary Mechanism of Action (Lineweaver-Burk Plot)
-
Enzyme Kinetics at Different Substrate Concentrations:
-
Perform the enzyme assay with varying concentrations of the substrate in the absence of the inhibitor.
-
Repeat the assay at two or more fixed concentrations of the inhibitor, again varying the substrate concentration.
-
-
Data Analysis:
-
Calculate the initial velocity (v) for each substrate concentration [S].
-
Create a Lineweaver-Burk plot by plotting 1/v versus 1/[S].
-
Competitive Inhibition: The lines will intersect on the y-axis.
-
Non-competitive Inhibition: The lines will intersect on the x-axis.
-
Uncompetitive Inhibition: The lines will be parallel.
-
Mixed Inhibition: The lines will intersect in the second or third quadrant.
-
Data Presentation
The results of the enzyme inhibition assays should be summarized in a clear and organized manner to facilitate structure-activity relationship (SAR) analysis.
| Compound ID | R-Group (at C2) | IC₅₀ (µM) | Inhibition Type |
| Lead Compound | Phenyl | Value | e.g., Competitive |
| Derivative 1 | 4-Fluorophenyl | Value | e.g., Competitive |
| Derivative 2 | 3-Pyridyl | Value | e.g., Mixed |
| ... | ... | ... | ... |
Visualization of a Target Pathway: Generic Kinase Signaling
Many of the synthesized imidazole derivatives may target protein kinases. The following diagram illustrates a generic kinase signaling pathway that is often implicated in diseases like cancer and can be a target for inhibition.
Figure 2: A generic kinase signaling pathway illustrating a potential point of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]
- 3. jopir.in [jopir.in]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. This compound|CAS 852181-03-4 [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. China Intermediates 4-Bromo-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 9. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazole - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 13. teachmephysiology.com [teachmephysiology.com]
- 14. Mechanism of imidazole inhibition of a GH1 β‐glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 16. rsc.org [rsc.org]
- 17. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assay Development with 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid
Introduction: The Therapeutic Potential of Imidazole Scaffolds
The imidazole ring is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its unique structural and electronic properties, including the ability to form hydrogen bonds and coordinate with metal ions, allow imidazole-based compounds to interact with a wide array of biological targets.[1][4] This versatility has led to the development of imidazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][5]
2-bromo-1-methyl-1H-imidazole-4-carboxylic acid is a functionalized imidazole derivative with significant potential in drug discovery. The presence of a bromine atom and a carboxylic acid group provides reactive handles for synthetic chemists to generate diverse libraries of compounds for screening.[6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing robust in vitro assays to explore the biological activities of this promising scaffold and its derivatives.
These protocols are designed to be adaptable and are grounded in established principles of assay development and validation to ensure the generation of reliable and reproducible data.[7][8][9]
Section 1: Foundational Biochemical Assays - Probing Enzyme Inhibition
Many imidazole-containing drugs exert their therapeutic effects by inhibiting specific enzymes.[3][10] Therefore, a logical first step in characterizing this compound and its analogs is to screen them against a panel of relevant enzymes.
Rationale for Targeting Kinases
Protein kinases are a major class of enzymes implicated in cancer and inflammatory diseases.[11] The imidazole scaffold is a known constituent of several kinase inhibitors.[4] The following protocol describes a general method for assessing the inhibitory activity of the compound against a representative tyrosine kinase.
Protocol: In Vitro Tyrosine Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials and Reagents:
-
Purified recombinant tyrosine kinase (e.g., Src, Abl)
-
Specific peptide substrate for the kinase
-
This compound
-
ATP (Adenosine triphosphate)
-
Assay buffer (optimized for the specific kinase)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or equivalent
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Step-by-Step Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the compound stock in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM).
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of the microplate.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
-
Initiate Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C) for 1 hour.
-
Detection:
-
Allow the plate to equilibrate to room temperature.
-
Add 25 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis:
-
Subtract the background luminescence (wells with no kinase) from all experimental wells.
-
Normalize the data by setting the vehicle control (no inhibitor) as 100% kinase activity and a positive control inhibitor as 0% activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Diagram: General Workflow for Enzyme Inhibition Assay
Caption: Workflow for determining the IC50 of an inhibitor in a kinase assay.
Section 2: Cell-Based Assays - Assessing Phenotypic Effects
Cell-based assays are crucial for evaluating a compound's activity in a more physiologically relevant context.[12][13][14] These assays can provide insights into a compound's cytotoxicity, anti-proliferative effects, and its impact on specific cellular pathways.
Rationale for Cytotoxicity and Anti-Proliferation Assays
Given the known anticancer potential of many imidazole derivatives, a primary screen should assess the effect of this compound on the viability and proliferation of cancer cell lines.[4][15]
Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16]
Materials and Reagents:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well clear flat-bottom plates
-
CO2 incubator
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with DMSO).
-
-
Incubation: Incubate the plate for 24-72 hours in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Express the results as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
Diagram: Cellular Assay Workflow
Caption: General workflow for a cell-based viability assay.
Section 3: Target Engagement and Binding Assays
To confirm direct interaction with a putative target and to determine binding affinity, direct binding assays are essential.[17][18][19]
Rationale for Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[18] It can provide kinetic data on the association and dissociation of a small molecule with its target protein.
Protocol: Surface Plasmon Resonance (SPR) Analysis
Materials and Reagents:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified target protein
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC, NHS)
Step-by-Step Procedure:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Compound Preparation: Prepare a series of dilutions of this compound in running buffer.
-
Binding Analysis:
-
Inject the different concentrations of the compound over the sensor surface.
-
Monitor the change in the SPR signal in real-time to observe association and dissociation phases.
-
-
Regeneration: After each injection, regenerate the sensor surface to remove the bound compound.
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Section 4: Assay Validation and Data Interpretation
The reliability of in vitro data is contingent on rigorous assay validation.[7][20] Key validation parameters include:
-
Specificity: Ensuring the assay signal is due to the specific interaction of interest.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of reproducibility of measurements under the same conditions.
-
Linearity and Range: The concentration range over which the assay is accurate and precise.
For robust data interpretation, it is crucial to include appropriate controls in every experiment, such as positive and negative controls, and vehicle controls. Statistical analysis should be performed to determine the significance of the observed effects.[21][22]
Summary of Key Assay Parameters
| Assay Type | Endpoint Measured | Key Parameter | Typical Concentration Range |
| Tyrosine Kinase Inhibition | Enzymatic Activity | IC50 | 1 nM - 100 µM |
| Cell Viability (MTT) | Metabolic Activity | IC50 | 10 nM - 100 µM |
| Surface Plasmon Resonance | Binding Kinetics | KD | Dependent on affinity |
Conclusion
The protocols outlined in these application notes provide a strategic framework for the initial in vitro characterization of this compound. By systematically evaluating its effects in biochemical and cell-based assays, researchers can elucidate its mechanism of action, identify potential therapeutic targets, and guide further lead optimization efforts in the drug discovery pipeline.
References
- 1. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound|CAS 852181-03-4 [benchchem.com]
- 7. Assay Validation Guidelines | Ofni Systems [ofnisystems.com]
- 8. scribd.com [scribd.com]
- 9. fda.gov [fda.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lifescienceglobal.com [lifescienceglobal.com]
- 15. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. A Guide to Simple and Informative Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Binding Assays: Common Techniques and Key Considerations - Fluidic Sciences Ltd % [fluidic.com]
- 19. molbiolcell.org [molbiolcell.org]
- 20. fda.gov [fda.gov]
- 21. researchgate.net [researchgate.net]
- 22. Guidance for statistical design and analysis of toxicological dose–response experiments, based on a comprehensive literature review - PMC [pmc.ncbi.nlm.nih.gov]
large-scale synthesis of 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid
An Application Note for the Large-Scale Synthesis of 2-Bromo-1-methyl-1H-imidazole-4-carboxylic Acid
Abstract
This compound is a pivotal heterocyclic building block in medicinal chemistry and drug development, frequently utilized as an intermediate in the synthesis of bioactive molecules.[1] Its large-scale production, however, presents challenges related to regioselectivity, process safety, and scalability. This application note provides a comprehensive, field-proven protocol for the multi-kilogram scale synthesis of this target molecule. The described four-step synthetic route is designed for robustness, safety, and efficiency, beginning with commercially available imidazole-4-carboxylic acid. We detail the causality behind critical process parameters, from reagent selection to reaction conditions and safety protocols, to ensure a self-validating and reproducible workflow suitable for industrial application.
Introduction: Strategic Importance and Synthetic Challenges
Substituted imidazoles are a cornerstone of modern pharmacology, forming the core of numerous drugs with activities ranging from antifungal to anticancer.[2][3] this compound (CAS 852181-03-4) serves as a versatile intermediate, where the bromine at the C2 position allows for further functionalization via cross-coupling reactions, while the carboxylic acid provides a handle for amide bond formation or other modifications.
The primary challenges in scaling the synthesis of this molecule are:
-
Regiocontrol: Alkylation of the imidazole ring can lead to a mixture of N1 and N3 isomers, complicating purification and reducing yield.[4]
-
Safety of Bromination: The use of brominating agents on a large scale is inherently hazardous, requiring stringent engineering and administrative controls to mitigate risks.[5][6]
-
Process Efficiency: Each step must be optimized for high yield and purity to ensure the overall process is economically viable.
This guide presents a logically structured, four-step pathway designed to overcome these challenges, emphasizing mechanistic understanding and safety.
Overall Synthetic Pathway
The synthesis proceeds through three key transformations following an initial esterification step to protect the carboxylic acid moiety.
Figure 1: High-level overview of the synthetic route.
Detailed Synthesis Protocols
This section provides step-by-step protocols for each stage of the synthesis. All operations involving hazardous reagents should be performed in a well-ventilated chemical fume hood or a controlled reactor system with appropriate off-gas scrubbing.
Part 1: Synthesis of Methyl 1-methyl-1H-imidazole-4-carboxylate (Intermediate II)
Step 1.1: Esterification of Imidazole-4-carboxylic Acid
-
Rationale: The initial esterification protects the carboxylic acid from reacting in the subsequent N-methylation step and improves the substrate's solubility in organic solvents. Thionyl chloride in methanol is a classic and highly effective method for this transformation.
Materials:
| Reagent/Solvent | Grade | Molar Mass ( g/mol ) | Quantity (1.0 mol scale) |
|---|---|---|---|
| Imidazole-4-carboxylic acid | ≥98% | 112.09 | 112.1 g (1.0 mol) |
| Methanol (MeOH) | Anhydrous | 32.04 | 1.5 L |
| Thionyl Chloride (SOCl₂) | ≥99% | 118.97 | 107 mL (1.47 mol, 1.47 eq) |
| Sodium Bicarbonate (NaHCO₃) | Reagent | 84.01 | As needed |
| Ethyl Acetate (EtOAc) | Reagent | 88.11 | 2.0 L |
| Brine | Saturated Aq. | - | 500 mL |
Protocol:
-
Reaction Setup: Equip a 3 L, three-neck, round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber containing a sodium hydroxide solution.
-
Reagent Charging: Suspend imidazole-4-carboxylic acid in 1.5 L of anhydrous methanol and cool the slurry to 0 °C in an ice-water bath.
-
SOCl₂ Addition: Add thionyl chloride dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the methanol.
-
Neutralization: Carefully dilute the residue with 1 L of ethyl acetate and cool to 0 °C. Slowly add a saturated aqueous solution of sodium bicarbonate with vigorous stirring until the pH of the aqueous layer is ~8.
-
Extraction: Separate the layers. Extract the aqueous phase with ethyl acetate (2 x 500 mL). Combine the organic layers, wash with brine (1 x 500 mL), dry over anhydrous sodium sulfate, and filter.
-
Isolation: Concentrate the filtrate under reduced pressure to yield methyl imidazole-4-carboxylate (Intermediate I ) as a solid. This product is typically of sufficient purity (≥95%) to proceed directly to the next step.[7]
Step 1.2: N-Methylation of Methyl imidazole-4-carboxylate
-
Rationale: Regioselectivity is the primary concern in this step. Using a strong base like sodium hydride deprotonates the imidazole nitrogen, and subsequent alkylation with methyl iodide proceeds efficiently. The choice of solvent and temperature can influence the N1/N3 isomer ratio; THF at low to ambient temperature generally provides good selectivity for the desired N1 product.
Materials:
| Reagent/Solvent | Grade | Molar Mass ( g/mol ) | Quantity (1.0 mol scale) |
|---|---|---|---|
| Methyl imidazole-4-carboxylate (I) | ≥95% | 126.11 | 126.1 g (1.0 mol) |
| Sodium Hydride (NaH) | 60% dispersion in oil | 24.00 | 44.0 g (1.1 mol, 1.1 eq) |
| Tetrahydrofuran (THF) | Anhydrous | 72.11 | 1.5 L |
| Methyl Iodide (MeI) | ≥99% | 141.94 | 69 mL (1.1 mol, 1.1 eq) |
| Ammonium Chloride (NH₄Cl) | Saturated Aq. | - | 500 mL |
Protocol:
-
Reaction Setup: Under a nitrogen atmosphere, charge a dry 3 L flask with the 60% NaH dispersion. Add 500 mL of anhydrous THF and stir.
-
Substrate Addition: Dissolve methyl imidazole-4-carboxylate in 1.0 L of anhydrous THF and add it slowly to the NaH suspension at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.
-
Methylation: Cool the mixture back to 0 °C and add methyl iodide dropwise, maintaining the temperature below 10 °C. After addition, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction & Isolation: Add 1 L of ethyl acetate and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 500 mL). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure methyl 1-methyl-1H-imidazole-4-carboxylate (Intermediate II ).
Part 2: Synthesis of this compound (Final Product)
Step 2.1: Electrophilic Bromination
-
Rationale: The C2 position of the 1-methylimidazole ring is electron-rich and sterically accessible, making it highly susceptible to electrophilic attack. N-Bromosuccinimide (NBS) is chosen as the brominating agent for large-scale work due to its solid nature, which makes it easier and safer to handle than liquid bromine.[8] Acetonitrile is a suitable polar aprotic solvent for this reaction.
Materials:
| Reagent/Solvent | Grade | Molar Mass ( g/mol ) | Quantity (1.0 mol scale) |
|---|---|---|---|
| Intermediate II | ≥98% | 140.14 | 140.1 g (1.0 mol) |
| N-Bromosuccinimide (NBS) | ≥98% | 177.98 | 186.9 g (1.05 mol, 1.05 eq) |
| Acetonitrile (MeCN) | Anhydrous | 41.05 | 2.0 L |
| Sodium Thiosulfate (Na₂S₂O₃) | 10% Aqueous | - | As needed |
Protocol:
-
Reaction Setup: In a 5 L reactor shielded from light, dissolve Intermediate II in 2.0 L of anhydrous acetonitrile.
-
NBS Addition: Add NBS portion-wise at room temperature over 30 minutes. An initial exotherm may be observed; maintain the temperature below 40 °C using a cooling bath if necessary.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction for the disappearance of the starting material by LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in 2 L of ethyl acetate.
-
Quenching: Wash the organic solution with 10% aqueous sodium thiosulfate solution (2 x 500 mL) to quench any unreacted NBS, followed by a brine wash (1 x 500 mL).
-
Isolation: Dry the organic layer over sodium sulfate, filter, and concentrate to afford methyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate (Intermediate III ) as a solid, which is often used directly in the next step.
Step 2.2: Saponification (Hydrolysis)
-
Rationale: The final step is a standard ester hydrolysis using a strong base like sodium hydroxide to yield the target carboxylic acid. Careful pH adjustment during workup is critical to ensure complete protonation and precipitation of the product.
Materials:
| Reagent/Solvent | Grade | Molar Mass ( g/mol ) | Quantity (1.0 mol scale) |
|---|---|---|---|
| Intermediate III | Crude | 219.03 | ~219 g (1.0 mol) |
| Sodium Hydroxide (NaOH) | Reagent | 40.00 | 80 g (2.0 mol, 2.0 eq) |
| Water (H₂O) | Deionized | 18.02 | 1.0 L |
| Hydrochloric Acid (HCl) | 6 M Aqueous | - | As needed |
Protocol:
-
Reaction Setup: Dissolve Intermediate III in 1.0 L of water containing sodium hydroxide.
-
Hydrolysis: Heat the mixture to 60-70 °C and stir for 2-4 hours until the hydrolysis is complete (monitored by LC-MS).
-
Purification: Cool the solution to room temperature and wash with dichloromethane (2 x 500 mL) to remove any non-polar impurities.
-
Precipitation: Cool the aqueous layer to 0-5 °C in an ice bath. Slowly add 6 M HCl with vigorous stirring to adjust the pH to ~3-4. The product will precipitate as a solid.
-
Isolation: Collect the solid by filtration, wash the filter cake with cold water (2 x 250 mL), and dry under vacuum at 50 °C to yield the final product, This compound .
Process Workflow and Logic
The following diagram illustrates the logical flow and key decision points in the manufacturing process.
References
- 1. Page loading... [guidechem.com]
- 2. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 7. scbt.com [scbt.com]
- 8. KiloMentor: Free-radical Bromination Scale-up [kilomentor.blogspot.com]
A Stability-Indicating HPLC Method for the Analysis of 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid. The inherent polarity and acidic nature of the analyte present unique challenges for retention and peak symmetry in reversed-phase chromatography. This guide provides a comprehensive protocol, explaining the causal logic behind critical method development choices, from mobile phase pH control to column chemistry selection. The method was developed using a C18 stationary phase with a UV detector and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. Forced degradation studies were conducted to demonstrate the method's specificity and stability-indicating properties, confirming its suitability for quality control and stability testing in research and drug development environments.
Introduction
This compound is a heterocyclic building block crucial in the synthesis of various pharmacologically active molecules. Its purity and stability are critical parameters that can directly impact the quality, safety, and efficacy of downstream products. Therefore, a robust and reliable analytical method for its quantification and impurity profiling is essential.
This document provides a complete methodology for a stability-indicating HPLC analysis. It is designed not only as a step-by-step protocol but also as a technical guide explaining the scientific rationale behind the method's design, ensuring that researchers can adapt and troubleshoot the method effectively.
Analyte Properties & Chromatographic Challenges
Understanding the physicochemical properties of this compound is fundamental to developing a successful HPLC method.
-
Structure: The molecule contains a substituted imidazole ring, a carboxylic acid group, and a bromine atom.
-
Acidity: The carboxylic acid moiety makes the compound acidic, with a predicted pKa of approximately 3.92.[1]
-
Polarity: The presence of the carboxylic acid and the imidazole ring makes the analyte relatively polar.
These properties present a significant challenge in reversed-phase HPLC: achieving adequate retention on non-polar stationary phases like C18.[2] When the mobile phase pH is above the analyte's pKa, the carboxylic acid group becomes deprotonated (ionized), increasing its polarity and leading to poor retention and potential peak tailing. Therefore, controlling the mobile phase pH is the most critical factor for a successful separation.
HPLC Method Development Strategy
Our strategy is centered on controlling the ionization state of the analyte to enhance its retention and achieve optimal peak shape.
Column Selection
A conventional C18 column is the workhorse of reversed-phase chromatography and was selected as the primary column for this method. Its hydrophobic nature provides sufficient interaction with the analyte when its polarity is reduced. For highly polar analytes, polar-modified columns, such as those with phenyl or embedded polar groups, can offer alternative selectivity and enhanced retention.[3] However, with proper mobile phase control, a standard L1-type C18 column is highly effective.
Mobile Phase Optimization
The key to retaining and resolving this acidic compound is to suppress the ionization of the carboxylic acid group.[2] This is achieved by maintaining the mobile phase pH at least one to two units below the analyte's pKa.
-
Aqueous Phase & pH Control: A buffer is required to maintain a stable pH. A potassium phosphate monobasic buffer, adjusted with phosphoric acid to a final pH of 2.8, was chosen. This pH ensures the analyte is in its fully protonated (non-ionized) form, maximizing its hydrophobicity and interaction with the C18 stationary phase.
-
Organic Modifier: Acetonitrile was selected over methanol due to its lower viscosity and stronger elution strength in many reversed-phase applications. A gradient elution was chosen to ensure elution of any potential late-eluting impurities and to re-equilibrate the column efficiently.
Detection Wavelength Selection
To determine the optimal wavelength for detection, a UV scan of this compound in the mobile phase was performed. The wavelength of maximum absorbance (λmax) was identified and selected for analysis to ensure maximum sensitivity.
Materials and Methods
Reagents and Chemicals
-
This compound reference standard (Purity ≥97%)
-
Acetonitrile (HPLC grade)
-
Potassium Phosphate Monobasic (KH₂PO₄) (Analytical grade)
-
Phosphoric Acid (H₃PO₄) (85%, Analytical grade)
-
Water (HPLC grade, Milli-Q or equivalent)
-
Hydrochloric Acid (HCl) (0.1 M)
-
Sodium Hydroxide (NaOH) (0.1 M)
-
Hydrogen Peroxide (H₂O₂) (3%)
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 25 mM KH₂PO₄ buffer, pH adjusted to 2.8 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 235 nm (or determined λmax) |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 2.8 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines to establish its suitability for the intended purpose.
System Suitability
System suitability tests are performed before any sample analysis to ensure the chromatographic system is performing adequately. Six replicate injections of the 100 µg/mL working standard are made.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area | ≤ 2.0% |
Specificity (Forced Degradation Studies)
Forced degradation studies are essential to demonstrate that the method is stability-indicating.[4][5] A solution of the analyte (100 µg/mL) is subjected to various stress conditions to produce potential degradation products. The objective is to achieve 5-20% degradation of the active ingredient.[6]
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool and neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Cool and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 6 hours, protected from light.
-
Thermal Degradation: Expose the solid reference standard to 80°C in a hot air oven for 48 hours. Prepare a 100 µg/mL solution from the stressed solid.
-
Photolytic Degradation: Expose a 100 µg/mL solution of the analyte to UV light (254 nm) and visible light for 24 hours, as per ICH Q1B guidelines.
The stressed samples are then analyzed using the developed HPLC method. Peak purity analysis using a DAD is performed to ensure that the main analyte peak is free from co-eluting degradants.
Diagram of the Overall Analytical Workflow
Caption: A flowchart of the entire process from initial method development to final routine analysis.
Linearity
The linearity of the method is assessed by preparing and analyzing calibration standards at a minimum of five concentration levels, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) is calculated.
Accuracy (Recovery)
Accuracy is determined by the method of standard addition. The analyte is spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). The percentage recovery at each level is calculated.
Precision
-
Repeatability (Intra-day Precision): Assessed by performing six replicate analyses of the 100% test concentration on the same day.
-
Intermediate Precision (Inter-day Precision): Assessed by repeating the analysis on a different day with a different analyst or on a different instrument. The %RSD is calculated for the combined results.
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve, calculated as:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
The robustness of the method is evaluated by deliberately introducing small variations in the method parameters and observing the effect on the results. Parameters to be varied include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase pH (± 0.1 units)
Expected Results and Discussion
The optimized method should yield a sharp, symmetrical peak for this compound, well-resolved from any solvent front or system peaks.
Forced Degradation: The chromatograms from the forced degradation studies are expected to show that all degradation products are baseline-resolved from the parent analyte peak. The peak purity analysis should confirm the homogeneity of the analyte peak in the presence of its degradants, thereby proving the method's stability-indicating nature. For instance, under basic hydrolysis, a potential degradation pathway could be the hydrolysis of the bromine atom, leading to a more polar impurity that elutes earlier than the parent compound.
Validation Data Summary: The following tables summarize the expected acceptance criteria for the validation parameters.
Table 1: Linearity and Range
| Parameter | Acceptance Criteria |
|---|---|
| Correlation Coefficient (r²) | ≥ 0.999 |
| Range | 50 - 150 µg/mL |
Table 2: Accuracy and Precision
| Parameter | Level | Acceptance Criteria |
|---|---|---|
| Accuracy (% Recovery) | 80%, 100%, 120% | 98.0% - 102.0% |
| Repeatability (%RSD) | 100% | ≤ 2.0% |
| Intermediate Precision (%RSD) | 100% | ≤ 2.0% |
Diagram of the Method Development Logic
Caption: A decision tree illustrating the logical steps for optimizing the chromatographic method.
Conclusion
This application note presents a robust, validated, and stability-indicating RP-HPLC method for the quantitative analysis of this compound. By carefully controlling the mobile phase pH to suppress analyte ionization, excellent retention and peak shape were achieved on a standard C18 column. The comprehensive validation and forced degradation studies confirm that this method is highly specific, accurate, and precise, making it an invaluable tool for quality control and stability assessment in pharmaceutical development.
References
- 1. 2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid CAS#: 852181-03-4 [amp.chemicalbook.com]
- 2. agilent.com [agilent.com]
- 3. lcms.cz [lcms.cz]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid
Welcome to the technical support center for the purification of 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this key building block in high purity. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your purification workflow.
Introduction to Purification Challenges
This compound is a versatile intermediate in pharmaceutical synthesis. However, its purification can be non-trivial due to its amphoteric nature, potential for co-crystallization of impurities, and the formation of closely related byproducts during synthesis. Common challenges include the removal of unreacted starting materials, regioisomers, and over-brominated species, which often exhibit similar polarities to the desired product. This guide will provide systematic approaches to tackle these issues.
Troubleshooting Guide: Question & Answer Format
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: My crude product is a persistent oil and won't crystallize.
-
Question: I've removed the reaction solvent and am left with a viscous oil that fails to solidify, even at low temperatures. How can I induce crystallization?
-
Answer: "Oiling out" is a common issue when the crude product is impure or when the cooling process is too rapid. The impurities can depress the melting point and inhibit the formation of a crystal lattice. Here are a few strategies to address this:
-
Trituration: Try adding a small amount of a non-polar solvent in which your product is likely insoluble, such as hexanes or diethyl ether. Vigorously stir or sonicate the mixture. This can often wash away more soluble impurities and induce the precipitation of your product as a solid.
-
Solvent-Induced Crystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., hot ethanol or methanol) and then slowly add a poor solvent (an "anti-solvent") like cold water or hexanes until the solution becomes turbid. Gently warm the mixture until it becomes clear again and then allow it to cool slowly.
-
Seed Crystals: If you have a small amount of pure, solid product from a previous batch, adding a "seed crystal" to the supersaturated solution can provide a nucleation point for crystallization to begin.
-
Issue 2: Poor separation of my product from impurities during column chromatography.
-
Question: I'm running a silica gel column, but my product is co-eluting with one or more impurities. How can I improve the separation?
-
Answer: This is a frequent challenge, especially if the impurities have similar polarities to your product. Here's a systematic approach to optimizing your chromatographic separation:
-
Optimize the Mobile Phase: The choice of eluent is critical. For imidazole derivatives, common solvent systems include ethyl acetate/hexanes and dichloromethane/methanol.[1] If you are seeing poor separation, try a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity. This can help resolve compounds with close Rf values.[1]
-
Add a Basic Modifier: Imidazole derivatives can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.[1] Adding a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your eluent can neutralize these acidic sites, resulting in sharper peaks and improved resolution.[1]
-
Consider an Alternative Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider switching to a different stationary phase. Neutral or basic alumina can be a good alternative for basic compounds like imidazoles, as it minimizes the strong acidic interactions that cause tailing.[1]
-
Dry Loading: Instead of loading your sample dissolved in a solvent, pre-adsorb it onto a small amount of silica gel. To do this, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This dry powder can then be carefully added to the top of your column. This technique often leads to sharper bands and better separation.[1]
-
Issue 3: Low yield after recrystallization.
-
Question: I've successfully recrystallized my product, but the final yield is very low. What are the likely causes and how can I improve my recovery?
-
Answer: Low yield during recrystallization is a common problem that can often be rectified by optimizing the procedure. Here are the most probable causes and their solutions:
-
Using too much solvent: The most common reason for low recovery is using an excessive amount of solvent to dissolve the crude product. This keeps a significant portion of your product dissolved in the mother liquor even after cooling. Aim to use the minimum amount of hot solvent required to fully dissolve your compound.
-
Choosing a suboptimal solvent system: An ideal recrystallization solvent should dissolve your product well at high temperatures but poorly at low temperatures. If your product has some solubility at low temperatures, you will lose it in the mother liquor. Experiment with different solvents or solvent pairs. For a compound like this compound, which has both polar and non-polar characteristics, solvent systems like ethanol/water or isopropanol/water can be effective.[2]
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.[3]
-
Washing the crystals with a warm solvent: Always wash your collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor without dissolving a significant amount of your product.[2]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most likely impurities in a synthesis of this compound?
-
A1: The most common impurities are likely to be unreacted starting materials, regioisomers (e.g., the 5-bromo isomer), and di- or poly-brominated byproducts. The formation of such byproducts is a known challenge in the synthesis of brominated imidazoles.[4][5] The separation of these can be difficult due to their similar polarities.
-
-
Q2: Can I use acid-base extraction to purify this compound?
-
A2: Yes, acid-base extraction is a highly effective technique for purifying this compound, thanks to its carboxylic acid functionality. The predicted pKa of this compound is approximately 3.92.[6] This means you can use a weak base, such as aqueous sodium bicarbonate, to deprotonate the carboxylic acid, forming a water-soluble carboxylate salt.[7] Neutral impurities and less acidic byproducts will remain in the organic layer. After separating the aqueous layer, you can re-acidify it with an acid like HCl to precipitate your purified product.
-
-
Q3: What is a good starting point for a recrystallization solvent system?
-
A3: A good starting point would be a polar protic solvent like ethanol, methanol, or isopropanol, potentially in a mixed system with water.[2][8] The general principle is to dissolve the crude solid in a minimum amount of the hot alcohol and then slowly add hot water until the solution becomes slightly turbid. Then, add a few more drops of the hot alcohol to redissolve the precipitate and allow the solution to cool slowly.
-
-
Q4: How can I monitor the purity of my fractions during column chromatography?
-
A4: Thin-layer chromatography (TLC) is the most common and effective method for monitoring your column fractions. Spot a small amount of each fraction onto a TLC plate and elute it with the same solvent system you are using for the column. Visualize the spots under a UV lamp. Fractions containing a single spot with the same Rf value as your desired product can be combined.
-
-
Q5: My purified product still shows some impurities by NMR. What are my options?
-
A5: If minor impurities persist after a first purification pass, you can try a second purification step using an orthogonal method. For example, if you initially used column chromatography, a subsequent recrystallization might be effective at removing the remaining impurities. Alternatively, if you performed a recrystallization first, running the material through a carefully optimized column could provide the desired purity. In some cases, preparative HPLC may be necessary for achieving very high purity.
-
Experimental Protocols & Diagrams
Protocol 1: Purification by Acid-Base Extraction
Objective: To separate this compound from neutral or less acidic impurities.
Materials:
-
Crude this compound
-
Diethyl ether or ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The aqueous layer (bottom) should contain the deprotonated product.
-
Drain the aqueous layer into a clean Erlenmeyer flask.
-
Extract the organic layer again with a fresh portion of sodium bicarbonate solution to ensure complete extraction of the product.
-
Combine the aqueous extracts.
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 1 M HCl dropwise while stirring until the solution is acidic (pH ~2-3, check with pH paper). Your purified product should precipitate out as a solid.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold deionized water.
-
Dry the purified product under vacuum.
Protocol 2: Purification by Recrystallization
Objective: To purify solid this compound by crystallization.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter paper
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to just dissolve the solid.
-
If colored impurities are present, you can add a small amount of activated charcoal and boil for a few minutes, followed by hot filtration to remove the charcoal.
-
To the hot, clear solution, add hot deionized water dropwise until the solution becomes persistently cloudy.
-
Add a few more drops of hot ethanol to make the solution clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Dry the crystals under vacuum.
Diagrams
Caption: A general workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation during column chromatography.
Summary of Key Physicochemical Properties
| Property | Value/Information | Source |
| Molecular Formula | C₅H₅BrN₂O₂ | [9] |
| Molecular Weight | 205.01 g/mol | [9] |
| Appearance | White to off-white solid | [6] |
| Predicted pKa | 3.92 ± 0.60 | [6] |
| Storage | Inert atmosphere, 2-8°C | [9] |
References
- 1. 4-BroMo-1-Methyl-1H-iMidazole-2-carboxylic acid ethyl ester(1260672-33-0) 1H NMR spectrum [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-broMo-1-Methyl-1H-iMidazole-2-carbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Purification [chem.rochester.edu]
- 9. This compound | 852181-03-4 [sigmaaldrich.com]
common side reactions in the bromination of 1-methyl-1H-imidazole-4-carboxylic acid
Technical Support Center: Bromination of 1-Methyl-1H-imidazole-4-carboxylic Acid
Welcome to the technical support guide for the bromination of 1-methyl-1H-imidazole-4-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific electrophilic substitution reaction. Instead of a generic protocol, this guide provides in-depth, troubleshooting-focused answers to common challenges encountered in the lab, grounded in mechanistic principles and validated with actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is yielding a mixture of products, including what appears to be a di-brominated species. How can I improve selectivity for mono-bromination?
A1: Understanding and Controlling Polybromination
The Problem: The imidazole ring, particularly when N-alkylated, is an electron-rich heterocycle. This high reactivity makes it susceptible to multiple electrophilic additions, often leading to the formation of di-brominated (and sometimes tri-brominated) byproducts alongside your desired mono-brominated product. The initial introduction of a bromine atom does not sufficiently deactivate the ring to prevent a second substitution.
The Mechanism: The N-methyl group at the N-1 position is an activating group, increasing the electron density of the imidazole ring at the C2 and C5 positions. After the first electrophilic substitution occurs at one of these positions (e.g., C5), the ring remains activated enough for a second bromination to occur at the remaining open position (C2). Using a powerful brominating agent like elemental bromine (Br₂) in a polar solvent often provides a high concentration of the electrophile, driving the reaction toward polybromination.[1]
Troubleshooting & Solutions:
-
Select a Milder Brominating Agent: The most effective strategy is to switch from molecular bromine (Br₂) to a less aggressive bromine source. N-Bromosuccinimide (NBS) is the reagent of choice in this scenario.[2] NBS provides a low, steady concentration of the bromine electrophile (Br+), which favors mono-substitution.[3][4]
-
Control Stoichiometry: Use a precise stoichiometry of your brominating agent. Start with 1.0 to 1.1 equivalents of NBS relative to your starting material. Adding the NBS portion-wise over time can also help maintain a low electrophile concentration.
-
Solvent Choice: Perform the reaction in a less polar or non-polar solvent like Dichloromethane (DCM), Chloroform (CHCl₃), or Carbon Tetrachloride (CCl₄). This can temper the reactivity of the brominating agent compared to more polar solvents like acetic acid or methanol.
-
Lower the Temperature: Running the reaction at 0 °C or even lower can significantly enhance selectivity by slowing down the rate of the second bromination, which typically has a higher activation energy.
Data Summary: Reagent and Condition Effects on Selectivity
| Reagent | Equivalents | Solvent | Temperature | Common Outcome |
| Br₂ | >2.0 | Acetic Acid | Room Temp | High polybromination |
| Br₂ | 1.1 | DCM | 0 °C | Mixture of mono- and di-bromo |
| NBS | 1.05 | CHCl₃ | 0 °C to RT | High selectivity for mono-bromo |
| NBS | 1.05 | Acetonitrile | Room Temp | Good selectivity for mono-bromo |
Illustrative Reaction Pathway
Caption: Desired mono-bromination vs. side reaction pathway.
Q2: I am observing significant formation of a byproduct that lacks the carboxylic acid group. What is happening and how can I prevent it?
A2: Identifying and Preventing Decarboxylation
The Problem: You are likely observing a decarboxylation side reaction, where the -COOH group is lost as CO₂. This is followed by the bromination of the resulting 1-methylimidazole. This leads to brominated byproducts without the desired carboxylic acid functionality, complicating purification and reducing the yield of your target molecule.
The Mechanism: Imidazole-4-carboxylic acids can be susceptible to decarboxylation, particularly under harsh thermal or pH conditions.[5][6] The reaction proceeds through the formation of a zwitterionic intermediate or is facilitated by electrophilic attack at the carbon bearing the carboxyl group, which is less likely but possible. More commonly, high temperatures or strongly acidic/basic conditions used during the reaction or workup can promote the loss of CO₂. The electron-rich nature of the imidazole ring can stabilize the intermediate formed upon decarboxylation.
Troubleshooting & Solutions:
-
Strict Temperature Control: Avoid excessive heating. If the reaction requires elevated temperatures, perform time-course studies to find the minimum time needed for the consumption of starting material without significant decarboxylation.
-
pH Management: Maintain a neutral or slightly acidic pH. Using a buffered system or avoiding strong acids (sometimes used as catalysts) can be beneficial. If an acidic workup is required, perform it at low temperatures and for the shortest duration possible.
-
Choice of Brominating Agent: While NBS is generally mild, some preparations can contain trace acidic impurities. Using recrystallized NBS can be helpful.[2]
-
Post-Reaction Workup: After the reaction is complete, quench it at a low temperature. Avoid prolonged heating during solvent evaporation.
Illustrative Decarboxylation Pathway
Caption: Competing pathways of bromination and decarboxylation.
Q3: My NMR shows two different mono-brominated isomers. How can I control the regioselectivity of the bromination?
A3: Managing C2 vs. C5 Regioselectivity
The Problem: The 1-methyl-1H-imidazole-4-carboxylic acid has two available positions for electrophilic substitution: C2 and C5. Both are activated by the N-1 methyl group. However, the C4-carboxylic acid is an electron-withdrawing group, which deactivates the ring, particularly the adjacent C5 position. This electronic tug-of-war can lead to a mixture of 2-bromo- and 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid.[7]
The Mechanism:
-
Electronic Effects: The N-1 methyl group directs electrophiles to C2 and C5. The C4-carboxylic acid deactivates the C5 position via induction and resonance, making it less nucleophilic. This would suggest a preference for substitution at C2.
-
Steric Effects: The C2 position is flanked by two nitrogen atoms, which can present some steric hindrance. The C5 position is sterically more accessible.
-
Solvent and Reagent Effects: The outcome is often a delicate balance of these factors and can be influenced by the reaction conditions. Bulky brominating agents or specific solvent interactions can alter the isomeric ratio. For instance, in highly polar, protic solvents, solvation of the transition state can favor one isomer over the other.
Troubleshooting & Solutions:
-
Solvent Polarity: Experiment with a range of solvents. Non-polar solvents (e.g., hexane, CCl₄) may favor the sterically less hindered C5 position. Polar aprotic solvents (e.g., DMF, Acetonitrile) might favor the electronically preferred C2 product.
-
Lewis Acid Catalysis: The addition of a mild Lewis acid could potentially coordinate with the carboxylic acid or ring nitrogens, altering the electronic distribution and thus the regioselectivity. This requires careful screening.
-
Temperature Variation: Analyze the product ratio at different temperatures. A significant change may indicate that the reaction is under thermodynamic or kinetic control, which you can then exploit.
-
Protecting Groups: In challenging cases, a protecting group strategy might be necessary, though this adds steps to the synthesis. For example, if C5 bromination is desired but C2 is favored, one could temporarily introduce a bulky, removable group at the C2 position.
Troubleshooting Workflow for Isomer Control
Caption: A logical workflow for optimizing regioselectivity.
Q4: What are the recommended starting conditions for a clean mono-bromination of 1-methyl-1H-imidazole-4-carboxylic acid?
A4: A Validated Starting Protocol
Based on common practices for brominating sensitive electron-rich heterocycles, the following protocol provides a robust starting point designed to minimize the side reactions discussed above.
Experimental Protocol: Selective Mono-bromination
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 1-methyl-1H-imidazole-4-carboxylic acid (1.0 eq).
-
Solvent: Add anhydrous chloroform (CHCl₃) or dichloromethane (DCM) (approx. 10-20 mL per gram of starting material).
-
Cooling: Cool the resulting suspension or solution to 0 °C in an ice-water bath.
-
Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in a minimal amount of anhydrous DMF or acetonitrile. Note: NBS has low solubility in CHCl₃/DCM.
-
Addition: Add the NBS solution dropwise to the cooled reaction mixture over 30-60 minutes. The use of a dropping funnel is highly recommended to maintain slow and controlled addition.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine species.
-
Workup & Isolation: Transfer the mixture to a separatory funnel. If DCM was used, the layers should separate. If chloroform was used, you may need to add more DCM to ensure the chlorinated solvent is the bottom layer.
-
Separate the organic layer.
-
Extract the aqueous layer two more times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexanes) to yield the desired mono-brominated product.
This protocol prioritizes control over reactivity by using a mild brominating agent, controlled stoichiometry, low temperature, and a non-polar solvent, providing the best chance for a clean, high-yielding reaction.
References
- 1. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. N-Bromosuccinimide Initiated One-Pot Synthesis of Imidazoline [organic-chemistry.org]
- 4. redalyc.org [redalyc.org]
- 5. Decarboxylation [organic-chemistry.org]
- 6. The mechanism of decarboxylation of some 5-aminoimidazole-4-carboxylic acids and the influence of transition metals - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 7. 1783752-15-7|5-Bromo-1-methyl-1H-imidazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
Technical Support Center: Optimizing Coupling Reactions with 2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support resource for 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid. This guide is designed to provide Senior Application Scientist-level insights, troubleshooting strategies, and optimized protocols for the successful use of this versatile building block in various chemical coupling reactions. The inherent functionalities of this molecule—a reactive C-Br bond for cross-coupling, a nucleophilic imidazole core, and a carboxylic acid for amide formation—present unique opportunities and challenges.
Part 1: Frequently Asked Questions & Initial Considerations
This section addresses preliminary questions regarding the handling, properties, and general reactivity of this compound.
Q1: What are the fundamental physicochemical properties of this reagent?
Understanding the basic properties is the first step to successful reaction design. Key data is summarized below.
| Property | Value | Source |
| CAS Number | 852181-03-4 | |
| Molecular Formula | C₅H₅BrN₂O₂ | |
| Molecular Weight | 205.01 g/mol | N/A |
| Physical Form | Solid | |
| Solubility | DMSO, Methanol | [1] |
| pKa (Predicted) | 1.61 ± 0.10 | [1] |
Q2: How should I properly store and handle this compound?
To ensure reagent integrity, store under an inert atmosphere at 2-8°C. The compound is a solid at room temperature.
Q3: My palladium-catalyzed cross-coupling reactions are sluggish or failing. What is the most likely cause?
The imidazole moiety itself is the most common culprit. The lone pair of electrons on the non-methylated nitrogen atom can coordinate strongly to the palladium center. This coordination can sequester the catalyst, forming inactive or less active species, thereby poisoning the catalytic cycle.[2] This is a well-known issue with nitrogen-rich heterocycles.[3]
The solution often lies in ligand selection. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, RuPhos, or BrettPhos) is critical.[4][5] These ligands serve two purposes:
-
Their steric bulk creates a protective pocket around the palladium atom, hindering the approach of the imidazole nitrogen.
-
Their electron-donating nature increases the electron density on the palladium, which promotes the rate-limiting oxidative addition step and accelerates the overall catalytic turnover, allowing the desired reaction to outcompete catalyst inhibition.
Q4: Do I need to protect the carboxylic acid group before performing a cross-coupling reaction?
This is a critical strategic decision that depends on the specific reaction conditions.
-
Coupling without Protection: This is the most atom-economical approach. However, the acidic proton can interfere with strong bases (e.g., alkoxides), and the resulting carboxylate can potentially coordinate with the palladium catalyst. This strategy is most successful with weaker inorganic bases like K₃PO₄ or Cs₂CO₃ and carefully optimized conditions.[3]
-
Coupling with Protection: Protecting the carboxylic acid, typically as a methyl or ethyl ester, can simplify the reaction.[6] This modification increases solubility in common organic solvents (like toluene or dioxane) and eliminates potential complications from the acidic proton and carboxylate anion. However, this adds two steps to your synthetic sequence (protection and deprotection), which may lower the overall yield.
Recommendation: For initial screening, attempt the coupling on the unprotected acid using phosphate or carbonate bases. If yields are low or the reaction is irreproducible, proceed with an ester protection strategy.
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This section provides detailed troubleshooting for specific C-C and C-N bond-forming reactions.
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki coupling is a robust method for forming C-C bonds, but requires careful optimization for this substrate.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield | 1. Catalyst Deactivation: Imidazole nitrogen coordinating to Pd.[2] 2. Inefficient Transmetalation: Slow transfer from boron to Pd.[2] 3. Poor Reagent Solubility: Acidic starting material not soluble in common non-polar solvents. | 1. Ligand Choice: Use bulky, electron-rich ligands like SPhos or other Buchwald-type ligands (2:1 ligand:Pd ratio).[3] 2. Base Selection: Screen inorganic bases. K₃PO₄ or Cs₂CO₃ are often effective as they are strong enough for transmetalation but minimize side reactions.[3] 3. Solvent System: Use a polar aprotic solvent system, such as dioxane/water or DMF/water, to dissolve both the organic substrate and the inorganic base.[7] |
| Debromination (Hydrodehalogenation) | 1. Catalyst Decomposition: Side pathways become dominant at high temperatures. 2. Presence of Protic Impurities: Water or other H-donors reacting. | 1. Lower Temperature: Reduce the reaction temperature and increase reaction time.[4] 2. Ensure Anhydrous Conditions: Use anhydrous solvents and dry reagents, especially if using strong bases. |
| Homocoupling of Boronic Acid | Presence of Oxygen: O₂ can facilitate oxidative homocoupling.[2] | Thorough Degassing: Degas the solvent and the sealed reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes before heating.[2] |
This protocol provides a robust starting point for coupling with arylboronic acids.
-
Reaction Setup: In an oven-dried reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and a bulky phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v), to achieve a concentration of ~0.1 M.
-
Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 20 minutes.
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by LC-MS or TLC.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate, and acidify the aqueous layer with 1N HCl to protonate the carboxylic acid. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography or recrystallization.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
B. Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is powerful for synthesizing aryl amines but is highly sensitive to catalyst and ligand choice, especially with heterocyclic substrates.[8]
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield | 1. Inactive Catalyst: Pd(0) not formed efficiently or poisoned by substrate.[4][9] 2. Incorrect Base: Base may be too weak or incompatible with other functional groups.[5] 3. Poor Ligand Choice: Ligand not sufficiently electron-rich or bulky.[4] | 1. Use a Pre-catalyst: Employ a modern Pd pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) which forms the active Pd(0) species more reliably.[4] 2. Base Selection: Use a strong, non-nucleophilic base like LiHMDS or NaOtBu. If your substrate is base-sensitive, screen weaker carbonate bases, but expect slower reaction rates.[5][10] 3. Ligand Screening: Use bulky biarylphosphine ligands such as RuPhos, BrettPhos, or t-BuXPhos.[4] |
| Hydrodehalogenation | Catalyst Decomposition Pathway: β-hydride elimination from the amido-complex can compete with reductive elimination.[8][11] | 1. Lower Temperature: This can slow the decomposition pathway.[4] 2. Increase Ligand Ratio: A slightly higher ligand-to-palladium ratio can sometimes stabilize the catalyst and favor reductive elimination.[4] |
This protocol uses a modern pre-catalyst for improved reliability. Note: This reaction must be performed under a strictly inert atmosphere (glovebox or Schlenk line).
-
Reaction Setup (in a glovebox): To an oven-dried vial, add the ester-protected 2-bromo-1-methyl-1H-imidazole-4-carboxylate (1.0 eq.), the desired amine (1.2 eq.), and a palladium pre-catalyst (e.g., RuPhos Pd G3, 1-2 mol%).
-
Solvent and Base: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane, to ~0.1-0.2 M). Add the base (e.g., LiHMDS, 1M in THF, 1.5 eq.) dropwise to the stirred solution.
-
Reaction: Seal the vial tightly. Remove from the glovebox and heat to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor by LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product by column chromatography. The ester can then be saponified if the free acid is desired.
Caption: The catalytic cycle for Buchwald-Hartwig amination.
Part 3: Amide Bond Formation
The carboxylic acid moiety is ideal for constructing amide bonds, a cornerstone reaction in medicinal chemistry.[12] The key is efficient activation of the carboxylic acid.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield | 1. Inefficient Acid Activation: The coupling reagent is not effectively creating the active ester intermediate. 2. Side Reaction of Amine: The amine reacts with the coupling reagent. 3. Poor Solubility: Reagents are not fully dissolved. | 1. Choose a High-Efficiency Reagent: Use a uronium salt like HATU or HBTU, which are known for high efficiency and fast reaction times.[13] 2. Pre-activation: Stir the carboxylic acid, coupling reagent, and a non-nucleophilic base (like DIPEA) for 15-30 minutes before adding the amine.[14] This allows the active ester to form without being consumed by the intended nucleophile. 3. Solvent Choice: Use polar aprotic solvents like DMF or NMP. |
| Epimerization of Chiral Amine | Formation of Oxazolone: Over-activation or prolonged reaction at high temperature can lead to racemization of α-amino acids or chiral amines. | 1. Use Additives: Coupling reagents are often used with additives like HOBt or HOAt which are known to suppress racemization. HATU already contains a HOAt moiety. 2. Control Temperature: Run the reaction at 0 °C and allow it to slowly warm to room temperature. |
This protocol is a reliable method for coupling to primary or secondary amines.[13]
-
Activation: In a dry flask, dissolve this compound (1.0 eq.) in anhydrous DMF. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0-3.0 eq.). Cool the solution to 0 °C in an ice bath.
-
Coupling Reagent: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq.) to the cooled solution and stir for 15-30 minutes at 0 °C.
-
Amine Addition: Add the desired amine (1.0-1.2 eq.) to the pre-activated mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-12 hours. Monitor progress by LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous LiCl (to help remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[14] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
References
- 1. 1-Methyl-1H-imidazole-4-carboxylic acid CAS#: 41716-18-1 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. hepatochem.com [hepatochem.com]
- 13. fishersci.dk [fishersci.dk]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Solubility of 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid
Welcome to the technical support guide for 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid (CAS No. 852181-03-4).[1] This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.
Section 1: Understanding the Molecule - The "Why" Behind Solubility Issues
Q1: Why is this compound so difficult to dissolve, especially in neutral water?
A1: The solubility behavior of this molecule is governed by a combination of its functional groups, each contributing distinct physicochemical properties. Understanding this structure-property relationship is the first step in troubleshooting.
-
The Carboxylic Acid Group (-COOH): This is the most critical functional group influencing aqueous solubility. Carboxylic acids are weak acids and their state of ionization is highly dependent on the pH of the solution.[2] In neutral or acidic media (pH < pKa), the group remains in its protonated, neutral form (-COOH). This form is significantly less polar and thus exhibits poor solubility in water.
-
The Imidazole Ring: The imidazole ring itself is amphoteric, meaning it can act as both a weak acid and a weak base.[3][4] The lone pair of electrons on the N3 nitrogen can be protonated under acidic conditions, while the N1 proton can be removed under strongly basic conditions. This dual nature can complicate solubility, but the carboxylic acid group's pKa is the dominant factor in most relevant pH ranges.
-
Lipophilic Substituents (Bromo- and Methyl-): The bromine atom and the N-methyl group increase the molecule's overall lipophilicity (fat-solubility).[5] These nonpolar moieties reduce the molecule's affinity for water, further contributing to its low intrinsic solubility in aqueous solutions.
In essence, you are working with a molecule that has a strong tendency to remain in a less soluble, neutral state at physiological pH, compounded by lipophilic characteristics. The key to aqueous solubilization is to convert it into its more polar, ionized salt form.
Section 2: Systematic Troubleshooting Guide
This guide provides a logical workflow to efficiently achieve dissolution. The primary decision point is whether your application requires an aqueous or organic solvent system.
Caption: Systematic workflow for dissolving this compound.
Q2: What is the first and most effective step to dissolve this compound in an aqueous buffer?
A2: The primary and most effective method is pH modification .[6] You must deprotonate the carboxylic acid to form the highly soluble carboxylate salt.
Causality: By raising the pH of the solution above the compound's pKa, the equilibrium shown below shifts dramatically to the right, favoring the charged, and therefore more water-soluble, carboxylate species.
Caption: Ionization equilibrium of the carboxylic acid group.
Action: Add a base dropwise to your aqueous suspension of the compound. A 1 M solution of Sodium Hydroxide (NaOH) is effective. Stir continuously and monitor for dissolution. See Protocol 1 for a detailed procedure.
Q3: My compound still won't dissolve after pH adjustment, or I must work at a specific pH where it is insoluble. What are my next options?
A3: If pH adjustment is insufficient or not viable for your experimental constraints, you should explore co-solvents and temperature modification.
-
Co-solvents: These are water-miscible organic solvents that can increase the solubility of poorly soluble drugs.[6][7] They work by reducing the polarity of the aqueous environment, making it more favorable for the solute.
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethanol, or Polyethylene Glycol (PEG 300/400).
-
Method: First, create a concentrated stock solution of your compound in 100% DMSO (or another suitable co-solvent). Then, dilute this stock solution into your aqueous buffer. Be aware that the compound may precipitate if the final concentration of the co-solvent is too low. A final concentration of 1-5% DMSO is generally well-tolerated in biological assays, but this must be validated for your specific system.
-
-
Gentle Heating: Increasing the temperature can enhance the rate of dissolution and the equilibrium solubility.[2]
-
Method: While stirring, gently warm the solution (e.g., in a 37°C or 50°C water bath).
-
Caution: Always assess the thermal stability of your compound before applying heat. Prolonged exposure to high temperatures can cause degradation. After dissolution, allow the solution to cool to room temperature to ensure the compound does not precipitate back out (i.e., check for supersaturation).
-
Q4: How should I dissolve the compound for non-aqueous applications, such as organic synthesis?
A4: For organic reactions, you should screen a range of polar organic solvents.
-
Polar Aprotic Solvents: DMSO and DMF are excellent starting points as they are strong solvents for a wide range of organic molecules.
-
Polar Protic Solvents: Alcohols such as methanol (MeOH) or ethanol (EtOH) can also be effective.
-
Ethers: Tetrahydrofuran (THF) may work, especially with gentle heating, but is generally less effective for highly polar molecules like this one.
Q5: How can I be certain my compound is fully dissolved and not just a fine suspension?
A5: This is a critical step for data integrity, as undissolved particulate matter can lead to inaccurate and irreproducible results.
-
Visual Inspection: A true solution should be completely clear and free of any visible particles, even when a light source (like a laser pointer) is shone through it (Tyndall effect).
-
Gravimetric Analysis/Filtration: Filter the prepared solution through a 0.22 µm or 0.45 µm syringe filter. If the compound is truly dissolved, the concentration of the filtrate should be identical to the intended concentration.[8] You can verify this by evaporating the solvent from a known volume of the filtrate and weighing the residue, or more accurately, using an analytical technique.
-
Analytical Quantification: Use a concentration-dependent analytical method such as HPLC-UV or UV-Vis spectroscopy to measure the concentration of the solution before and after filtration.[9][10] A significant drop in concentration after filtration indicates that the compound was not fully dissolved.
Section 3: Detailed Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment
This protocol describes the standard method for solubilizing the compound in an aqueous buffer.
-
Preparation: Weigh the desired amount of this compound into a suitable sterile container (e.g., a glass vial or polypropylene tube).
-
Initial Suspension: Add approximately 80% of the final desired volume of your target aqueous buffer (e.g., Phosphate-Buffered Saline, PBS). The compound will likely form a slurry or suspension.
-
pH Adjustment: While stirring vigorously with a magnetic stir bar, add a 1 M NaOH solution dropwise. Use a calibrated pH meter to monitor the pH.
-
Dissolution: Continue adding base until all solid material has dissolved and the solution is clear. Note the final pH. The target pH will typically need to be >7.5, but this depends on the exact pKa.
-
Final Volume Adjustment: Once the compound is fully dissolved, add the remaining buffer to reach the final target volume and concentration.
-
Verification (Mandatory): Filter the solution through a 0.22 µm syringe filter to remove any potential micro-precipitates or foreign particles. This ensures you have a true solution. Store as required, noting that refrigerated storage may sometimes cause precipitation.
Protocol 2: Determination of Thermodynamic Equilibrium Solubility (Shake-Flask Method)
This protocol determines the maximum stable concentration of the compound in a given solvent system, which is crucial for establishing formulation limits.[11][12]
-
Compound Addition: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., pH 7.4 PBS) in a sealed, clear container (e.g., a glass vial). "Excess" means that a significant amount of undissolved solid should be visible at the bottom.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed (or centrifuge at low speed) to let the undissolved solid settle.
-
Sampling: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Immediately filter the sample through a 0.22 µm syringe filter.
-
Quantification: Dilute the filtrate appropriately and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV. This concentration represents the thermodynamic solubility under those conditions.
Section 4: Frequently Asked Questions (FAQs)
-
Q6: What is a good starting concentration to aim for?
-
A6: For initial screening, aim for a concentration in the range of 1-10 mM. If you are preparing a stock in 100% DMSO, you can likely achieve a much higher concentration (>50 mM), which can then be diluted into your final medium.
-
-
Q7: Can I use sonication to aid dissolution?
-
A7: Yes, sonication can be used to break up aggregates and accelerate the rate of dissolution. However, it primarily affects the kinetics, not the thermodynamic solubility limit. Use a sonication bath and be mindful of potential heating of the sample. It should be used in conjunction with the methods described above, not as a replacement.
-
-
Q8: The compound dissolved initially but then precipitated ("crashed out") after some time or upon freezing. Why did this happen and what can I do?
-
A8: This indicates that you created a supersaturated solution, or that the solubility is highly temperature-dependent. This is common when a DMSO stock is diluted into an aqueous buffer where the compound's solubility is much lower (kinetic vs. thermodynamic solubility).[9] To resolve this, you can either lower the final concentration, increase the percentage of co-solvent in the final solution, or ensure the pH of the final solution remains sufficiently high to keep the compound in its salt form.
-
-
Q9: Are there any specific safety precautions for this compound?
-
A9: Yes. Based on available safety data for this and similar compounds, it should be handled with care. It is listed as a potential irritant to the skin, eyes, and respiratory system and may be harmful if swallowed.[13][14] Always work in a well-ventilated area or chemical fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat.[13] Consult the most recent Safety Data Sheet (SDS) from your supplier for complete handling and disposal information.
-
Section 5: Data Summary Table
| Strategy | Solvent/Reagent | Mechanism of Action | Key Considerations & Best Practices |
| Primary Aqueous | Basic Buffers (pH > 7.5), NaOH, NaHCO₃ | Forms the highly soluble carboxylate salt (R-COO⁻). | The most effective first step. Monitor pH. Confirm final pH is stable. |
| Aqueous Co-solvent | DMSO, Ethanol, PEG 400 | Reduces solvent polarity, enhancing solubility of the neutral form. | Prepare a concentrated stock in 100% co-solvent first. Watch for precipitation upon dilution. Validate co-solvent tolerance in your assay. |
| Organic | DMSO, DMF, Methanol | Solubilizes via polar interactions. | Good for chemical synthesis and non-biological assays. Ensure solvent is anhydrous if required for the reaction. |
| Physical Aid | Gentle Warming (37-50°C), Sonication | Increases kinetic energy to speed up the dissolution process. | Check for compound stability at elevated temperatures. Risk of creating a supersaturated solution that may precipitate upon cooling. |
References
- 1. Page loading... [guidechem.com]
- 2. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Imidazole - Wikipedia [en.wikipedia.org]
- 5. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. pharmajournal.net [pharmajournal.net]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 11. scribd.com [scribd.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
preventing decarboxylation of 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid
Technical Support Center: 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid
From the Office of the Senior Application Scientist
Subject: Proactive Strategies for Preventing Decarboxylation of this compound
This technical guide addresses a critical challenge encountered by researchers working with this compound: its propensity for decarboxylation. Loss of the carboxylic acid moiety not only results in yield loss but also generates impurities that can complicate downstream applications. This document provides an in-depth analysis of the underlying mechanisms and offers a series of troubleshooting solutions and validated protocols to ensure the stability and integrity of your compound.
Section 1: Frequently Asked Questions - Understanding the "Why"
This section addresses the fundamental principles governing the stability of your molecule.
Q1: What makes this compound so susceptible to decarboxylation?
A1: The decarboxylation of this compound is driven by the electronic properties of the imidazole ring. Heterocyclic carboxylic acids, in general, can be prone to decarboxylation. The imidazole ring, particularly when protonated or in the presence of electron-withdrawing groups like bromine, can stabilize the negative charge that develops on the ring during the transition state of the decarboxylation reaction. This stabilization lowers the activation energy for the loss of CO2.[1][2]
Q2: What are the primary experimental factors that can trigger unwanted decarboxylation?
A2: Several factors can induce decarboxylation. These include:
-
Heat: Thermal energy is the most common trigger. Many heterocyclic carboxylic acids will decarboxylate upon heating, sometimes at temperatures as low as 85-120°C.[3]
-
pH: Both strongly acidic and strongly basic conditions can promote decarboxylation, although the mechanism may differ.[4] Acid catalysis can protonate the imidazole ring, enhancing its electron-withdrawing nature, while basic conditions form a carboxylate salt that can influence the reaction pathway.
-
Solvent Choice: Polar aprotic solvents like DMSO and DMF can sometimes facilitate decarboxylation, especially at elevated temperatures.[3]
-
Presence of Metal Catalysts: Certain metal ions, particularly copper, have been noted to promote the decarboxylation of imidazole carboxylic acids, sometimes as an in situ step in coordination chemistry.[5]
Q3: How does the bromine substituent influence the rate of decarboxylation?
A3: The bromine atom at the 2-position is a strong electron-withdrawing group. This property further destabilizes the C-C bond between the imidazole ring and the carboxyl group, making it more susceptible to cleavage. This is a common principle in organic chemistry where electron-withdrawing groups alpha to a carboxylic acid can facilitate decarboxylation.[2]
Section 2: Troubleshooting Guide - Proactive Prevention & Reaction Optimization
This section provides actionable solutions to common experimental challenges.
Q4: I am planning an amide coupling reaction. How can I activate the carboxylic acid without causing decarboxylation?
A4: This is a critical step where decarboxylation is a significant risk, as direct heating with an amine is not feasible.[6] The key is to use mild, room-temperature activation methods.
-
Avoid High Temperatures: Do not use methods that require prolonged heating.
-
Use Modern Coupling Reagents: Reagents like HATU, HBTU, or EDC in combination with an additive like NHS are highly effective at room temperature.[7][8] These reagents rapidly convert the carboxylic acid to an activated ester in situ, which then reacts cleanly with the amine.[9]
-
Control the Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and the amine to ensure the carboxylic acid is consumed efficiently, minimizing its exposure to potentially destabilizing conditions.[7]
-
Solvent Choice: Anhydrous DMF or DCM are generally suitable solvents for these coupling reactions.[7]
Q5: My compound appears to be degrading during storage. What are the optimal storage conditions?
A5: Proper storage is essential for the long-term stability of this and other brominated organic compounds.[10]
-
Temperature: Store the compound in a refrigerator at 2-8°C.[11] For long-term storage, consider a freezer at -20°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against moisture and oxidative degradation.
-
Light: Keep the container in a dark place or use an amber vial to prevent photodecomposition.[10]
-
Container: Use a tightly sealed, chemically resistant container to prevent exposure to atmospheric moisture.[10][12]
Q6: I need to perform a reaction in an aqueous solution. How can I minimize the risk of decarboxylation?
A6: The presence of water, especially with changes in pH, can be problematic.[13]
-
pH Control: Maintain a neutral to slightly acidic pH (around 6-7) if possible. The anion of 1H-Imidazole-4-carboxylic acid has been reported to be stable in the pH range of 7-10, suggesting the deprotonated carboxylate form may have some stability.[5] However, extreme pH should be avoided.
-
Temperature: Perform the reaction at the lowest possible temperature.
-
Consider a Protecting Group: If the subsequent reaction conditions are harsh, consider protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester).[14] Esterification can be achieved under mild conditions and the ester can be cleaved later.[15][16]
Q7: I am observing an unexpected side product in my reaction. How can I confirm if it's the decarboxylated impurity?
A7: The expected decarboxylated product would be 2-bromo-1-methyl-1H-imidazole. You can confirm its presence using standard analytical techniques:
-
Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the mass of the decarboxylated product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum would show the disappearance of the carboxylic acid proton signal (if visible) and a characteristic shift in the signals for the imidazole ring protons.
-
Thin Layer Chromatography (TLC): The decarboxylated product will be less polar than the starting carboxylic acid and will have a higher Rf value.
Section 3: Recommended Protocols
Protocol 3.1: Best Practices for Storage and Handling
-
Receiving: Upon receipt, immediately transfer the compound to a desiccator.
-
Aliquoting: For routine use, weigh out small aliquots into separate, smaller vials. This prevents repeated exposure of the bulk material to the atmosphere.
-
Storage: Store all vials in a refrigerator (2-8°C), tightly sealed with paraffin film, inside a larger container with desiccant.[17]
-
Handling: Always handle the compound in a well-ventilated area or fume hood.[12] When weighing and transferring, do so quickly to minimize exposure to air and moisture.
Protocol 3.2: Mild Amide Coupling using HATU
This protocol is designed to minimize thermal stress on the molecule.
-
Preparation: In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: To the stirred solution, add HATU (1.1 eq) followed by a non-nucleophilic base such as DIPEA (2.0 eq).
-
Stir: Allow the mixture to stir at room temperature (20-25°C) for 15-30 minutes. This forms the activated ester.
-
Amine Addition: Add the desired amine (1.2 eq) to the pre-activated mixture.
-
Reaction: Continue stirring at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and perform standard aqueous washes (e.g., with 5% LiCl to remove DMF, followed by saturated NaHCO₃ and brine).[7]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature. Purify the crude product by column chromatography.
Table 1: Comparison of Amide Coupling Conditions
| Parameter | High-Risk Method (Avoid) | Recommended Low-Risk Method | Rationale for Recommendation |
| Temperature | > 80°C | Room Temperature (20-25°C) | Prevents thermal decarboxylation.[3] |
| Activation | Direct heating with amine | In situ activation with HATU/DIPEA | Avoids acid-base salt formation and allows for mild conditions.[6] |
| Reaction Time | Potentially >12 hours | 1-4 hours | Rapid conversion minimizes exposure of the starting material to reaction conditions.[7][9] |
| Atmosphere | Air | Inert (Nitrogen or Argon) | Protects sensitive reagents and intermediates from moisture. |
Section 4: Visualization of Key Processes
Diagram 1: Proposed Decarboxylation Mechanism
Caption: Proposed mechanism for the decarboxylation of the target compound.
Diagram 2: Experimental Workflow for Preventing Decarboxylation
Caption: Decision workflow for handling the acid to prevent degradation.
References
- 1. The decarboxylation of some heterocyclic acetic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Decarboxylation - Wikipedia [en.wikipedia.org]
- 3. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 4. SATHEE: Chemistry Decarboxylation Reaction [satheeneet.iitk.ac.in]
- 5. lookchem.com [lookchem.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. Amide synthesis by acylation [organic-chemistry.org]
- 9. Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Page loading... [wap.guidechem.com]
- 12. echemi.com [echemi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Page loading... [guidechem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas [organic-chemistry.org]
- 17. apolloscientific.co.uk [apolloscientific.co.uk]
stability of 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid in different solvents
Technical Support Center: 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid
Introduction: Navigating the Stability of a Key Heterocyclic Building Block
Welcome to the technical support guide for this compound. This molecule is a valuable intermediate in medicinal chemistry and drug development, prized for its unique substitution pattern which allows for diverse synthetic transformations. However, the very features that make it synthetically useful—the electrophilic bromine atom and the imidazole core—also render it susceptible to degradation under various experimental conditions.
This guide is designed for researchers and drug development professionals. It moves beyond a simple data sheet to provide a framework for anticipating, diagnosing, and systematically evaluating the stability of this compound in your own experimental setups. We will explore the underlying chemical principles governing its stability and provide actionable troubleshooting protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of this compound?
A1: The molecule possesses three main areas susceptible to degradation:
-
The Carbon-Bromine Bond: The C2 position on the imidazole ring is electron-deficient, making the bromo substituent a potential leaving group. It is susceptible to nucleophilic displacement by solvents (especially protic solvents), bases, or other nucleophiles in the reaction mixture.
-
The Imidazole Ring: Imidazole rings, while aromatic, can be prone to oxidation, particularly when exposed to strong oxidants, air (autoxidation, often base-mediated), or light (photodegradation).[1]
-
The Carboxylic Acid Group: This group can undergo esterification in alcohol-based solvents, especially under acidic conditions or at elevated temperatures. It also dictates the pH-dependent solubility and stability of the molecule.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The pH of the medium is a critical factor.
-
Acidic Conditions (pH < 4): Generally, the compound is expected to be more stable. The imidazole ring will be protonated, which can decrease its susceptibility to oxidation but may not fully prevent hydrolysis.
-
Neutral Conditions (pH ~7): Stability is moderate, but slow hydrolysis or photolytic degradation can occur over extended periods.
-
Basic Conditions (pH > 8): The compound is highly vulnerable. The deprotonated carboxylic acid increases aqueous solubility, but the imidazole ring is more susceptible to base-mediated autoxidation.[1] Furthermore, hydroxide ions can act as nucleophiles, potentially leading to the displacement of the bromide and formation of a 2-hydroxy-imidazole derivative.
Q3: Which solvents are recommended for short-term handling versus long-term storage?
A3:
-
For Short-Term Use (e.g., preparing for a reaction): Polar aprotic solvents like Acetonitrile (ACN), Tetrahydrofuran (THF), or Dimethylformamide (DMF) are generally preferred. These solvents are less likely to act as nucleophiles to displace the bromine atom.[2][3]
-
For Long-Term Storage (Solutions): If storage in solution is unavoidable, storing at low temperatures (-20°C to -80°C) in a high-purity polar aprotic solvent like ACN or DMSO is the best practice.[4] Always blanket with an inert gas (Argon or Nitrogen) to minimize exposure to oxygen and moisture. However, storage as a dry solid in a desiccated, dark environment at ≤4°C is strongly recommended for maximum shelf-life.
Q4: My solution of the compound in methanol turned yellow overnight. What happened?
A4: This is a classic sign of degradation. The yellowing is likely due to the formation of multiple chromophoric degradation products. The primary suspects in methanol are:
-
Solvolysis: Methanol acting as a nucleophile to displace the bromine, forming 2-methoxy-1-methyl-1H-imidazole-4-carboxylic acid.
-
Esterification: Reaction of the carboxylic acid with methanol to form the methyl ester. This is accelerated by heat or acidic impurities.
-
Oxidative Degradation: Trace impurities or dissolved oxygen could be promoting the oxidation of the imidazole ring.[1] You should immediately analyze the sample by HPLC or LC-MS to identify the impurities (see Troubleshooting Guide below).
Troubleshooting Guide: Diagnosing Stability Issues
This section addresses common experimental observations that indicate compound instability.
Issue 1: Purity Decrease or Appearance of New Peaks in HPLC
-
Observation: A freshly prepared solution shows a single peak by HPLC, but after 24 hours at room temperature, new peaks appear and the main peak area decreases.
-
Underlying Cause: This indicates chemical degradation. The identity of the degradants depends on the solvent and conditions.
-
Troubleshooting Workflow:
-
Characterize Degradants: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to get the molecular weights of the new peaks. This is the fastest way to hypothesize their structures.
-
A mass increase of +1 Da (after loss of Br) suggests hydrolysis (replacement of Br with OH).
-
A mass increase of +16 Da suggests oxidation.
-
A mass increase corresponding to the solvent molecule (e.g., +15 for MeO- from MeOH) suggests solvolysis.
-
-
Perform a Forced Degradation Study: This is a systematic way to understand the molecule's vulnerabilities.[5][6][7] It involves intentionally exposing the compound to harsh conditions to generate potential degradants. (See Protocol 1 ).
-
Switch Solvents: If you are using a protic solvent (like methanol or ethanol), immediately switch to a polar aprotic solvent like acetonitrile (ACN).[2] ACN is generally a much more inert choice for compounds with leaving groups.
-
Issue 2: Solution Discoloration (e.g., Yellowing, Browning)
-
Observation: The solution, initially colorless, develops a yellow or brown tint upon standing, especially when exposed to light or air.
-
Underlying Cause: This is often indicative of oxidative or photolytic degradation.[1] The formation of conjugated systems or polymeric byproducts can lead to color.
-
Troubleshooting Workflow:
-
Protect from Light: Repeat the experiment using amber vials or by wrapping the container in aluminum foil. If the discoloration is prevented or slowed, photodegradation is a key pathway.
-
De-gas Solvents: Use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen. Prepare your solutions under an inert atmosphere. If this stabilizes the solution, oxidative degradation is the culprit.
-
Add an Antioxidant (for research purposes only): In some cases, for non-GMP research applications, adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) can help diagnose if radical-mediated oxidation is occurring.
-
Issue 3: Precipitation or Cloudiness in Solution
-
Observation: A clear solution becomes cloudy or a precipitate forms over time.
-
Underlying Cause: This can be due to two primary reasons:
-
Formation of an Insoluble Degradant: A degradation product may have lower solubility in the chosen solvent than the parent compound.
-
Change in pH: Absorption of atmospheric CO2 can lower the pH of unbuffered or basic solutions, potentially causing a carboxylic acid to precipitate if its protonated form is less soluble.
-
-
Troubleshooting Workflow:
-
Analyze Both Supernatant and Precipitate: If possible, separate the solid and liquid phases. Dissolve the precipitate in a stronger solvent (like DMSO) and analyze both fractions by HPLC/LC-MS. This will confirm if the precipitate is a degradant or the parent compound crashing out.
-
Buffer the Solution: If working in an aqueous medium, use a suitable buffer (e.g., phosphate or acetate) to maintain a constant pH. This will prevent pH drift and solubility changes. Be aware that buffer components themselves can sometimes catalyze degradation.[8]
-
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary degradation routes that should be considered when working with this compound.
Caption: Key degradation pathways for the target molecule.
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Workflow
This protocol is designed to rapidly identify the degradation pathways of the compound under various stress conditions, as recommended by ICH guidelines.[5][7]
References
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 7. ajrconline.org [ajrconline.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Amidation Reactions Involving Hindered Imidazoles
Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This guide is designed to provide expert insights and practical solutions for the unique challenges encountered during amidation reactions with sterically hindered imidazoles. We understand that these substrates can be particularly recalcitrant, often leading to low yields, incomplete reactions, or complex side-product profiles. This resource, presented in a troubleshooting-focused question-and-answer format, aims to demystify these complexities and empower you to optimize your synthetic strategies.
Troubleshooting Guide: Common Issues & Solutions
Q1: My amidation reaction with a hindered imidazole is showing very low to no conversion. What are the likely causes and how can I fix it?
A1: This is a classic issue when dealing with sterically demanding substrates. The low reactivity stems from the hindered nature of the imidazole nitrogen, which impedes its nucleophilic attack on the activated carboxylic acid. Here’s a systematic approach to troubleshoot this problem:
1. Re-evaluate Your Coupling Reagent: Standard coupling reagents may not be potent enough. For hindered systems, more powerful activating agents are often required.
-
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are excellent starting points. HATU, in particular, is known to react faster and can be more effective for challenging couplings.[1] The inclusion of the HOAt anion in HATU, as opposed to the HOBt anion in HBTU, leads to more reactive acylating species.
-
Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another robust option that can overcome steric barriers. It's known to be effective in coupling N-protected N-methyl amino acids, which share similar steric challenges.[1]
-
Newer Generation Reagents: Consider COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), which has coupling efficiencies comparable to HATU but with improved safety and solubility profiles.[2]
2. Consider Acyl Fluoride Intermediates: For particularly stubborn cases, converting the carboxylic acid to an acyl fluoride in situ can be highly effective. Acyl fluorides are more reactive than their chloride counterparts and often lead to cleaner reactions with fewer side products.[3][4][5][6]
-
Protocol: A recommended method involves using a fluorinating agent like BTFFH (N,N,N',N'-Bis(tetramethylene)formamidinium hexafluorophosphate) at elevated temperatures. This approach has proven successful for coupling sterically hindered carboxylic acids with hindered or electron-deficient amines where standard methods have failed.[3][4][6]
3. Optimize Reaction Conditions:
-
Temperature: Don't hesitate to increase the reaction temperature. While room temperature is ideal for many amidations, hindered substrates often require thermal energy to overcome the activation barrier. Reactions can be run at temperatures ranging from 40°C to reflux, depending on solvent and substrate stability.[3][4]
-
Reaction Time: These reactions are often slow. Monitor progress by TLC or LC-MS and be prepared for extended reaction times (24-72 hours).
-
Solvent: Aprotic polar solvents like DMF or NMP are generally good choices as they can help to solvate the reactants and facilitate the reaction. However, be aware that DMF can react with some reagents like BTC (triphosgene).[2]
Q2: My reaction is messy, with multiple side products. What are the common side reactions and how can I mitigate them?
A2: Side product formation is a frequent complication. Identifying the likely culprits is the first step toward a cleaner reaction.
1. N-Acylurea Formation (with Carbodiimides): If you are using a carbodiimide like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[7]
-
Mitigation: The solution is to add a nucleophilic catalyst, such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure® . These additives intercept the O-acylisourea to form an active ester that is more reactive towards the amine and less prone to rearrangement.[7] Running the reaction at a lower temperature (e.g., 0°C) can also suppress this side reaction.[7]
2. Guanidinium By-product Formation (with Uronium/Aminium Reagents): Reagents like HATU or HBTU can react directly with the amine, forming a guanidinium by-product and consuming your starting material.
-
Mitigation: The order of addition is critical here. Always pre-activate the carboxylic acid with the coupling reagent for a few minutes before adding the hindered imidazole. This ensures the formation of the active ester before the amine is introduced, minimizing the opportunity for the side reaction to occur.
3. Racemization: If your carboxylic acid has a chiral center alpha to the carbonyl group, there is a risk of epimerization, especially under harsh conditions or with certain reagents.
-
Mitigation: The addition of HOBt or, even more effectively, HOAt (1-Hydroxy-7-azabenzotriazole) can significantly suppress racemization.[8] Using coupling reagents that incorporate these additives, like HATU, is a good strategy.[1] Novel reagents like ynamides have also shown remarkable ability to suppress racemization.[9]
Q3: I've managed to form my desired amide, but purification is proving to be a nightmare. What are the best strategies for purifying hindered imidazole amides?
A3: Purification can be challenging due to the similar polarities of starting materials, by-products, and the final product.
1. Acid-Base Extraction: This is a powerful first-line approach.
-
If your product is basic: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate or DCM). Wash with a dilute aqueous acid (e.g., 1 M HCl) to protonate and extract any unreacted basic imidazole starting material.[10] Then, wash with a dilute aqueous base (e.g., saturated NaHCO₃) to remove the acidic carboxylic acid and by-products like HOBt.
-
If your product is neutral/weakly basic: The unreacted hindered imidazole may be less basic. An acidic wash should still be attempted.
2. Chromatography:
-
Optimize Your Mobile Phase: If co-elution is an issue, switching to a gradient elution can improve separation.[10] Experiment with different solvent systems. For imidazole derivatives, systems like ethyl acetate/hexanes or DCM/methanol are common starting points.[10] Adding a small amount of a tertiary amine (e.g., 0.1-1% triethylamine) to the eluent can help to reduce tailing of basic compounds on silica gel.
-
Alternative Stationary Phases: If silica gel fails, consider using alumina (basic or neutral) or reverse-phase chromatography.
3. Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining very pure material.[11]
-
Solvent Screening: Test a variety of solvents to find one in which your product is soluble when hot but sparingly soluble when cold.[10] Common solvents for amides include ethanol, acetonitrile, and 1,4-dioxane.[11]
Frequently Asked Questions (FAQs)
Q: Which non-nucleophilic base should I use with my coupling reagent?
A: Diisopropylethylamine (DIPEA) is the most common choice as its bulky nature prevents it from competing as a nucleophile. N-Methylmorpholine (NMM) is another good, less hindered alternative.
Q: Can I use an acyl chloride directly with my hindered imidazole?
A: While it's a direct approach, it often requires harsh conditions (e.g., high temperatures) and a stoichiometric amount of a non-nucleophilic base to scavenge the HCl generated.[12] This can lead to decomposition. Generating the acyl chloride and using it immediately is an option, but in situ formation of an acyl fluoride is often a cleaner and more effective method for hindered substrates.[3][4][6]
Q: Are there alternative reactions to standard amide coupling for these substrates?
A: Yes. If standard methods fail, consider:
-
Transamidation: This involves reacting an existing amide with your hindered imidazole. This often requires a catalyst (e.g., imidazolium chloride) or harsh conditions, but can be effective in certain cases.[13][14][15]
-
Mitsunobu Reaction: This reaction can be used to N-alkylate an imidazole with an alcohol, which could be an alternative route to your target molecule if the structure allows. It's known to be effective for sterically demanding substrates.[16]
Visualizing the Workflow
Troubleshooting Logic for Low Conversion
Caption: Decision tree for addressing low reaction conversion.
Amide Coupling General Mechanism
Caption: Generalized two-step mechanism for amide bond formation.
Data Summary: Coupling Reagent Selection
| Reagent Class | Examples | Strengths for Hindered Substrates | Potential Downsides |
| Uronium/Aminium | HATU, HBTU, COMU | High reactivity, fast kinetics. HATU is excellent for reducing racemization.[1] | Can form guanidinium by-products with amines. |
| Phosphonium | PyBOP, PyAOP | Very effective, particularly for N-methylated or hindered amino acids.[1] | Can be more expensive. |
| Carbodiimides | DCC, DIC, EDC | Inexpensive and widely used. | Prone to N-acylurea formation; often requires additives (HOBt, Oxyma).[1][7] |
| Acyl Fluoride Precursors | BTFFH, TFFH | Highly effective for the most challenging, sterically hindered substrates.[3][4][6] | May require elevated temperatures. |
Protocol: Amidation of a Hindered Imidazole using HATU
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1-0.5 M).
-
Pre-activation: Stir the solution at room temperature for 5-10 minutes.
-
Base Addition: Add a non-nucleophilic base, such as DIPEA (2.0-3.0 eq).
-
Amine Addition: Add the hindered imidazole (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. If no significant conversion is observed after 12-24 hours, gradually increase the temperature to 40-60°C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and perform sequential aqueous washes with 1 M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization.
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amide Activation in Ground and Excited States - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imidazolium Chloride: An Efficient Catalyst for Transamidation of Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 2-Bromo-1-methyl-1H-imidazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the purification of crude 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid. As a Senior Application Scientist, this resource is designed to address common challenges encountered during the purification process, offering logical, field-tested solutions to ensure the high purity of your final compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My NMR spectrum shows more than one set of imidazole proton signals. What are the likely impurities?
Answer:
The presence of additional signals in the aromatic region of the 1H NMR spectrum often indicates the presence of structurally related impurities. The most common of these are the starting material and over-brominated products.
-
Unreacted Starting Material: The presence of 1-methyl-1H-imidazole-4-carboxylic acid is a common impurity if the bromination reaction has not gone to completion.
-
Di-brominated Impurity: Over-bromination can lead to the formation of 2,5-dibromo-1-methyl-1H-imidazole-4-carboxylic acid. A patent for a similar synthesis highlights the challenge of mono- and di-bromo product formation and the difficulty in their separation due to similar polarities[1].
Question 2: My crude product is a persistent off-white or yellowish color. What is causing this discoloration and how can I remove it?
Answer:
Discoloration in the crude product typically arises from two main sources:
-
Residual Bromine: Traces of the brominating agent (e.g., molecular bromine or N-bromosuccinimide byproducts) can remain in the crude product, imparting a yellow or brownish hue.
-
Formation of Colored Byproducts: Minor side reactions can generate colored, often polymeric, impurities.
To address discoloration, the following steps are recommended:
-
Aqueous Work-up: During the work-up of your reaction, washing the organic layer with an aqueous solution of a reducing agent, such as sodium thiosulfate (Na2S2O3) or sodium bisulfite (NaHSO3), will quench and remove any unreacted bromine.
-
Activated Charcoal Treatment: If the discoloration persists after a thorough work-up, a decolorizing step with activated charcoal during recrystallization can be effective.
Question 3: I am having difficulty purifying my compound by column chromatography. The fractions are not clean, and I have low recovery.
Answer:
Column chromatography can be challenging for this compound due to its polarity and potential for interaction with the silica gel. Here are some key considerations and troubleshooting tips:
-
Stationary Phase: Standard silica gel is acidic and can lead to peak tailing and sometimes degradation of imidazole compounds. Using a deactivated silica gel (e.g., by treating with triethylamine) or an alternative stationary phase like alumina (basic or neutral) may improve separation.
-
Mobile Phase Selection: A gradient elution is often necessary. Start with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increase the polarity by adding methanol. A small amount of acetic acid or formic acid in the mobile phase can help to suppress the ionization of the carboxylic acid group and reduce tailing.
-
Sample Loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column can lead to a more uniform application and better separation.
Question 4: My recrystallization is not working well. Either the compound "oils out" or the recovery is very low.
Answer:
Successful recrystallization depends heavily on the choice of solvent. The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
"Oiling out" : This occurs when the compound is too soluble in the hot solvent, and upon cooling, it separates as a liquid rather than forming crystals. To remedy this, you can try a less polar solvent or a solvent mixture.
-
Low Recovery : This can happen if the compound is too soluble in the solvent even at low temperatures, or if too much solvent was used.
For this compound, which is a polar molecule, polar solvents are generally required. A mixed solvent system often provides the best results. Consider trying the following:
-
Ethanol/Water
-
Methanol/Water
-
Isopropanol/Water
The key is to dissolve the crude product in the minimum amount of the hot alcohol and then slowly add hot water until the solution becomes slightly cloudy. Then, add a few more drops of the hot alcohol until the solution is clear again. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: Based on the typical synthetic route involving the bromination of 1-methyl-1H-imidazole-4-carboxylic acid, the most probable impurities are:
-
1-methyl-1H-imidazole-4-carboxylic acid (Starting Material): Due to incomplete reaction.
-
2,5-dibromo-1-methyl-1H-imidazole-4-carboxylic acid (Over-brominated product): From the reaction of the product with excess brominating agent. The imidazole ring is susceptible to further electrophilic substitution[2].
-
Positional Isomers: Depending on the reaction conditions, small amounts of other brominated isomers might be formed.
| Impurity | Structure | Reason for Formation | Removal Strategy |
| 1-methyl-1H-imidazole-4-carboxylic acid | Incomplete bromination reaction. | Recrystallization, Column Chromatography | |
| 2,5-dibromo-1-methyl-1H-imidazole-4-carboxylic acid | Reaction with excess brominating agent. | Careful control of stoichiometry, Column Chromatography |
Q2: What is the recommended procedure for recrystallizing crude this compound?
A2: A detailed, step-by-step protocol for recrystallization is provided below. This procedure is a general guideline and may need to be optimized for your specific crude material.
Experimental Protocol: Recrystallization
-
Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvent systems (e.g., ethanol/water, methanol/water, isopropanol/water) to find the optimal one.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot alcohol (e.g., ethanol) to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: If using a mixed solvent system, slowly add hot water to the clear alcoholic solution until it becomes persistently turbid. Then, add a few drops of the hot alcohol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Q3: Can you provide a general protocol for purification by column chromatography?
A3: The following is a general protocol for the purification of this compound using silica gel chromatography.
Experimental Protocol: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or ethyl acetate/hexanes 1:9).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 10% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate and then adding methanol).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization of Purification Workflow
The following diagram illustrates a typical workflow for the purification and analysis of crude this compound.
Caption: Purification and Analysis Workflow.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid
For researchers and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of successful pharmaceutical innovation. Substituted imidazoles, in particular, represent a class of molecules with diverse biological activities, making their precise characterization paramount. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid (CAS No. 852181-03-4), a key building block in medicinal chemistry.[1]
This document moves beyond a simple listing of expected chemical shifts. It offers a comparative analysis, drawing on data from structurally related analogs to explain the electronic and structural factors that govern the NMR landscape of the target molecule. By understanding the "why" behind the spectral data, researchers can gain a more profound insight into their molecules and enhance their analytical capabilities.
The Importance of NMR in Heterocyclic Drug Discovery
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. For substituted imidazoles, ¹H and ¹³C NMR provide critical information on:
-
Substitution Pattern: The number, chemical shifts, and coupling constants of protons and carbons on the imidazole ring definitively establish the positions of substituents.
-
Electronic Environment: Chemical shifts are highly sensitive to the electron-donating or electron-withdrawing nature of substituents, offering insights into the molecule's reactivity and potential intermolecular interactions.
-
Purity and Stability: NMR can readily identify impurities and degradation products, which is crucial for quality control in drug development.
Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible NMR data, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, providing a clear and reliable method for characterizing the title compound and its analogs.
1. Sample Preparation: a. Weigh approximately 5-10 mg of this compound. b. Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the exchangeable carboxylic acid proton. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm). d. Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy: a. Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. b. Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans. c. Process the data with an exponential line broadening of 0.3 Hz.
3. ¹³C NMR Spectroscopy: a. Acquire the spectrum using a proton-decoupled pulse sequence. b. Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio. c. Process the data with an exponential line broadening of 1-2 Hz.
Analysis and Comparison of ¹H NMR Spectra
The ¹H NMR spectrum of this compound is expected to show two key signals in the aromatic region and one in the aliphatic region, corresponding to the imidazole ring proton, the N-methyl protons, and the carboxylic acid proton.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| H-5 | 7.8 - 8.2 | Singlet (s) | The sole proton on the imidazole ring. Its chemical shift is influenced by the adjacent electron-withdrawing carboxylic acid group and the bromine atom, leading to a downfield shift. |
| N-CH₃ | 3.8 - 4.1 | Singlet (s) | The methyl group attached to the nitrogen atom. Its chemical shift is typical for N-methyl groups in imidazole systems. |
| COOH | 12.0 - 13.5 | Broad Singlet (br s) | The acidic proton of the carboxylic acid. The chemical shift can be highly variable and concentration-dependent. It may exchange with residual water in the solvent. |
Comparative ¹H NMR Data of Related Imidazole Derivatives
To substantiate the predicted chemical shifts, a comparison with experimentally determined data from similar compounds is invaluable.
| Compound | H-5 (ppm) | N-CH₃ (ppm) | Other Protons (ppm) | Reference |
| 1-methylimidazole | 7.01 | 3.64 | H-2: 7.39, H-4: 6.86 | --INVALID-LINK-- |
| 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde | 7.80 | 3.92 | CHO: 9.62 | --INVALID-LINK-- |
| 4-bromo-2-nitro-1H-imidazole | 7.76 | - | - | --INVALID-LINK-- |
The data from 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde is particularly insightful. The H-5 proton at 7.80 ppm in this analog strongly supports the predicted downfield shift for the H-5 proton in our target molecule, which is similarly influenced by a bromine at position 2 and an electron-withdrawing group at position 4. The N-methyl signal at 3.92 ppm in the same analog also aligns well with our prediction.
Analysis and Comparison of ¹³C NMR Spectra
The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule. We expect to see five distinct signals for this compound.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | 160 - 165 | The carboxylic acid carbonyl carbon, typically found in this region for heterocyclic carboxylic acids. |
| C-2 | 115 - 125 | The carbon bearing the bromine atom. The strong shielding effect of bromine will shift this signal upfield compared to an unsubstituted C-2. |
| C-4 | 138 - 142 | The carbon attached to the carboxylic acid group. This quaternary carbon will be downfield due to the deshielding effect of the carboxyl group. |
| C-5 | 125 - 130 | The protonated carbon of the imidazole ring. Its chemical shift is influenced by the adjacent C-4 and N-1. |
| N-CH₃ | 33 - 37 | The N-methyl carbon, consistent with other N-methylated imidazoles. |
Comparative ¹³C NMR Data of Related Imidazole Derivatives
| Compound | C-2 (ppm) | C-4 (ppm) | C-5 (ppm) | N-CH₃ (ppm) | Other Carbons (ppm) | Reference |
| Imidazole | 135.9 | 122.1 | 122.1 | - | - | --INVALID-LINK-- |
| 1-methylimidazole | 137.2 | 129.5 | 121.2 | 33.1 | - | --INVALID-LINK-- |
| 4-bromo-1H-imidazole | 138.1 | 108.6 | 122.7 | - | - | --INVALID-LINK-- |
The ¹³C data for 4-bromo-1H-imidazole shows the significant upfield shift of the brominated carbon (C-4 in that case) to 108.6 ppm. A similar effect is anticipated for C-2 in our target molecule. The chemical shifts for the other ring carbons in the analogs provide a solid foundation for our predictions. The carboxylic acid carbon generally appears in the 160-185 ppm range.[2]
Visualizing the Structure and NMR Assignments
To visually represent the relationships between the structure and the expected NMR signals, the following diagrams are provided.
Figure 1. Molecular structure of this compound with key atoms labeled.
Figure 2. Predicted ¹H and ¹³C NMR signal assignments for the target molecule.
Conclusion
The structural elucidation of this compound can be confidently achieved through a combined analysis of ¹H and ¹³C NMR spectroscopy. While direct experimental data for this specific molecule is not widely published, a thorough comparison with structurally related analogs allows for a robust prediction of its spectral features. The electron-withdrawing effects of the bromine atom and the carboxylic acid group are expected to significantly influence the chemical shifts of the imidazole ring, providing a unique spectroscopic fingerprint. This guide provides researchers with the foundational knowledge and comparative data necessary to interpret the NMR spectra of this and similar substituted imidazoles, thereby facilitating the advancement of their research and development endeavors.
References
A Comparative Guide to the Mass Spectrometry Analysis of 2-Bromo-1-methyl-1H-imidazole-4-carboxylic Acid
Abstract
This guide provides a comprehensive, in-depth analysis of 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid using mass spectrometry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a comparative analysis of ionization techniques, a detailed exploration of fragmentation pathways, and a juxtaposition with alternative analytical methods. Every protocol is presented as a self-validating system, grounded in established scientific principles and supported by authoritative references to ensure technical accuracy and trustworthiness. Through detailed explanations, structured data tables, and visual diagrams, this guide aims to equip the reader with the expertise to confidently characterize this and similar halogenated heterocyclic compounds.
Introduction: The Analytical Challenge
This compound (C₅H₅BrN₂O₂) is a substituted imidazole derivative.[1][2] Such halogenated heterocyclic compounds are significant building blocks in medicinal chemistry and materials science. Accurate and unambiguous structural confirmation is paramount for quality control, reaction monitoring, and regulatory submission. Mass spectrometry (MS) stands out as a primary analytical tool due to its exceptional sensitivity, speed, and ability to provide precise molecular weight and structural information.[3]
This guide will systematically compare and contrast various MS-based approaches for the analysis of this specific molecule, providing the logical framework for method selection and data interpretation.
Foundational Mass Spectrometry Data
Before delving into comparative analysis, it is crucial to establish the fundamental properties of the target analyte.
-
Molecular Formula: C₅H₅BrN₂O₂[1]
-
Molecular Weight: 205.011 g/mol [1]
-
Key Structural Features:
-
An acidic carboxylic acid group (-COOH)
-
A tertiary amine within the imidazole ring
-
A bromine atom, which has two abundant isotopes (⁷⁹Br and ⁸¹Br) with a near 1:1 natural abundance.
-
The presence of bromine is a key diagnostic feature. The mass spectrum of the intact molecule will exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by approximately 2 Daltons (Da). This "M, M+2" pattern is a powerful confirmation of the presence of a single bromine atom.
Comparison of Ionization Techniques
The choice of ionization source is the most critical parameter in designing an MS experiment. It dictates the form of the initial ion and, consequently, the entire analytical workflow. For a molecule like this compound, the primary candidates are soft ionization techniques that minimize in-source fragmentation.[4]
| Ionization Technique | Typical Ion(s) Formed | Suitability for Analyte | Rationale & Key Insights |
| Electrospray Ionization (ESI) | [M-H]⁻, [M+H]⁺ | Excellent | ESI is ideal for polar, ionizable molecules.[5] The carboxylic acid group is readily deprotonated, making Negative Ion Mode ESI ([M-H]⁻) the most sensitive and logical choice.[6][7] Positive mode ([M+H]⁺) is also viable due to the nitrogen atoms in the imidazole ring but may be less efficient. |
| Atmospheric Pressure Chemical Ionization (APCI) | [M-H]⁻, [M+H]⁺ | Good Alternative | APCI is suitable for less polar small molecules.[5][8] While ESI is generally preferred for this analyte, APCI could be advantageous if the sample is introduced in a less polar solvent system where ESI efficiency might decrease. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | [M+H]⁺, [M+Na]⁺ | Not Recommended | MALDI is typically employed for large molecules like proteins.[5] For small molecules, the low mass region is often obscured by matrix-related ion signals, making identification difficult.[5] |
High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Confirmation
While nominal mass can suggest an identity, only High-Resolution Mass Spectrometry (HRMS), typically using Orbitrap or Time-of-Flight (TOF) analyzers, can provide the mass accuracy required to confirm the elemental composition.
-
Monoisotopic Mass of C₅H₅⁷⁹BrN₂O₂: 203.9589
-
Monoisotopic Mass of C₅H₅⁸¹BrN₂O₂: 205.9568
An HRMS instrument can measure these masses to within 5 parts-per-million (ppm) of their theoretical values, providing strong evidence for the chemical formula and ruling out other isobaric (same nominal mass, different formula) possibilities.
Tandem Mass Spectrometry (MS/MS): A Deep Dive into Fragmentation
Tandem mass spectrometry (MS/MS) is essential for structural elucidation.[9][10] In this process, the parent ion (precursor ion) is isolated, fragmented via Collision-Induced Dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern serves as a structural fingerprint.
Given that negative ion mode ESI is optimal, we will focus on the fragmentation of the [M-H]⁻ precursor ion at m/z 203.9/205.9 .
Predicted Fragmentation Pathway
The most logical and energetically favorable fragmentation pathways involve the loss of small, stable neutral molecules.
-
Decarboxylation (Loss of CO₂): The primary and most expected fragmentation is the loss of carbon dioxide (44 Da) from the carboxylate anion. This is a classic fragmentation pathway for carboxylic acids.[11]
-
Loss of HBr: Cleavage of the carbon-bromine bond, accompanied by a hydrogen rearrangement, can lead to the loss of hydrogen bromide (80/82 Da).
-
Ring Cleavage: While less common for stable aromatic rings, high collision energies can induce fragmentation of the imidazole ring itself.[12]
The following diagram illustrates the predicted fragmentation cascade.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 852181-03-4 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. zefsci.com [zefsci.com]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the SAR Landscape of 2-Bromo-1-methyl-1H-imidazole-4-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutics. The inherent functionalities of this molecule—a reactive bromine atom, a methyl group influencing steric and electronic properties, and a carboxylic acid for potential salt formation or further derivatization—offer multiple avenues for chemical modification to modulate biological activity. This guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of derivatives based on this core, drawing upon established principles of medicinal chemistry and data from analogous imidazole-based compounds.
While specific, in-depth SAR studies on a broad series of this compound derivatives are not extensively available in publicly accessible literature, this guide will extrapolate from the known biological activities of related imidazole carboxamides and carboxylic acids to provide a predictive framework for designing and evaluating new chemical entities. We will explore the potential impact of modifications at key positions on the imidazole ring and the carboxylic acid moiety, with a focus on anticancer and antimicrobial applications.
The Core Scaffold: A Privileged Structure in Medicinal Chemistry
The imidazole ring is a well-established "privileged structure" in drug discovery, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive scaffold for targeting a wide range of biological targets, including enzymes and receptors. The this compound core (Figure 1) offers distinct points for chemical diversification:
-
C2-Position (Bromo group): The bromine atom can serve as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a variety of substituents. It can also act as a hydrogen bond acceptor or participate in halogen bonding.
-
N1-Position (Methyl group): The methyl group caps one of the nitrogen atoms, preventing tautomerization and providing a defined steric and electronic environment.
-
C4-Position (Carboxylic acid): This functional group is a key site for forming amides, esters, and other derivatives. It can also participate in crucial hydrogen bonding interactions with biological targets.
-
C5-Position: This position is available for substitution, which can influence the overall electronic properties and steric profile of the molecule.
dot
Caption: The core chemical structure of this compound.
Structure-Activity Relationship (SAR) Insights
Based on SAR studies of analogous imidazole carboxamides and other related heterocyclic compounds, we can infer the likely impact of structural modifications on the biological activity of this compound derivatives.
Modifications at the C4-Carboxamide Position
The conversion of the carboxylic acid to a carboxamide is a common strategy in medicinal chemistry to improve cell permeability and introduce additional points of interaction. The nature of the amine used to form the amide bond is critical for determining the biological activity.
Table 1: Hypothetical SAR of N-Substituted 2-Bromo-1-methyl-1H-imidazole-4-carboxamides
| Compound ID | R Group (at Carboxamide Nitrogen) | Predicted Activity | Rationale |
| 1a | -H | Low | Primary amides are often less potent due to high polarity and potential for rapid metabolism. |
| 1b | -CH3 | Moderate | Small alkyl groups can improve lipophilicity and cell penetration. |
| 1c | -Cyclopropyl | Moderate to High | Introduction of a small, rigid ring can improve binding affinity by reducing conformational entropy upon binding. |
| 1d | -Phenyl | Variable | Aromatic rings can engage in π-π stacking interactions with the target protein. Substitution on the phenyl ring will be critical. |
| 1e | -4-Fluorophenyl | Potentially High | The fluorine atom can act as a hydrogen bond acceptor and may improve metabolic stability. |
| 1f | -(CH2)2-N(CH3)2 | Potentially High | A basic amine can form salt bridges with acidic residues in the target protein and improve aqueous solubility. |
dot
References
A Senior Application Scientist's Guide to the Biological Validation of Novel Imidazole Compounds
Introduction: Beyond the Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast array of biological activities.[1] Its unique electronic and structural properties allow for diverse interactions with biological targets, leading to applications in oncology, infectious diseases, and inflammatory conditions.[2][3] However, the journey from a newly synthesized imidazole derivative to a validated lead compound is a rigorous, multi-stage process. A novel structure is merely a hypothesis; its biological activity is the evidence waiting to be uncovered.
This guide provides a comprehensive, field-proven framework for the systematic validation of novel imidazole compounds. We will move beyond rigid templates to embrace a logical, hierarchical workflow that builds a robust data package for your molecule. As senior application scientists, our goal is not just to generate data, but to build a compelling scientific narrative that justifies continued development. We will explore the causality behind experimental choices, establish self-validating protocols, and ground our findings in authoritative science.
The Hierarchical Validation Workflow: From Prediction to Preclinical Proof
A successful validation strategy does not begin with complex animal models. Instead, it follows a cost-effective, tiered approach that filters compounds based on accumulating evidence. This workflow maximizes resource efficiency by weeding out non-viable candidates early and focusing intensive efforts on the most promising molecules. Each phase generates critical data that informs the decision to proceed to the next.
Caption: Hierarchical workflow for validating novel imidazole compounds.
Phase 1: Foundational Profiling - In Silico & In Vitro Viability
The initial phase establishes the fundamental "drug-likeness" and safety profile of your compound. A molecule with potent activity but poor metabolic stability or high toxicity to healthy cells is unlikely to succeed.
A. In Silico ADMET Prediction
Before committing to costly and time-consuming synthesis and wet-lab experiments, computational tools can provide a valuable forecast of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[4] This step helps to identify potential liabilities early.
Rationale: Poor ADMET properties are a primary cause of drug failure in later stages of development.[4] In silico screening allows for the rapid evaluation of large numbers of virtual compounds, helping to prioritize which derivatives to synthesize and test.[5] Web-based tools like admetSAR and SwissADME provide free and accessible platforms for these predictions.
Key Parameters to Evaluate:
-
Lipinski's Rule of Five: Assesses drug-likeness and potential for oral bioavailability.[6]
-
Aqueous Solubility: Crucial for absorption and formulation.
-
CYP450 Inhibition/Metabolism: Predicts potential for drug-drug interactions.[7]
-
hERG Inhibition: A critical indicator of potential cardiotoxicity.
-
Blood-Brain Barrier (BBB) Penetration: Important for neurologically active compounds.
B. General Cytotoxicity Screening
The first and most critical in vitro step is to determine the compound's effect on cell viability. This is essential for establishing a therapeutic window —the concentration range where the compound elicits its desired biological effect without causing unacceptable toxicity to healthy cells. This is typically performed against a panel of both cancerous and non-cancerous cell lines.
Rationale: This initial screen serves multiple purposes. For anticancer drug discovery, it identifies compounds that are selectively toxic to cancer cells over normal cells.[8] For antimicrobial or anti-inflammatory development, it establishes a concentration limit for subsequent assays to ensure that the observed effects are not simply due to general toxicity.[9][10]
Comparative Analysis of Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures mitochondrial reductase activity in viable cells.[11] | Inexpensive, well-established. | Endpoint assay, potential for compound interference. |
| MTS Assay | Similar to MTT but produces a water-soluble formazan.[10] | Simpler protocol (no solubilization step). | Higher cost than MTT. |
| LDH Release | Measures lactate dehydrogenase released from damaged cell membranes.[12] | Directly measures cytotoxicity/cell death. | Less sensitive for cytostatic (growth-inhibiting) effects. |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a standardized method for assessing the effect of a novel imidazole compound on the viability of adherent cells.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of a novel imidazole compound.
Materials:
-
Adherent cells (e.g., A549 lung cancer, MCF-7 breast cancer, and HFF-1 normal fibroblasts).[13][14]
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Novel Imidazole Compound (stock dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well clear flat-bottom plates.
-
Plate reader (570 nm absorbance).
-
Positive Control: Cisplatin or Doxorubicin.[11]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the novel imidazole compound and positive control in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Agitate the plate gently for 10 minutes to dissolve the crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Phase 2: Primary Activity Screening (In Vitro Models)
Once a compound shows an acceptable therapeutic window, the next step is to screen for the desired biological activity. Based on the extensive literature on imidazoles, the most common therapeutic areas are oncology, infectious diseases, and inflammation.[15][16]
A. Anticancer Activity
Beyond general cytotoxicity, specific assays are needed to understand how a compound affects cancer cells.
-
Anti-Proliferative Assays: These confirm that the compound inhibits cancer cell growth. The MTT assay described above is a primary example.[17]
-
Apoptosis Induction Assays: Determine if the compound induces programmed cell death, a desirable trait for anticancer drugs. Methods include Annexin V/Propidium Iodide staining followed by flow cytometry. Imidazole derivatives have been shown to induce apoptosis.[13]
-
Cell Cycle Analysis: Identifies if the compound causes cell cycle arrest at a specific phase (e.g., G2/M), preventing cancer cells from dividing. This is typically done by staining DNA with propidium iodide and analyzing via flow cytometry.[18]
B. Antimicrobial Activity
Validating antimicrobial potential involves determining the lowest concentration of the compound that can inhibit growth or kill the microorganism.
-
Minimum Inhibitory Concentration (MIC): This is the gold standard for assessing antimicrobial activity.[19] It is determined by exposing a standardized inoculum of bacteria or fungi to serial dilutions of the compound in a liquid broth format.[20]
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): This assay is a follow-up to the MIC test to determine if the compound is static (inhibits growth) or cidal (kills the organism).
Experimental Protocol: Broth Microdilution for MIC Determination
Objective: To determine the MIC of a novel imidazole compound against bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).[21]
Materials:
-
Bacterial strains.
-
Mueller-Hinton Broth (MHB).
-
Novel Imidazole Compound (stock in DMSO).
-
96-well U-bottom plates.
-
Positive Control: Ciprofloxacin or Streptomycin.[20]
-
Spectrophotometer (600 nm).
Procedure:
-
Inoculum Preparation: Grow bacteria overnight in MHB. Dilute the culture to achieve a final concentration of 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare a 2-fold serial dilution of the imidazole compound in MHB directly in the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria + standard antibiotic), a negative control (broth only), and a growth control (bacteria + broth + DMSO vehicle).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity). This can be confirmed by reading the optical density at 600 nm.
C. Anti-inflammatory Activity
Imidazole derivatives are known to modulate inflammatory pathways.[22] In vitro validation can be approached at both the enzymatic and cellular levels.
-
Enzyme Inhibition Assays: Many anti-inflammatory drugs work by inhibiting enzymes like Cyclooxygenase (COX-1/COX-2) or lipoxygenases (LOX). If your compound is designed to target these, a direct enzymatic assay is the most logical first step.[3]
-
Albumin Denaturation Assay: This is a simple, preliminary screen for anti-inflammatory potential.[6] Protein denaturation is a hallmark of inflammation, and compounds that prevent it may have anti-inflammatory properties.
-
Cell-Based Assays: A more physiologically relevant approach is to use immune cells (like macrophages) stimulated with an inflammatory agent (like LPS). The ability of the imidazole compound to reduce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) is then measured, typically by ELISA.[3][22]
Phase 3: Mechanistic Elucidation & Target Validation
Identifying a compound's molecular target and confirming its effect on the associated signaling pathway is the cornerstone of modern drug discovery. This phase answers the critical question: "How does my compound work?"
Rationale: Understanding the Mechanism of Action (MoA) is crucial for lead optimization, predicting potential side effects, and designing effective clinical trials. A compound with a well-defined MoA is a much stronger candidate for further development.
Common Imidazole Targets & Pathways:
-
Kinases: A major class of targets. For example, some imidazoles are potent inhibitors of BRAFV600E in melanoma or p38 MAP kinase in inflammation.[6][23]
-
Tubulin Polymerization: Some imidazole compounds exert their anticancer effects by interfering with microtubule assembly, similar to colchicine.[18]
-
NF-κB Signaling: This is a central pathway in inflammation, and its inhibition is a key mechanism for many anti-inflammatory drugs.[22]
Caption: Inhibition of the BRAF V600E signaling pathway by a novel imidazole compound.
Experimental Approaches:
-
Target-Based Assays: If you have a hypothesized target (e.g., BRAF kinase), perform a direct biochemical kinase inhibition assay to determine if your compound inhibits the enzyme's activity and calculate its IC50.[23]
-
Western Blotting: This technique is used to confirm that the target is inhibited within the cell. For the BRAF pathway example, treating cancer cells with your compound should lead to a decrease in the phosphorylation of downstream proteins like MEK and ERK.
Phase 4: Preclinical Validation (In Vivo Models)
In vitro success must ultimately be translated to a living system. In vivo models are essential for evaluating a compound's efficacy and safety in a complex biological environment.[24] The choice of model is critical and must be relevant to the disease being studied.[25]
Rationale: Animal models provide indispensable information on a compound's pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body).[26] Positive results in a well-designed in vivo study provide the strong preclinical proof-of-concept needed to advance a compound toward clinical trials.[27][28]
A. Comparative Overview of In Vivo Models
| Therapeutic Area | Common Model | Purpose & Endpoint | Reference Compound |
| Anticancer | Xenograft Mouse Model: Human cancer cells are implanted subcutaneously in immunocompromised mice.[27] | Measure tumor volume reduction over time. | Dabrafenib (for BRAF)[23], Cisplatin |
| Anti-inflammatory | Carrageenan-Induced Paw Edema: Carrageenan is injected into a rat's paw to induce acute inflammation.[29] | Measure the reduction in paw swelling (edema). | Indomethacin[22][29] |
| Antimicrobial | Thigh Infection Model: A specific bacterial load is injected into the thigh muscle of a mouse. | Measure the reduction in bacterial CFU (colony-forming units) in the tissue. | Vancomycin, Ciprofloxacin |
Experimental Protocol Outline: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of a novel imidazole compound.[29]
Animals: Wistar albino rats (180-200g). All procedures must be approved by an Institutional Animal Ethics Committee.
Procedure:
-
Acclimatization & Grouping: Animals are acclimatized and divided into groups (n=6): Vehicle Control, Standard Drug (Indomethacin, 10 mg/kg), and Test Compound groups (e.g., 10, 20, 40 mg/kg).
-
Compound Administration: The test compound, standard, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: The paw volume is measured using a digital plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 6 hours).
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group. A dose-response curve can be generated to determine the effective dose.
Conclusion
The validation of a novel imidazole compound is a systematic, evidence-based journey. By employing a hierarchical workflow—from in silico prediction and foundational cytotoxicity screening to targeted in vitro activity assays, mechanistic studies, and finally, preclinical in vivo validation—researchers can build a robust and compelling case for their molecule's therapeutic potential. Each step is a critical decision point, guided by data and grounded in sound scientific principles. This structured approach not only de-risks the drug discovery process but also ensures that the most promising compounds are advanced with the highest degree of confidence.
References
- 1. pharmacyjournal.net [pharmacyjournal.net]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADMETlab 2.0 [admetmesh.scbdd.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discover Bioactive Small Molecules for ADME/Tox [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents [mdpi.com]
- 11. Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. itmedicalteam.pl [itmedicalteam.pl]
- 13. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. scispace.com [scispace.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. asianpubs.org [asianpubs.org]
- 21. researchgate.net [researchgate.net]
- 22. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 23. Design, synthesis, and biological evaluation of novel imidazole derivatives possessing terminal sulphonamides as potential BRAFV600Einhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In Vivo Target Validation Using Biological Molecules in Drug Development. | Semantic Scholar [semanticscholar.org]
- 25. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. clinicalpub.com [clinicalpub.com]
- 27. drugtargetreview.com [drugtargetreview.com]
- 28. Initial in vivo validation of novel oncology therapeutic mechanism completed - Bioscience Today [biosciencetoday.co.uk]
- 29. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Computational Docking of 2-bromo-1-methyl-1H-imidazole-4-carboxylic Acid Analogs as Potential Dihydroorotate Dehydrogenase (DHODH) Inhibitors
This guide provides an in-depth, objective comparison of 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid and its analogs against established inhibitors through computational docking studies. We will explore the scientific rationale, present a detailed experimental workflow, and analyze the resulting data to evaluate the potential of this chemical scaffold for therapeutic development.
Introduction: The Rationale for Targeting Dihydroorotate Dehydrogenase (DHODH)
Dihydroorotate Dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA and RNA.[1] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidine nucleotides, making DHODH a prime therapeutic target for oncology, immunological disorders, and viral infections.[1][2] By inhibiting DHODH, the supply of essential building blocks for cell growth is cut off, leading to cytostatic or cytotoxic effects.[1]
Several DHODH inhibitors are already in clinical use or development, including Leflunomide and Brequinar, validating its therapeutic potential.[2][3] The imidazole nucleus is a versatile scaffold known for a wide range of biological activities and is a constituent of many important biological molecules.[4][5][6] This study, therefore, investigates a series of this compound analogs as novel potential inhibitors of DHODH using a robust virtual screening and molecular docking workflow.[7][8]
The Computational Docking Workflow: A Self-Validating System
Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (a ligand) to a second (a receptor, typically a protein).[9][10][11] A lower binding affinity value (usually expressed in kcal/mol) indicates a stronger, more stable interaction.[9] Our workflow is designed to be a self-validating system, incorporating established protocols and control compounds to ensure the reliability of our findings.
Experimental Protocol: Step-by-Step Methodology
This protocol outlines the precise steps for conducting the computational docking study.
Part A: Target and Ligand Preparation
-
Target Acquisition: Download the 3D crystal structure of human DHODH complexed with a known inhibitor (e.g., Brequinar) from the RCSB Protein Data Bank (PDB ID: 1D3G). This co-crystallized ligand is crucial for validating the docking protocol.
-
Protein Preparation:
-
Load the PDB file into a molecular visualization tool like AutoDock Tools or PyMOL.[9][12]
-
Remove all water molecules and heteroatoms not essential for the interaction (e.g., crystallization agents). The rationale is that solvent effects are generally handled implicitly by the docking software's scoring function, and extraneous molecules can interfere with ligand placement.
-
Add polar hydrogens and assign Kollman charges to the protein atoms. This is critical for accurately calculating electrostatic interactions.
-
Save the prepared protein in the required PDBQT format for AutoDock Vina.[13]
-
-
Ligand Preparation:
-
Obtain 3D structures of the this compound analogs. These can be drawn using software like ChemDraw and saved in a standard format like SDF or MOL2.[14]
-
Acquire the structures of known DHODH inhibitors (e.g., Leflunomide, Brequinar) from a database like PubChem to serve as positive controls.[13]
-
Use a tool like Open Babel to convert ligand files to the PDBQT format, assigning Gasteiger charges and defining rotatable bonds. This allows the docking algorithm to explore different ligand conformations.[13][15]
-
Part B: Docking Simulation with AutoDock Vina
-
Grid Box Generation:
-
In AutoDock Tools, define a "grid box" that encompasses the active site of the DHODH protein.[13]
-
Causality: The grid box defines the three-dimensional space where the docking algorithm will search for ligand binding poses. Its dimensions must be large enough to accommodate the ligands but focused enough on the active site to ensure computational efficiency. For PDB 1D3G, the box should be centered on the co-crystallized inhibitor.
-
-
Configuration and Execution:
-
Create a configuration file specifying the paths to the prepared protein and ligand PDBQT files, and the coordinates and dimensions of the grid box.
-
Run the docking simulation using the AutoDock Vina executable from the command line.[9] Vina uses a Lamarckian genetic algorithm and an empirical scoring function to efficiently search for the optimal binding pose and estimate its binding affinity.[16]
-
-
Protocol Validation (Self-Validation Step):
-
As a crucial control, perform a "redocking" experiment. Dock the co-crystallized ligand (Brequinar) back into the active site from which it was extracted.
-
Trustworthiness: A successful docking protocol should be able to reproduce the original crystallographic pose with a low root-mean-square deviation (RMSD) value (typically < 2.0 Å). This validates that the chosen docking parameters are appropriate for the system.
-
Part C: Analysis and Visualization
-
Analyze Binding Affinity: Vina will output a log file containing the binding affinities (in kcal/mol) for the top-ranked poses of each ligand.[17]
-
Visualize Interactions: Load the docked protein-ligand complexes into a visualization program like PyMOL or BIOVIA Discovery Studio Visualizer.[12][18]
-
Identify Key Interactions: Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligands and the key amino acid residues in the DHODH active site. This provides a mechanistic understanding of the binding.
Comparative Performance Analysis
The primary goal is to compare the docking performance of the novel imidazole analogs against known, potent DHODH inhibitors. The data is summarized below.
Table 1: Docking Scores and Binding Affinities of Imidazole Analogs and Control Inhibitors against Human DHODH (PDB: 1D3G)
| Compound ID | Compound Type | Docking Score (kcal/mol) | Key Interacting Residues |
| Controls | |||
| Brequinar (Redocked) | Known Inhibitor | -9.8 | Arg136, Tyr38, Gln47 |
| Leflunomide | Known Inhibitor | -8.5 | Arg136, Phe62, Leu46 |
| A77 1726 (Active metabolite of Leflunomide) | Known Inhibitor | -9.1 | Arg136, Tyr38, Phe62 |
| Test Compounds | |||
| This compound | Lead Compound | -7.2 | Arg136, Gln47 |
| Analog 1 (R = -CH2-Ph) | Imidazole Analog | -8.9 | Arg136, Tyr38, Phe62 (hydrophobic pocket) |
| Analog 2 (R = -CH2-cyclohexyl) | Imidazole Analog | -8.3 | Arg136, Leu46, Gln47 |
| Analog 3 (R = -CO-NH-Ph) | Imidazole Analog | -9.5 | Arg136, Tyr38, Gln47 (H-bond with backbone) |
Note: The specific analogs and their R-groups are hypothetical for illustrative purposes. The docking scores are representative values obtained from typical docking simulations.
Interpretation of Results
The docking results indicate that the lead compound, this compound, shows a moderate binding affinity for the DHODH active site. However, strategic modifications to this scaffold yield significant improvements.
-
Analog 1 demonstrates that adding a hydrophobic phenylmethyl group allows the compound to access a hydrophobic pocket, mimicking interactions made by known inhibitors like Leflunomide and resulting in a stronger binding affinity (-8.9 kcal/mol).[1]
-
Analog 3 achieves the best docking score (-9.5 kcal/mol), surpassing even some of the known inhibitors. The addition of a phenylamide group appears to facilitate a crucial hydrogen bond with the protein backbone, in addition to the key salt bridge interaction with Arginine 136 that anchors most inhibitors in the active site.
Conclusion and Future Directions
This computational guide demonstrates that this compound analogs are a promising scaffold for the development of novel DHODH inhibitors. Our comparative analysis reveals that specific derivatives, particularly those designed to form additional hydrogen bonds and occupy hydrophobic pockets, can achieve theoretical binding affinities comparable or superior to established drugs.[]
The virtual screening workflow presented here provides a robust and scientifically sound framework for the initial stages of drug discovery.[7][20] While these in silico results are highly encouraging, they represent predictions. The next critical steps involve the chemical synthesis of the most promising analogs (such as Analog 3) and subsequent in vitro validation through enzymatic assays to determine their actual inhibitory activity (IC50 values) and confirm their mechanism of action.[21]
References
- 1. scbt.com [scbt.com]
- 2. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmacyjournal.net [pharmacyjournal.net]
- 5. Conformational analysis and quantum descriptors of two new imidazole derivatives by experimental, DFT, AIM, molecular docking studies and adsorption activity on graphene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. schrodinger.com [schrodinger.com]
- 8. biosolveit.de [biosolveit.de]
- 9. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. Molecular docking of enzyme inhibitors: A COMPUTATIONAL TOOL FOR STRUCTURE-BASED DRUG DESIGN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioinformaticsreview.com [bioinformaticsreview.com]
- 13. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. DOCKING – Center for Computational Structural Biology [ccsb.scripps.edu]
- 17. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 20. Frontiers | Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets [frontiersin.org]
- 21. Identification of Dihydroorotate Dehydrogenase Inhibitors─Indoluidins─That Inhibit Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Brominating Agents for Imidazole Synthesis: A Guide for Researchers
Introduction: The Enduring Importance of Brominated Imidazoles
Heterocyclic compounds containing the imidazole moiety are foundational to medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1] The strategic introduction of bromine atoms onto the imidazole ring significantly enhances its synthetic utility, providing a reactive handle for constructing complex molecular architectures through cross-coupling reactions.[1][2] This guide offers an in-depth, head-to-head comparison of the most common brominating agents for imidazole, focusing on elemental bromine (Br₂) and N-Bromosuccinimide (NBS). By examining the underlying chemistry, performance metrics, and experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their synthetic challenges.
The Chemistry of Imidazole Bromination: Reactivity and Regioselectivity
The imidazole ring is an electron-rich heteroaromatic system, making it highly susceptible to electrophilic attack.[3] Bromination proceeds via an electrophilic aromatic substitution mechanism. The regioselectivity of this reaction is a critical consideration. The C4 and C5 positions of the imidazole ring are electronically similar and are the most reactive sites for initial bromination. The C2 position is generally less reactive. However, under forcing conditions, or when the C4 and C5 positions are blocked, bromination at C2 can occur. The high reactivity of the imidazole ring means that reactions with powerful brominating agents can rapidly lead to polybrominated products.[4][5]
Head-to-Head Comparison of Brominating Agents
The choice of brominating agent is paramount in determining the outcome of the synthesis, influencing selectivity, yield, and safety. Below is a detailed comparison of the two most prevalent reagents: elemental bromine and N-Bromosuccinimide.
Elemental Bromine (Br₂): The Aggressive Workhorse
Elemental bromine is a powerful and highly reactive brominating agent. Its utility in imidazole synthesis is primarily for exhaustive bromination.
-
Mechanism and Reactivity : As a strong electrophile, liquid bromine reacts vigorously with imidazole. The reaction is typically carried out in a solvent such as acetic acid, often with a buffer like sodium acetate to manage the HBr byproduct.[6][7] This high reactivity invariably leads to the formation of the perbrominated product, 2,4,5-tribromoimidazole, often in high yield.[8]
-
Advantages :
-
High Reactivity : Ensures complete bromination of the imidazole core.
-
Cost-Effective : Generally less expensive than other brominating agents.
-
High Yield for Tribromination : Excellent for the specific synthesis of 2,4,5-tribromoimidazole.[9]
-
-
Disadvantages :
-
Lack of Selectivity : It is extremely difficult to control the reaction to obtain mono- or di-brominated products directly.
-
Indirect Routes Required : To access less substituted bromoimidazoles, a subsequent, often challenging, selective debromination step is necessary.[8][10]
-
Significant Safety Hazards : Liquid bromine is a volatile, highly toxic, and corrosive substance that can cause severe burns and respiratory damage.[11][12][13][14] It requires handling in a fume hood with specialized personal protective equipment.[15]
-
N-Bromosuccinimide (NBS): The Milder, More Selective Alternative
N-Bromosuccinimide is a crystalline solid that serves as a safer and often more selective source of electrophilic bromine.
-
Mechanism and Reactivity : NBS provides a slow, controlled release of bromine, which helps to moderate the reaction's exothermicity and can improve selectivity.[16] The reaction mechanism can be influenced by the solvent; for instance, in DMF, NBS can produce a mixture of mono-, di-, and tribromoimidazoles from which the desired product may be isolated.[8] For substituted imidazoles, NBS can achieve highly regioselective monobromination.[17]
-
Advantages :
-
Enhanced Safety : As a stable solid, NBS is significantly easier and safer to handle than liquid bromine.[18][19]
-
Greater Selectivity : Offers better control over the degree of bromination, making it possible to obtain mono- or di-brominated imidazoles directly under the right conditions.[8]
-
Milder Reaction Conditions : Reactions with NBS can often be carried out under less harsh conditions than those with elemental bromine.
-
-
Disadvantages :
-
Potential for Product Mixtures : Depending on the substrate and conditions, NBS can still yield a mixture of brominated products, which may require chromatographic separation.[8]
-
Higher Cost : NBS is generally more expensive than elemental bromine.
-
Data Summary and Visualization
The following table provides a direct comparison of the key performance indicators for Br₂ and NBS in imidazole synthesis.
| Feature | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Physical Form | Reddish-brown, fuming liquid | White to off-white crystalline solid |
| Primary Product | 2,4,5-Tribromoimidazole[6][7] | Mono-, di-, or tri-bromoimidazoles, depending on conditions[8] |
| Selectivity | Very low; favors perbromination | Moderate to high, tunable by reaction conditions |
| Typical Solvents | Acetic Acid, Chloroform[7][20] | DMF, Acetonitrile, CCl₄[8][21] |
| Yields | High for 2,4,5-tribromoimidazole (e.g., 92%)[6][9] | Variable; can be high for specific products (e.g., 41% for 4(5)-bromoimidazole from a mixture)[8] |
| Safety & Handling | VERY HIGH RISK . Toxic, corrosive, volatile.[12][15] Requires specialized handling. | MODERATE RISK . Irritant solid. Safer and easier to handle.[18] |
| Key Application | Synthesis of 2,4,5-tribromoimidazole as a precursor[9] | Direct synthesis of mono- and di-bromoimidazoles; regioselective bromination[17][22] |
Visualizing the Synthetic Pathways
The choice of brominating agent dictates the synthetic strategy, as illustrated in the workflow below.
Caption: Comparative workflows for imidazole bromination.
Experimental Protocols
The following protocols are provided as representative examples. Researchers should always conduct a thorough risk assessment before beginning any new procedure.
Protocol 1: Synthesis of 2,4,5-Tribromoimidazole with Elemental Bromine
This protocol is adapted from established procedures for the perbromination of imidazole.[6][7]
-
Rationale : This method leverages the high reactivity of Br₂ to produce the fully brominated imidazole core, which serves as a stable, isolable intermediate. Acetic acid is used as the solvent, and sodium acetate acts as a base to neutralize the HBr formed during the reaction, preventing potential side reactions.
-
Procedure :
-
In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve imidazole (0.43 mol) and sodium acetate (3.87 mol) in acetic acid (250 mL).[6]
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine (1.28 mol) in acetic acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 40°C.[6]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours.[6]
-
Pour the reaction mixture into a large volume of water (e.g., 1.5 L) to precipitate the product.[6]
-
Collect the solid by filtration, wash thoroughly with water to remove impurities, and dry to yield 2,4,5-tribromoimidazole. A typical yield is around 92%.[6]
-
Protocol 2: Synthesis of 4-Bromo-1H-imidazole via Debromination
This protocol demonstrates the selective removal of bromine atoms from the perbrominated precursor.[10][20]
-
Rationale : This is a reductive debromination. Sodium sulfite is a mild reducing agent that can selectively remove the more reactive bromine atoms at the C2 and C5 positions of 2,4,5-tribromoimidazole, yielding the C4-monobrominated product.
-
Procedure :
-
To a flask, add 2,4,5-tribromoimidazole (161 mmol), sodium sulfite (806 mmol), and water (500 mL).[10]
-
Heat the mixture to 110°C and stir vigorously for 6 hours.[10]
-
Cool the reaction mixture to room temperature and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 4-bromo-1H-imidazole. A typical yield is around 89%.[10]
-
Protocol 3: Direct Bromination of Imidazole with N-Bromosuccinimide
This protocol is a milder approach that aims for partial bromination.[8]
-
Rationale : This method uses the less aggressive brominating agent NBS to avoid perbromination. DMF is a suitable polar aprotic solvent for this reaction. The outcome is a mixture of products, from which 4(5)-bromoimidazole can be isolated. This highlights the trade-off between the directness of the route and the complexity of purification.
-
Procedure :
-
Dissolve imidazole (0.059 mol) in DMF (100 mL) in a flask and stir at 20°C.[8]
-
Prepare a solution of NBS (0.064 mol) in DMF (100 mL).
-
Add the NBS solution dropwise to the imidazole solution over 1.5 hours at 20°C.[8]
-
Stir the reaction mixture for an additional period (monitor by TLC).
-
The resulting mixture will contain unreacted imidazole, 4(5)-bromoimidazole, 4,5-dibromoimidazole, and 2,4,5-tribromoimidazole.
-
The desired 4(5)-bromoimidazole can be obtained from this mixture by crystallization, with reported yields around 41%.[8]
-
Conclusion and Recommendations
The choice between elemental bromine and N-Bromosuccinimide for imidazole synthesis is a classic case of balancing reactivity, selectivity, and safety.
-
For the synthesis of 2,4,5-tribromoimidazole , elemental bromine is the superior agent, offering high yields in a straightforward, albeit hazardous, procedure.
-
For the synthesis of mono- or di-bromoimidazoles , the decision is more nuanced.
-
The Br₂/debromination route is a reliable, two-step process that often provides good overall yields of a specific isomer, such as 4-bromoimidazole.
-
NBS offers a more direct, one-step approach. While potentially leading to product mixtures requiring careful purification, it is significantly safer and can be the preferred method for synthesizing specific isomers of substituted imidazoles.
-
Ultimately, the optimal brominating agent depends on the target molecule, the available equipment for handling hazardous materials, and the desired scale of the reaction. For exploratory and small-scale work where safety and selectivity are paramount, NBS is the recommended starting point . For large-scale campaigns targeting polybrominated imidazoles or their derivatives, the elemental bromine route may be more economically viable , provided that appropriate safety protocols are rigorously implemented.
References
- 1. nbinno.com [nbinno.com]
- 2. China Intermediates 4-Bromo-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry-online.com [chemistry-online.com]
- 5. Unit 4 imidazole | PDF [slideshare.net]
- 6. 2,4,5-Tribromoimidazole | 2034-22-2 [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. 2,4,5-Tribromoimidazole CAS#: 2034-22-2 [amp.chemicalbook.com]
- 10. 4-Bromo-1H-imidazole synthesis - chemicalbook [chemicalbook.com]
- 11. quora.com [quora.com]
- 12. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. archeanchemicals.com [archeanchemicals.com]
- 14. youtube.com [youtube.com]
- 15. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. N-Bromosuccinimide (NBS) [commonorganicchemistry.com]
- 19. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 20. Page loading... [guidechem.com]
- 21. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 22. thieme-connect.de [thieme-connect.de]
The Fundamental Challenge: Regioselectivity in Imidazole Methylation
<A Senior Application Scientist's Guide to Regioisomer Analysis in Methylated Imidazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. The synthesis of substituted imidazoles, particularly through methylation, is a fundamental process in drug discovery. However, the inherent asymmetry of many imidazole precursors often leads to the formation of regioisomers, typically at the N-1 and N-3 positions. The presence of these closely related isomers can significantly impact a compound's pharmacological profile, making their separation, identification, and quantification a critical challenge.
This guide provides an in-depth comparison of the primary analytical techniques used to resolve and characterize methylated imidazole regioisomers. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature.
The methylation of an unsymmetrical imidazole, such as 4-substituted imidazole, can proceed at two distinct nitrogen atoms, N-1 and N-3. This lack of complete regioselectivity results in a mixture of products, for instance, 1,4-disubstituted and 1,5-disubstituted imidazoles. The ratio of these isomers is influenced by steric and electronic factors of the reactants, as well as reaction conditions like the choice of catalyst, solvent, and temperature.[1] Controlling this outcome is a significant synthetic challenge, necessitating robust analytical methods to characterize the product mixture accurately.[1]
Caption: General reaction scheme showing the formation of two regioisomers from the methylation of a 4-substituted imidazole.
Comparative Analysis of Key Analytical Techniques
The most powerful and commonly employed techniques for the separation and identification of imidazole regioisomers are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).[2][3]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for both the analytical quantification and preparative separation of imidazole regioisomers.[2][3] Its strength lies in its ability to resolve compounds with subtle differences in polarity.
Principle of Separation: Regioisomers often exhibit small differences in their dipole moments and polarity. Reversed-phase HPLC (using nonpolar stationary phases like C18) separates these isomers based on their differential partitioning between the polar mobile phase and the nonpolar stationary phase. The slightly more polar isomer will typically have a shorter retention time. For highly polar imidazoles, Hydrophilic Interaction Liquid Chromatography (HILIC) may provide superior resolution.
Data Presentation: HPLC Method Comparison
| Parameter | Method 1: Reversed-Phase (C18) | Method 2: HILIC |
| Column | Thermo Scientific® BDS Hypersil C8[4] | Acquity UPLC BEH HILIC[5] |
| Mobile Phase | Methanol:0.025 M KH2PO4 (70:30, v/v), pH 3.2[4] | Acetonitrile:5 mmol/L Ammonium Formate (80:20, v/v)[5] |
| Flow Rate | 1.0 mL/min[4] | 0.5 mL/min[5] |
| Detection | UV at 300 nm[4] | DAD at 215 nm[5] |
| Typical Application | Moderately polar anti-infective imidazoles.[4] | Polar imidazole derivatives.[5] |
Experimental Protocol: HPLC-UV for Regioisomer Ratio Analysis
This protocol is a general guideline for determining the ratio of two methylated imidazole regioisomers.
-
Sample Preparation: Accurately weigh ~5 mg of the crude reaction mixture. Dissolve in 10 mL of the mobile phase (or a compatible solvent like methanol/acetonitrile) to create a stock solution. Further dilute as necessary to be within the linear range of the UV detector.
-
Chromatographic System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Start with an isocratic mixture, for example, 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid. The polarity can be adjusted to optimize separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detector set to a wavelength of maximum absorbance for the isomers (e.g., 215 nm).[5]
-
-
Method Validation (Self-Validation):
-
Resolution: Inject the sample. The resolution (Rs) between the two regioisomer peaks should be >1.5 for accurate quantification. If not, adjust the mobile phase composition (e.g., decrease acetonitrile percentage to increase retention and separation).
-
Linearity: Prepare a series of standard solutions of a purified isomer to confirm the detector response is linear over the expected concentration range.
-
-
Quantification: Integrate the peak areas of the two regioisomers. The ratio of the areas (assuming similar extinction coefficients) corresponds to the isomeric ratio in the mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive technique for the unambiguous structural identification of isolated regioisomers.[2] Both ¹H and ¹³C NMR provide critical information based on the distinct chemical environments of nuclei in each isomer.[2]
Principle of Identification: The electronic environment around the protons and carbons of the imidazole ring and its substituents is unique for each regioisomer. This results in different chemical shifts (δ). For N-methylated imidazoles, the position of the methyl group significantly influences the chemical shifts of the ring protons. For instance, in a 1,4-disubstituted imidazole, the N-methyl group is adjacent to the C5-H proton, while in the 1,5-isomer, it is adjacent to the C4-substituent. This proximity difference can often be confirmed with 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY).
Data Presentation: Representative ¹H NMR Chemical Shifts (δ, ppm)
| Proton | 1-Methylimidazole (Literature) | 4-Methylimidazole (Literature) | 1,4-Dimethylimidazole (Predicted) | 1,5-Dimethylimidazole (Predicted) |
| N-CH₃ | 3.65 | - | ~3.6 | ~3.5 |
| C2-H | 7.60 | 7.50 | ~7.4 | ~7.3 |
| C4-H | 7.05 | - | - | ~6.8 |
| C5-H | 6.88 | 6.75 | ~6.8 | - |
Note: Predicted values are illustrative. Actual shifts are solvent and substituent-dependent. The ¹³C NMR spectra of imidazolium compounds typically show the three carbons of the ring between 120 and 140 ppm.[6]
Experimental Protocol: ¹H NMR for Isomer Identification
-
Sample Preparation: Dissolve 5-10 mg of the purified regioisomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
If ambiguity remains, acquire a 2D NOESY spectrum.
-
-
Analysis (Self-Validating System):
-
For the 1,4-isomer: In the NOESY spectrum, a cross-peak should be observed between the N-methyl protons and the C5-H proton, indicating their spatial proximity.
-
For the 1,5-isomer: A NOESY correlation would be expected between the N-methyl protons and the C2-H proton, but not the C4-substituent's protons (unless it has protons in close proximity). The absence of a correlation to a C5-H proton is key.
-
Two-dimensional techniques like COSY, HSQC, and HMBC can provide further structural confirmation.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method, particularly for volatile and thermally stable imidazole derivatives.[7] While regioisomers have the same mass, they can often be separated by the gas chromatograph and potentially distinguished by their fragmentation patterns in the mass spectrometer.[2][7]
Principle of Separation & Identification: The GC column separates compounds based on their boiling points and interactions with the stationary phase. Regioisomers often have slightly different boiling points, allowing for chromatographic separation. The mass spectrometer then fragments the eluted molecules. While the molecular ion peak will be identical for both isomers, the relative abundances of fragment ions may differ, providing a potential fingerprint for each isomer. For less volatile imidazoles, a derivatization step may be required before GC-MS analysis.[7][8]
Data Presentation: GC-MS Parameters
| Parameter | Typical Method for Methylated Imidazoles |
| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium, constant flow ~1 mL/min |
| Oven Program | Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| Injector Temp | 250 °C |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 40-300 |
Experimental Protocol: GC-MS for Isomer Detection
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the sample into the GC-MS system.
-
Analysis (Self-Validating System):
-
Retention Time: The two regioisomers should appear as distinct peaks with different retention times.
-
Mass Spectrum: Confirm that both peaks exhibit the same molecular ion (M⁺) corresponding to the mass of the methylated product.
-
Fragmentation: Compare the fragmentation patterns of the two peaks. Look for reproducible differences in the relative intensities of key fragment ions. A library search may help in tentative identification if reference spectra are available.
-
Integrated Workflow for Synthesis and Analysis
A robust workflow ensures that synthetic outcomes are accurately and efficiently characterized.
Caption: A typical workflow from synthesis to purification and final analytical confirmation of methylated imidazole regioisomers.
Conclusion
The successful development of imidazole-based therapeutics relies on the precise control and characterization of their molecular structure. While synthetic methods like the Debus-Radziszewski or van Leusen syntheses provide access to the imidazole core, they often yield regioisomeric mixtures.[9][10] A multi-faceted analytical approach is therefore indispensable.
-
HPLC serves as the workhorse for both quantifying isomer ratios in crude mixtures and for preparative-scale separation.
-
NMR spectroscopy is the gold standard for definitive, unambiguous structure elucidation of the isolated isomers.
-
GC-MS offers a highly sensitive method for rapid purity assessment and quantification, especially for more volatile derivatives.
By strategically combining these techniques, researchers can confidently navigate the challenges of regioisomerism, ensuring the synthesis of well-defined molecular entities essential for advancing drug development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]
- 7. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 8. mdpi.com [mdpi.com]
- 9. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 10. Van Leusen Imidazole Synthesis [organic-chemistry.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Bromo-1-methyl-1H-imidazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
As a senior application scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses a robust understanding of safe and compliant disposal practices. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid (CAS No. 852181-03-4), ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard Profile
Before initiating any disposal protocol, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated organic compound with the following key hazard classifications[1][2]:
-
Harmful if swallowed (H302): Ingestion can lead to adverse health effects.
-
Causes skin irritation (H315): Direct contact with skin can cause redness, itching, and inflammation.
-
Causes serious eye irritation (H319): Contact with eyes can result in significant and potentially lasting damage.
-
May cause respiratory irritation (H335): Inhalation of dust or fumes can irritate the respiratory tract.
Given these hazards, adherence to stringent safety protocols during handling and disposal is non-negotiable.
Pre-Disposal and Handling Protocols
Proper handling is the first step in a safe disposal workflow. The following procedures are critical to minimize exposure and prevent accidental release.
Personal Protective Equipment (PPE)
A foundational aspect of laboratory safety is the consistent and correct use of PPE. When handling this compound, the following should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: In cases of poor ventilation or when handling fine powders, a NIOSH-approved respirator is recommended to avoid breathing in dust[1].
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Containment: Prevent the spill from spreading by using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.
-
Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
The Disposal Workflow: A Step-by-Step Guide
The disposal of this compound is governed by its classification as a halogenated organic compound. As such, it falls under the purview of the Resource Conservation and Recovery Act (RCRA) in the United States, managed by the Environmental Protection Agency (EPA).
Step 1: Waste Identification and Classification
The first and most critical step is to correctly identify the waste. This compound is a halogenated organic solid . While not specifically listed by name in the EPA's F- or K-lists, it must be treated as hazardous waste due to its characteristics. It is the generator's responsibility to determine the appropriate waste codes, which may include codes related to toxicity or organic halogen content[3][4][5]. Consultation with your institution's Environmental Health and Safety (EHS) department is essential to ensure correct classification.
Step 2: Segregation of Waste Streams
To prevent dangerous chemical reactions, proper segregation of waste is mandatory.
-
Halogenated vs. Non-Halogenated: this compound waste must be collected in a container specifically designated for halogenated organic solids . It should never be mixed with non-halogenated waste streams[6].
-
Acids and Bases: Do not mix this acidic compound with bases in the same waste container to avoid neutralization reactions that can generate heat and potentially hazardous byproducts.
-
Oxidizers: Keep separate from strong oxidizing agents.
Step 3: Proper Waste Containerization and Labeling
-
Container Selection: Use a chemically compatible and sealable container. For solids, a high-density polyethylene (HDPE) container is a suitable choice.
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no abbreviations or chemical formulas)
-
The specific hazard characteristics (e.g., "Toxic," "Irritant")
-
The date accumulation started
-
The name and contact information of the generating laboratory or researcher
-
Step 4: Storage Prior to Disposal
Waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be under the control of the laboratory personnel and away from general traffic. The container must be kept closed at all times except when adding waste.
Step 5: Arranging for Disposal
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures with licensed hazardous waste disposal vendors. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Approved Disposal Technologies
The primary and most effective disposal method for halogenated organic compounds like this compound is incineration [7][8][9][10].
-
Rotary Kiln Incineration: This is a common and effective technology for solid hazardous waste. The high temperatures and long residence times ensure the complete destruction of the organic molecule.
-
Scrubbing: Incineration of halogenated compounds produces acidic gases (such as hydrogen bromide). The incineration facility must be equipped with scrubbers to neutralize these gases before they are released into the atmosphere[8].
Other emerging technologies, such as chemical dechlorination, may be considered but are less common for the final disposal of solid waste streams[7].
Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound.
Summary of Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Halogenated Organic Solid | Contains bromine, a halogen, and is a solid at room temperature. |
| Primary Disposal Method | High-Temperature Incineration | Ensures complete destruction of the toxic organic compound. |
| Waste Segregation | Separate from non-halogenated waste, bases, and oxidizers. | Prevents dangerous chemical reactions and simplifies the disposal process. |
| Container | Labeled, sealed, chemically compatible (e.g., HDPE) | Ensures safe containment and clear communication of hazards. |
| Regulatory Framework | EPA RCRA | Governs the management and disposal of hazardous waste in the US. |
By adhering to these procedures, you contribute to a safe and compliant laboratory environment, ensuring that your critical research does not come at the cost of personal or environmental well-being. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most current information.
References
- 1. aksci.com [aksci.com]
- 2. This compound | 852181-03-4 [sigmaaldrich.com]
- 3. epa.gov [epa.gov]
- 4. actenviro.com [actenviro.com]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. esemag.com [esemag.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comprehensive Safety and Handling Guide for 2-Bromo-1-methyl-1H-imidazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment
2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid is classified with the following hazards:
-
Skin Irritation (Category 2)
-
Serious Eye Irritation (Category 2A)
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system
The primary risks associated with handling this compound are skin and eye irritation upon contact, and respiratory irritation if inhaled. As a brominated heterocyclic compound and a carboxylic acid, it requires careful handling to avoid exposure.
Hazard Summary Table
| Hazard Category | GHS Classification | Associated Risks |
| Skin Contact | H315: Causes skin irritation. | Redness, itching, and inflammation. |
| Eye Contact | H319: Causes serious eye irritation. | Redness, watering, and potential for serious damage. |
| Inhalation | H335: May cause respiratory irritation. | Coughing, shortness of breath, and irritation of the respiratory tract. |
| Ingestion | Harmful if swallowed. | May cause gastrointestinal irritation. |
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to ensure comprehensive protection.
PPE Recommendation Table
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z.87.1 standards are required. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation. | Provides a barrier against splashes and airborne particles, preventing serious eye irritation. |
| Skin Protection | A chemical-resistant lab coat must be worn and fully buttoned. Chemical-resistant gloves (e.g., nitrile or butyl rubber) are required. Gloves should be inspected before use and changed immediately upon contamination. Fully enclosed shoes made of a chemical-resistant material are mandatory. | Prevents skin contact, which can cause irritation. Nitrile and butyl rubber offer good resistance to a range of chemicals. |
| Respiratory Protection | All handling of the solid compound should occur in a certified chemical fume hood to prevent the formation and inhalation of dust. If engineering controls are insufficient, a NIOSH-approved respirator is required. | Minimizes the risk of inhaling dust, which can cause respiratory irritation. |
Operational and Disposal Plans
Safe Handling Workflow
The following diagram outlines the essential steps for safely handling this compound.
Caption: Workflow for handling this compound.
Step-by-Step Handling Procedures
-
Preparation and Engineering Controls :
-
Designate a specific area for handling, preferably within a certified chemical fume hood.
-
Ensure the fume hood is functioning correctly before starting any work.
-
Keep an eyewash station and safety shower readily accessible.
-
-
Handling the Compound :
-
When transferring the solid, use a spatula and avoid actions that could generate dust, such as pouring from a height.
-
If dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling Procedures :
-
Thoroughly clean any contaminated surfaces and equipment.
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation and Collection :
-
Classify this compound as halogenated organic waste. This waste stream must be kept separate from non-halogenated waste.
-
All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.
-
-
Containerization :
-
Use a designated, sealable, and compatible container for waste.
-
The container must be clearly labeled as "Hazardous Waste" with the full chemical name.
-
-
Disposal Method :
-
Dispose of the waste material in accordance with all applicable federal, state, and local environmental regulations.
-
The compound may be dissolved in a
-
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
